Product packaging for ELA-14 (human)(Cat. No.:)

ELA-14 (human)

Cat. No.: B2641321
M. Wt: 1707.0 g/mol
InChI Key: LKYSPGTYQNANFL-GYVBEWGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ELA-14 (human) is a useful research compound. Its molecular formula is C75H119N25O17S2 and its molecular weight is 1707.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality ELA-14 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ELA-14 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H119N25O17S2 B2641321 ELA-14 (human)

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYSPGTYQNANFL-GYVBEWGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H119N25O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1707.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Elabela (ELA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ). ELA plays a crucial role in a variety of physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of human Elabela, with a focus on its signaling pathways, quantitative pharmacology of its different isoforms, and detailed experimental protocols for studying its activity. While the term "ELA-14" is not commonly used, this guide incorporates data on various ELA isoforms, including a 14-amino acid peptide, to provide a thorough analysis.

Introduction

Elabela is a peptide hormone encoded by the APELA gene. The primary translation product is a 54-amino acid preproprotein, which is processed into smaller, biologically active peptides, most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit differential expression and activity, suggesting specific physiological roles. ELA exerts its effects by binding to the APJ receptor, a class A GPCR, leading to the activation of downstream signaling cascades.

Elabela Signaling Pathways

Upon binding to the APJ receptor, Elabela activates two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific Elabela isoform, leading to biased agonism.

G-Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of this pathway by Elabela leads to:

  • Inhibition of cAMP Production: ELA binding to APJ inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

  • Activation of ERK1/2 (MAPK) Pathway: Elabela stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.[1]

  • Activation of PI3K/AKT Pathway: Elabela promotes the phosphorylation and activation of protein kinase B (AKT) through the phosphoinositide 3-kinase (PI3K) pathway.[3][4] This pathway is critical for cell survival, growth, and metabolism.

β-Arrestin-Dependent Signaling

Elabela also promotes the recruitment of β-arrestins to the APJ receptor. This leads to:

  • Receptor Internalization: β-arrestin binding mediates the endocytosis of the APJ receptor, which can lead to signal desensitization or the initiation of distinct signaling events from intracellular compartments.

  • Biased Signaling: Different Elabela isoforms show varying efficacy in recruiting β-arrestin, suggesting that they can act as biased agonists, preferentially activating one pathway over the other. For instance, longer isoforms like ELA-32 may have a stronger bias towards the β-arrestin pathway compared to shorter isoforms.

Signaling Pathway Diagram:

Elabela_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ELA Elabela (ELA-32, ELA-21, ELA-11) APJ APJ Receptor ELA->APJ Binds G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates Internalization Receptor Internalization beta_arrestin->Internalization cAMP cAMP AC->cAMP Produces Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) cAMP->Cellular_Responses AKT AKT PI3K->AKT Activates AKT->Cellular_Responses ERK->Cellular_Responses

Elabela signaling through the APJ receptor.

Quantitative Pharmacology

The different isoforms of Elabela exhibit distinct pharmacological properties. The following tables summarize the available quantitative data for the potency (pD2 or -logEC50) and efficacy (EMAX) of various Elabela and apelin peptides in different functional assays.

Table 1: Potency (pD2) and Efficacy (EMAX) of Elabela and Apelin Isoforms in cAMP Inhibition, β-Arrestin Recruitment, and Receptor Internalization Assays.

LigandcAMP Inhibitionβ-Arrestin RecruitmentReceptor Internalization
pD2 EMAX (%) pD2
[Pyr1]apelin-139.55 ± 0.081008.87 ± 0.04
ELA-329.43 ± 0.0994 ± 29.07 ± 0.04
ELA-219.24 ± 0.0794 ± 29.02 ± 0.04
ELA-118.01 ± 0.0793 ± 37.71 ± 0.05
ELA-14--9.08 ± 0.04

Data are presented as mean ± SEM. EMAX is expressed relative to [Pyr1]apelin-13.

Table 2: Binding Affinities (Ki) of Elabela and Apelin Isoforms for the APJ Receptor.

LigandKi (nM)
Apelin-138.336
pGlu1-apelin-1314.366
Apelin-174.651
Apelin-361.735
ELA-214.364
ELA-321.343

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Elabela.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Elabela isoforms to the APJ receptor.

Protocol:

  • Membrane Preparation: HEK293 cells transiently or stably expressing the human APJ receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor ligands (Elabela isoforms or apelin).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) for each ligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

Binding_Assay A Prepare APJ-expressing cell membranes B Incubate membranes with radiolabeled ligand and competitor (Elabela) A->B C Separate bound and free ligand by filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This assay measures the ability of Elabela to inhibit adenylyl cyclase activity.

Protocol:

  • Cell Culture: Cells expressing the APJ receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Elabela isoforms.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The data are normalized to the response of forskolin alone and fitted to a sigmoidal dose-response curve to determine the EC50 and EMAX for cAMP inhibition.

Experimental Workflow for cAMP Assay:

cAMP_Assay A Plate APJ-expressing cells B Pre-treat with PDE inhibitor and stimulate with Forskolin + varying [Elabela] A->B C Lyse cells B->C D Measure intracellular cAMP (HTRF or ELISA) C->D E Determine EC50 and Emax D->E

Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor upon Elabela stimulation.

Protocol:

  • Assay Principle: Several assay formats are available, including enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and NanoBiT technology. These assays typically involve co-expressing the APJ receptor and β-arrestin fused to complementary reporter fragments.

  • Cell Transfection and Culture: Cells are co-transfected with constructs for the tagged APJ receptor and β-arrestin.

  • Ligand Stimulation: The transfected cells are stimulated with a range of concentrations of Elabela isoforms.

  • Signal Detection: Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence or a BRET signal).

  • Data Analysis: The signal is measured, and the data are plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and EMAX are determined.

Logical Relationship in β-Arrestin Recruitment Assay:

Beta_Arrestin_Assay Elabela Elabela APJ APJ Receptor (tagged) Elabela->APJ Activates BetaArrestin β-Arrestin (tagged) APJ->BetaArrestin Recruits Signal Detectable Signal (e.g., Luminescence) BetaArrestin->Signal Generates

Principle of a β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay

This assay measures the activation of the ERK/MAPK pathway by Elabela.

Protocol:

  • Cell Culture and Starvation: APJ-expressing cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Cells are treated with different concentrations of Elabela for a short period (typically 5-15 minutes).

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured. This can be done by Western blotting, cell-based ELISA, or AlphaScreen assays.

  • Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are then used to generate a dose-response curve to determine the EC50 and EMAX for ERK1/2 activation.

Experimental Workflow for ERK1/2 Phosphorylation Assay:

ERK_Assay A Serum-starve APJ-expressing cells B Stimulate with varying [Elabela] A->B C Lyse cells and collect protein B->C D Measure p-ERK1/2 and total ERK1/2 (e.g., Western Blot) C->D E Normalize and determine EC50 and Emax D->E

Workflow for an ERK1/2 phosphorylation assay.

Conclusion

Elabela is a pleiotropic hormone with a complex mechanism of action mediated through the APJ receptor. Its various isoforms exhibit distinct pharmacological profiles, activating G-protein and β-arrestin signaling pathways to different extents. This biased agonism suggests that specific Elabela peptides could be developed as targeted therapeutics for a range of cardiovascular and other diseases. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Elabela's physiological functions and for the screening and development of novel drugs targeting the Elabela/APJ system.

References

ELA-14 (human) signaling cascade

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the ELA-14 (Human) Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, also known as Elabela(19-32), is a potent and biologically active peptide fragment of the endogenous hormone ELABELA. This peptide is an agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation and other physiological processes. This technical guide provides a comprehensive overview of the ELA-14 signaling cascade, including quantitative data on receptor interaction and downstream pathway activation, detailed experimental protocols for studying this cascade, and visualizations of the key signaling events.

Core Signaling Pathways

Upon binding to the apelin receptor, ELA-14 initiates a cascade of intracellular signaling events. The primary pathways implicated in ELA-14 signaling are the Gαi1-mediated inhibition of adenylyl cyclase and the β-arrestin-2-dependent pathway. These initial events lead to the modulation of downstream effector kinases, principally the PI3K/AKT and ERK/MAPK pathways, which in turn regulate a variety of cellular processes.

ELA-14 Signaling Overview

ELA14_Signaling_Overview cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ELA-14 ELA-14 APJ Apelin Receptor (APJ) ELA-14->APJ Binds Gai1 Gαi1 APJ->Gai1 Activates b_arrestin β-arrestin-2 APJ->b_arrestin Recruits AC Adenylyl Cyclase Gai1->AC Inhibits PI3K PI3K b_arrestin->PI3K ERK ERK/MAPK b_arrestin->ERK cAMP cAMP AC->cAMP AKT AKT PI3K->AKT Cellular_Response Cellular Response (e.g., proliferation, migration, survival) AKT->Cellular_Response ERK->Cellular_Response

Caption: Overview of the ELA-14 signaling cascade upon binding to the apelin receptor.

Quantitative Data

The following tables summarize the key quantitative parameters of ELA-14's interaction with the apelin receptor and its activation of downstream signaling pathways.

Table 1: Receptor Binding Affinity of ELA-14

LigandReceptorAssay TypeKi (nM)Cell LineReference
ELA-14 (Elabela(19-32))Apelin Receptor (APJ)Competitive Radioligand Binding0.93HEK293[1][2]

Table 2: Functional Activity of ELA-14

PathwayAssay TypeEC50 (nM)Cell LineReference
Gαi1 ActivationcAMP Inhibition8.6Not Specified[1][2]
β-arrestin-2 RecruitmentBRET166Not Specified[1]
Receptor InternalizationNot Specified36HEK293

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the ELA-14 signaling cascade are provided below.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of ELA-14 for the apelin receptor.

Materials:

  • HEK293 cells transiently expressing the human apelin receptor.

  • Cell membrane preparations from the transfected cells.

  • [125I]-Apelin-13 (radioligand).

  • Unlabeled ELA-14 (competitor).

  • Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, pH 7.5, 0.2% BSA).

  • GF/C glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Perform a membrane titration to determine the optimal amount of membrane preparation to use.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13 and increasing concentrations of unlabeled ELA-14.

  • Incubate for 1 hour at room temperature.

  • Separate bound from free radioligand by filtration through GF/C filter plates.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

Gαi1 Activation Assay (cAMP Inhibition)

This assay measures the ability of ELA-14 to activate the Gαi1 signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the apelin receptor.

  • Forskolin.

  • ELA-14.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin and varying concentrations of ELA-14 for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 for cAMP inhibition.

β-arrestin-2 Recruitment Assay (BRET)

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin-2 to the apelin receptor upon ELA-14 stimulation.

Materials:

  • HEK293 cells.

  • Expression vectors for APJ-Rluc8 (BRET donor) and β-arrestin-2-Venus (BRET acceptor).

  • Coelenterazine h (luciferase substrate).

  • ELA-14.

  • BRET-compatible plate reader.

Procedure:

  • Co-transfect HEK293 cells with the APJ-Rluc8 and β-arrestin-2-Venus expression vectors.

  • Seed the transfected cells into a 96-well plate.

  • 24 hours post-transfection, replace the medium with a buffer suitable for BRET measurements.

  • Add the luciferase substrate Coelenterazine h to the wells.

  • Measure the baseline BRET signal.

  • Add varying concentrations of ELA-14 to the wells.

  • Measure the BRET signal at different time points after agonist addition.

  • Calculate the net BRET ratio and generate a dose-response curve to determine the EC50.

Western Blot for ERK1/2 and AKT Phosphorylation

This method is used to detect the activation of the ERK/MAPK and PI3K/AKT pathways by assessing the phosphorylation status of ERK1/2 and AKT.

Materials:

  • Cells expressing the apelin receptor.

  • ELA-14.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT.

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Starve the cells in serum-free medium for several hours.

  • Treat the cells with ELA-14 for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Experimental Workflows

Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (APJ-expressing cells) start->prep_membranes incubation Incubate Membranes with [125I]-Apelin-13 and ELA-14 prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash counting Measure Radioactivity (Scintillation Counter) wash->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Workflow for the competitive radioligand binding assay.

Western Blot Workflow for Protein Phosphorylation

Western_Blot_Workflow start Start cell_treatment Cell Treatment with ELA-14 start->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection reprobe Strip and Re-probe (Total Protein) detection->reprobe analysis Data Analysis reprobe->analysis end End analysis->end

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

ELA-14 (human) biological functions in cardiovascular system

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Functions of ELA-14 in the Human Cardiovascular System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous ligands, has emerged as a critical regulator of cardiovascular homeostasis. For years, apelin was considered the sole ligand for APJ. However, the discovery of a second endogenous ligand, Elabela (ELA), has provided a more complete understanding of this system's physiological and pathological roles.[1][2] ELA is a 54-amino acid preproprotein that is processed into smaller, active peptides, including ELA-32 and ELA-14.[3] This technical guide provides a comprehensive overview of the biological functions of ELA-14 and related peptides in the human cardiovascular system, focusing on signaling pathways, quantitative data, and key experimental methodologies.

Core Biological Functions in the Cardiovascular System

ELA exerts a pleiotropic and largely protective effect on the cardiovascular system, primarily through three core functions: regulation of vascular tone, modulation of cardiac contractility, and promotion of angiogenesis.[4][5]

Regulation of Vascular Tone (Vasodilation)

ELA is a potent vasodilator, contributing to the regulation of blood pressure. Its vasodilatory effects are mediated through both endothelium-dependent and endothelium-independent mechanisms.

  • Endothelium-Dependent Vasodilation: ELA stimulates the APJ receptor on vascular endothelial cells, promoting the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.

  • Blood Pressure Reduction: By promoting vasodilation, ELA effectively lowers systemic blood pressure. Clinical studies have observed significantly lower plasma ELA concentrations in hypertensive patients compared to healthy controls. Furthermore, exogenous administration of ELA has been shown to reduce arterial pressure, highlighting its therapeutic potential in managing hypertension.

Positive Inotropic Effects (Cardiac Contractility)

ELA enhances myocardial contractility, a function known as a positive inotropic effect. This action is crucial for maintaining cardiac output, particularly in the context of heart failure where contractility is often impaired. The high expression of both ELA and APJ in the heart underscores the importance of this local signaling axis. The mechanism involves the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway, which enhances the sensitivity of myofilaments to calcium. Infusion of ELA into isolated hearts induces a dose-dependent positive inotropic response without causing myocardial hypertrophy, an adverse remodeling effect seen with some other inotropes.

Angiogenesis

ELA plays a fundamental role in angiogenesis (the formation of new blood vessels), which is vital for embryonic development of the heart and vasculature, as well as for tissue repair after ischemic events like myocardial infarction. ELA-APJ signaling promotes the migration and proliferation of endothelial cells. Studies have shown that ELA gene therapy upregulates key angiogenic signaling pathways, including the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 and Jagged1/Notch3 pathways, leading to increased neovascularization in ischemic tissue.

Signaling Pathways of ELA-14

Upon binding to the APJ receptor, ELA initiates a cascade of intracellular signaling events. The APJ receptor can couple to different G proteins, primarily Gαi, leading to pathway-specific cellular responses. ELA also promotes the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and G protein-independent signaling.

The primary signaling cascades activated by ELA in the cardiovascular system include:

  • Gαi-Mediated Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is linked to the activation of downstream kinases like PI3K/Akt and ERK1/2.

  • PI3K/Akt/eNOS Pathway: This is the canonical pathway for ELA-induced vasodilation. Activation of PI3K and its downstream effector Akt leads to eNOS phosphorylation and NO production.

  • ERK1/2 Pathway: This pathway is centrally involved in both the positive inotropic effects of ELA in cardiomyocytes and its pro-angiogenic effects in endothelial cells.

  • β-Arrestin Recruitment: ELA binding promotes the recruitment of β-arrestin to the APJ receptor, which can lead to receptor internalization and desensitization. This process also initiates distinct, G protein-independent signaling events that contribute to the overall cellular response.

ELA14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects ELA ELA-14 APJ APJ Receptor ELA->APJ Binding Gai Gαi APJ->Gai Activates B_Arrestin β-Arrestin APJ->B_Arrestin Recruits PI3K PI3K Gai->PI3K Activates ERK ERK1/2 Gai->ERK Activates AKT Akt PI3K->AKT Activates eNOS eNOS AKT->eNOS Phosphorylates (Activates) Ino Positive Inotropy (↑ Cardiac Contractility) ERK->Ino Angio Angiogenesis (Vessel Growth) ERK->Angio NO Nitric Oxide (NO) eNOS->NO Produces Vaso Vasodilation (↓ Blood Pressure) NO->Vaso

Caption: ELA-14 signaling cascade in cardiovascular cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to ELA's interaction with the APJ receptor and its physiological effects.

Table 1: ELA/Apelin Receptor Binding and Potency

Ligand Assay Type Parameter Value Reference(s)
ELA-32 (human) Radioligand Binding IC₅₀ 0.27 nM
ELA-32 (human) Radioligand Binding K_d 0.51 nM
ELA-11 (human) Radioligand Binding pK_i 7.85
ELA(19-32) Gαi1 Signaling EC₅₀ 8.6 nM
ELA(19-32) β-arrestin-2 Recruitment EC₅₀ 166 nM
ELA APJ/β-arrestin Interaction (NanoBiT) EC₅₀ ~1 µM
ELA-21 β-arrestin-2 Recruitment (BRET) logEC₅₀ -7.175
ELA-32 β-arrestin-2 Recruitment (BRET) logEC₅₀ -7.878
Apelin-13 APJ Activation EC₅₀ 0.37 nM

| Apelin | APJ/β-arrestin Interaction (NanoBiT) | EC₅₀ | ~1 µM | |

Table 2: Physiological and Clinical Observations

Parameter Condition Observation Value Reference(s)
Plasma ELA Essential Hypertension vs. Control Lower in Hypertensive Patients 1.29 ± 0.56 ng/ml vs. 1.79 ± 0.55 ng/ml
Blood Pressure General Population Risk Reduction per 5 mmHg SBP Decrease 10% lower risk of major cardiovascular events

| Cardiac Output | Human (Baseline) | Normal Resting Range | 5-6 L/min | |

Key Experimental Protocols

Understanding the function of ELA-14 requires specialized experimental models. Below are detailed methodologies for key assays used to investigate its cardiovascular effects.

Protocol for Aortic Ring Vasoreactivity Assay

This ex vivo assay is used to determine the direct effect of ELA-14 on vascular tone.

Aortic_Ring_Workflow cluster_prep 1. Tissue Preparation cluster_mount 2. Mounting & Equilibration cluster_exp 3. Experimentation cluster_analysis 4. Data Analysis A1 Euthanize rodent (e.g., rat, mouse) A2 Excise thoracic aorta A1->A2 A3 Clean connective tissue and fat from aorta A2->A3 A4 Cut aorta into 1-2 mm rings A3->A4 B1 Mount rings in organ bath containing physiological salt solution (e.g., Krebs) A4->B1 B2 Aerate solution with 95% O₂ / 5% CO₂ at 37°C B1->B2 B3 Connect rings to isometric force transducers B2->B3 B4 Equilibrate under optimal passive tension for ~60 min B3->B4 C1 Pre-contract rings with a vasoconstrictor (e.g., Phenylephrine) B4->C1 C2 Add cumulative concentrations of ELA-14 to the bath C1->C2 C3 Record changes in isometric tension C2->C3 D1 Calculate vasorelaxation as a percentage of the pre-contraction C3->D1 D2 Plot concentration-response curve D1->D2 D3 Determine EC₅₀ and Emax values D2->D3

Caption: Experimental workflow for the aortic ring vasoreactivity assay.

Methodology Details:

  • Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized animal and placed in cold, oxygenated physiological salt solution. Adhering fat and connective tissue are removed, and the aorta is sectioned into 1-2 mm rings.

  • Mounting: Rings are mounted on wires in an organ bath chamber filled with buffer solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. One wire is fixed, and the other is connected to a force transducer to record tension.

  • Experimentation: After equilibration, the rings are pre-contracted with an agent like phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative concentrations of ELA-14 are added to assess its vasodilatory effect. To test for endothelium dependency, experiments can be repeated after mechanically denuding the endothelium or in the presence of an eNOS inhibitor (e.g., L-NAME).

  • Data Analysis: The relaxation responses are calculated as a percentage reversal of the pre-contraction. A concentration-response curve is plotted to determine the potency (EC₅₀) and efficacy (Emax) of ELA-14.

Protocol for Langendorff Isolated Heart Assay

This ex vivo model allows for the assessment of cardiac contractility and heart rate independent of systemic influences.

Methodology Details:

  • Heart Isolation: An animal is anesthetized, and the heart is rapidly excised and arrested in ice-cold cardioplegic solution.

  • Perfusion Setup: The aorta is cannulated and mounted on the Langendorff apparatus. Retrograde perfusion of the coronary arteries is initiated with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).

  • Data Acquisition: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the rates of contraction (+dP/dt) and relaxation (-dP/dt).

  • Drug Administration: Once the heart preparation is stable, ELA-14 is infused into the perfusion buffer at various concentrations. The effects on LVDP, ±dP/dt, and heart rate are continuously recorded to assess its inotropic and chronotropic properties.

Protocol for NanoBiT® β-Arrestin Recruitment Assay

This live-cell assay quantifies the interaction between the APJ receptor and β-arrestin upon ligand stimulation.

Methodology Details:

  • Vector Construction: The APJ receptor is genetically fused to one component of the NanoLuc® luciferase (e.g., Large BiT, LgBiT). β-arrestin is fused to the complementary component (e.g., Small BiT, SmBiT).

  • Cell Transfection: A suitable host cell line (e.g., HEK293) is co-transfected with the two fusion constructs and cultured to allow for protein expression.

  • Assay Performance: Transfected cells are plated in a microplate. The Nano-Glo® live-cell substrate (furimazine) is added. A baseline luminescence reading is taken.

  • Ligand Stimulation: ELA-14 is added to the wells at varying concentrations. Upon ELA-14 binding to the APJ-LgBiT fusion protein, β-arrestin-SmBiT is recruited to the receptor.

  • Signal Detection: The proximity of LgBiT and SmBiT reconstitutes a functional luciferase enzyme, which catalyzes the substrate to produce a bright luminescent signal. The signal is measured over time using a luminometer.

  • Data Analysis: The increase in luminescence is plotted against the ligand concentration to generate a dose-response curve, from which the EC₅₀ value for β-arrestin recruitment can be calculated.

Role in Cardiovascular Pathophysiology

Dysregulation of the ELA-APJ axis is implicated in several cardiovascular diseases.

  • Hypertension: As noted, circulating ELA levels are reduced in patients with essential hypertension. This deficiency may contribute to increased vascular resistance and elevated blood pressure, suggesting that restoring ELA levels could be a therapeutic strategy.

  • Heart Failure: ELA's positive inotropic and vasodilatory actions are highly beneficial in the context of heart failure. By increasing cardiac contractility and reducing afterload (the pressure the heart pumps against), ELA can improve cardiac output and efficiency. Furthermore, its anti-fibrotic and anti-apoptotic properties may help prevent adverse cardiac remodeling.

  • Myocardial Infarction: ELA's potent pro-angiogenic effects are critical for recovery from myocardial infarction. By promoting the growth of new blood vessels in the ischemic area, ELA can improve blood supply, reduce infarct size, and preserve cardiac function.

ELA14_Pathophysiology cluster_health Cardiovascular Homeostasis cluster_disease Pathophysiological State Normal_ELA Normal ELA-14 Levels Homeo_Vaso Balanced Vasodilation Normal_ELA->Homeo_Vaso Homeo_Ino Adequate Cardiac Contractility Normal_ELA->Homeo_Ino Homeo_Angio Regulated Angiogenesis Normal_ELA->Homeo_Angio HTN Hypertension (Increased Vascular Resistance) HF Heart Failure (Impaired Contractility & Output) MI Poor Post-MI Recovery (Reduced Angiogenesis) Low_ELA Decreased ELA-14 Levels Low_ELA->HTN Contributes to Low_ELA->HF Exacerbates Low_ELA->MI Worsens

References

The Role of ELA-14 (ELABELA) in Human Embryonic Heart Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of ELA-14 (also known as ELABELA or APELA), a recently discovered peptide hormone, and its critical role in human embryonic heart development. We delve into the molecular mechanisms, signaling pathways, and downstream effects of ELA-14 on cardiac progenitor cell differentiation and cardiac morphogenesis. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of signaling cascades and experimental workflows to serve as a valuable resource for researchers in cardiovascular development and drug discovery.

Introduction

The formation of the heart is a complex and highly regulated process that begins in early embryonic development. A multitude of signaling molecules and transcription factors orchestrate the specification, proliferation, and differentiation of cardiac progenitor cells into the various cell types that constitute the functional heart. Recently, a novel secreted peptide, ELA-14, has emerged as a crucial player in this intricate process. This guide will explore the multifaceted role of ELA-14 in human embryonic heart development, providing an in-depth analysis for researchers and professionals in the field.

ELA-14 and its Receptor: The APJ Axis

ELA-14 is a 32-amino acid peptide derived from a 54-amino acid precursor encoded by the APELA gene. It functions as an endogenous ligand for the G protein-coupled apelin receptor (APJ), also known as APLNR. While another ligand, Apelin, also binds to APJ, ELA-14 appears to be the primary ligand during early embryonic development, playing a non-redundant role in cardiogenesis.[1][2]

Binding Affinity of ELA Peptides to the Human APJ Receptor

Competitive binding assays have been performed to determine the affinity of various ELA-14-related peptides to the APJ receptor in human heart tissue. The binding affinity is a critical parameter for understanding the potency and potential therapeutic applications of these peptides.

PeptideBinding Affinity (pKi) in Human HeartReference
ELA-329.59 ± 0.08
ELA-218.52 ± 0.11
ELA-14Not directly measured in human heart, but has subnanomolar affinity in CHO-K1 cells (pKi = 9.35 ± 0.02)
ELA-117.85 ± 0.05
[Pyr1]apelin-138.85 ± 0.04

ELA-14 Signaling Pathways in Cardiac Development

Upon binding to the APJ receptor on cardiac progenitor cells, ELA-14 activates several downstream signaling pathways that are essential for cardiac development. The primary signaling cascades implicated are the PI3K/AKT and ERK1/2 pathways.

PI3K/AKT Pathway

Activation of the PI3K/AKT pathway by ELA-14 is crucial for the self-renewal and survival of embryonic stem cells and cardiac progenitors.[1][3] This pathway is known to regulate cell growth, proliferation, and survival in various cell types.

ERK1/2 Pathway

The ERK1/2 pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, is also activated by ELA-14 signaling. This pathway is involved in the differentiation of cardiac progenitor cells.[3]

Downstream Transcription Factors

The activation of these signaling pathways culminates in the regulation of key cardiac transcription factors that govern cell fate decisions. ELA-14 has been shown to upregulate the expression of:

  • GATA4 and GATA5: Members of the GATA family of zinc-finger transcription factors, which are master regulators of cardiogenesis.

  • TBX5: A T-box transcription factor crucial for heart and limb development.

  • SOX17: A transcription factor involved in endoderm formation and cardiovascular development.

These transcription factors, in turn, regulate the expression of a suite of genes necessary for cardiomyocyte differentiation and maturation.

Signaling Pathway Diagram

ELA14_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA14 ELA-14 APJ APJ Receptor ELA14->APJ Binds PI3K PI3K APJ->PI3K Activates ERK ERK1/2 APJ->ERK Activates AKT AKT PI3K->AKT Activates Self_Renewal Self-Renewal & Survival AKT->Self_Renewal GATA4 GATA4 ERK->GATA4 GATA5 GATA5 ERK->GATA5 TBX5 TBX5 ERK->TBX5 SOX17 SOX17 ERK->SOX17 Cardiac_Differentiation Cardiac Progenitor Differentiation GATA4->Cardiac_Differentiation GATA5->Cardiac_Differentiation TBX5->Cardiac_Differentiation SOX17->Cardiac_Differentiation

Figure 1: ELA-14 Signaling Pathway in Cardiac Progenitors.

Role of ELA-14 in Cardiac Progenitor Cell Differentiation

In vitro studies using human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) have demonstrated the potent effect of ELA-14 in promoting cardiomyocyte differentiation.

Upregulation of Cardiac Markers

Treatment of hESCs with Apela (ELA-14) has been shown to upregulate the expression of cardiac-restricted transcription factors TBX5 and GATA4, as well as the cardiomyocyte markers α-MHC and β-MHC. Flow cytometry analysis revealed an increased percentage of GFP-expressing cells (indicative of cardiomyocytes) in embryoid bodies treated with Apela. Furthermore, the percentage of cardiac troponin T (cTnT)-positive cells and the protein expression of cTnT were also increased in ES cell-derived cardiomyocytes with Apela treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ELA-14 in embryonic heart development.

Generation of APELA Knockout Human Pluripotent Stem Cells using CRISPR/Cas9

This protocol describes the generation of a knockout of the APELA gene in hPSCs to study its role in cardiac differentiation.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • sgRNA expression plasmids targeting APELA

  • Cas9 expression plasmid

  • Lipofectamine Stem Transfection Reagent

  • Puromycin

  • Single-cell sorting buffer (PBS with 2% FBS)

  • 96-well plates

  • mTeSR1 medium

  • ROCK inhibitor (Y-27632)

Protocol:

  • sgRNA Design and Cloning: Design two sgRNAs targeting the first exon of the APELA gene using a CRISPR design tool. Clone the sgRNAs into a suitable expression vector.

  • Transfection: Co-transfect hPSCs with the two APELA-targeting sgRNA plasmids and a Cas9-puro plasmid using Lipofectamine Stem Transfection Reagent.

  • Puromycin Selection: 48 hours post-transfection, apply puromycin selection (1 µg/mL) for 24-48 hours to select for transfected cells.

  • Single-Cell Sorting: Dissociate the surviving cells into a single-cell suspension and sort individual cells into 96-well plates containing mTeSR1 medium supplemented with ROCK inhibitor.

  • Clonal Expansion: Culture the single-cell clones for 10-14 days to allow for colony formation.

  • Genotyping: Screen the expanded clones for the desired knockout by PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Off-Target Analysis: Perform off-target analysis on confirmed knockout clones by sequencing potential off-target sites predicted by the sgRNA design tool.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning (Target APELA Exon 1) Transfection 2. Co-transfection of hPSCs (sgRNAs + Cas9-puro) sgRNA_Design->Transfection Selection 3. Puromycin Selection Transfection->Selection Sorting 4. Single-Cell Sorting Selection->Sorting Expansion 5. Clonal Expansion Sorting->Expansion Genotyping 6. Genotyping (PCR & Sequencing) Expansion->Genotyping Off_Target 7. Off-Target Analysis Genotyping->Off_Target KO_Line Validated APELA KO hPSC Line Off_Target->KO_Line

Figure 2: CRISPR/Cas9 Workflow for APELA Knockout.

Quantitative PCR (qPCR) for Cardiac Transcription Factors

This protocol details the quantification of cardiac transcription factor gene expression in response to ELA-14 treatment.

Materials:

  • Differentiated cardiomyocytes or cardiac progenitors

  • ELA-14 peptide

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for GATA4, TBX5, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Treatment: Treat differentiated cardiomyocytes or cardiac progenitors with the desired concentration of ELA-14 for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control group.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (GATA4 or TBX5) and the housekeeping gene, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the ELA-14 treated group compared to the untreated control, normalized to the housekeeping gene.

Conclusion

ELA-14 has been identified as a pivotal signaling molecule in the intricate process of human embryonic heart development. Its interaction with the APJ receptor triggers downstream signaling cascades that are essential for the proper differentiation and proliferation of cardiac progenitor cells. The upregulation of key cardiac transcription factors like GATA4 and TBX5 underscores its role as a master regulator of cardiogenesis. The experimental protocols provided in this guide offer a framework for further investigation into the precise mechanisms of ELA-14 action and its potential as a therapeutic target for congenital heart diseases and regenerative medicine. Further research focusing on the comprehensive identification of its downstream targets and the elucidation of its role in the context of the complex in vivo microenvironment will undoubtedly provide deeper insights into the fascinating process of heart development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity of ELA-14 with the Human Apelin Receptor

This technical guide provides a comprehensive overview of the binding characteristics of ELA-14, a bioactive peptide fragment of ELABELA, with its cognate human apelin receptor (APJ/AGTRL1). The document details quantitative binding affinities, experimental protocols for affinity determination, and the downstream signaling consequences of this interaction.

Introduction: The ELABELA/Apelin System

The apelin receptor (APJ) is a Class A G protein-coupled receptor (GPCR) that plays crucial roles in cardiovascular development and function, fluid homeostasis, and energy metabolism.[1][2] It is activated by two distinct endogenous peptide ligands, apelin and ELABELA (also known as Toddler or Apela).[3][4] Although they share little sequence homology, both ligands bind to the apelin receptor, often with similar affinities, initiating a cascade of intracellular signaling events.[5]

ELABELA is encoded by the APELA gene and is processed from a 54-amino acid precursor into smaller, active fragments such as ELA-32 and ELA-21. ELA-14 represents a potent, bioactive fragment of ELABELA that effectively activates the apelin receptor. Understanding the precise binding affinity and functional profile of ELA-14 is critical for developing targeted therapeutics for cardiovascular diseases, preeclampsia, and renal dysfunction.

Quantitative Binding Affinity Data

The binding affinity of ELA peptides and comparative apelin isoforms to the human apelin receptor has been quantified using various in vitro assays. The data, primarily from competitive radioligand binding experiments, are summarized below.

LigandAssay TypeCell/Tissue TypeRadioligandAffinity MetricValueReference
ELA-14 (human) Competition Binding--Ki 0.93 nM
ELA-14 Competition BindingCHO-APLNR cellsApelin647pKi 6.55 ± 0.08
ELA-14 Competition BindingHuman heart homogenate[125I]-apelin-13pKi 8.33 ± 0.05
ELA-21 Competition BindingHEK-293/APJ membranes[125I]-apelin-13Ki 4.364 nM
ELA-32 Competition BindingHEK-293/APJ membranes[125I]-apelin-13Ki 1.343 nM
[Pyr1]apelin-13 Competition BindingHuman heart homogenate[125I]-apelin-13pKi 10.05 ± 0.11
Apelin-13 Competition BindingHEK-293/APJ membranes[125I]-apelin-13Ki 8.336 nM
Apelin-17 Competition BindingHEK-293/APJ membranes[125I]-apelin-13Ki 4.651 nM
Apelin-36 Competition BindingHEK-293/APJ membranes[125I]-apelin-13Ki 1.735 nM

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test ligand (e.g., ELA-14) by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.

Methodology:

  • Membrane Preparation:

    • HEK293 or CHO-K1 cells are transiently or stably transfected with a plasmid expressing the human apelin receptor (APJ).

    • After 24-48 hours, cells are harvested in a homogenization buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.5) supplemented with protease inhibitors.

    • Cells are homogenized, and the lysate is centrifuged to pellet the cell debris. The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

    • The membrane pellet is resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding:

    • Assays are performed in a 96-well plate format.

    • A constant concentration of receptor-containing membranes (e.g., 1-20 µ g/well ) and a fixed concentration of a radioligand (e.g., 0.1 nM [125I]-apelin-13) are incubated in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Increasing concentrations of the unlabeled competitor ligand (ELA-14) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1-10 µM [Pyr1]apelin-13).

    • The mixture is incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Detection and Analysis:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C plates) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Filters are washed multiple times with an ice-cold wash buffer.

    • A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to fit a one-site competition curve, yielding the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: ERK1/2 Phosphorylation

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream consequence of apelin receptor activation.

Methodology:

  • Cell Culture and Stimulation:

    • HEK293 or CHO cells expressing the human apelin receptor are seeded in multi-well plates and grown to ~90% confluency.

    • Cells are serum-starved for a few hours to reduce basal ERK1/2 phosphorylation.

    • Cells are then treated with varying concentrations of ELA-14 (e.g., 0.01–1,000 nM) for a short period (e.g., 5 minutes for G-protein dependent signaling).

  • Lysis and Protein Quantification:

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged to remove cell debris, and the supernatant containing the total protein is collected.

  • Western Blotting:

    • Protein samples are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

  • Data Analysis:

    • The intensity of the p-ERK1/2 and total ERK bands is quantified.

    • The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition.

    • The data are plotted against the ligand concentration, and a dose-response curve is fitted to determine the EC50 value, which represents the potency of ELA-14 in activating this pathway.

Downstream Signaling Pathways

Binding of ELA-14 to the apelin receptor initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.

  • G Protein-Dependent Pathway: The apelin receptor primarily couples to the inhibitory G protein, Gαi.

    • cAMP Inhibition: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • ERK1/2 Activation: Gβγ subunits can activate downstream effectors, leading to the rapid and transient phosphorylation of ERK1/2.

    • Calcium Mobilization: The receptor can also couple to Gαq, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium, although this effect is reported to be weak for ELA.

  • β-Arrestin-Dependent Pathway: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

    • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin 1 and β-arrestin 2.

    • Receptor Internalization: β-arrestin binding mediates the internalization of the apelin receptor via clathrin-coated pits, a key mechanism for signal desensitization.

    • Biased Signaling: Different ligands can show bias towards either the G-protein or β-arrestin pathway. ELA isoforms have been shown to activate both Gαi1 and β-arrestin 2 pathways.

Visualizations

Signaling Pathways

ELA_Signaling_Pathway cluster_G_Protein G Protein-Dependent Pathway cluster_Arrestin β-Arrestin Pathway ELA14 ELA-14 APJ Apelin Receptor (APJ) ELA14->APJ Binding G_protein Gαi/βγ APJ->G_protein Activation PLC PLC APJ->PLC Activation (Weak) GRK GRK APJ->GRK Agonist-dependent APJ_P Phosphorylated APJ AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 Activation (Early Phase) G_protein->ERK cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca²⁺ IP3->Ca2 GRK->APJ Phosphorylation BetaArrestin β-Arrestin APJ_P->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization

Caption: ELA-14 signaling at the apelin receptor.

Experimental Workflow: Competition Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents prep_membranes Prepare APJ-expressing cell membranes start->prep_membranes prep_ligands Prepare Radioligand ([¹²⁵I]-Apelin-13) & Competitor (ELA-14) dilutions start->prep_ligands incubation Incubate Membranes, Radioligand, & Competitor in 96-well plate prep_membranes->incubation prep_ligands->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail & Measure Radioactivity wash->scintillation analysis Data Analysis: Non-linear regression (IC₅₀) Cheng-Prusoff (Kᵢ) scintillation->analysis end End: Determine Kᵢ analysis->end

Caption: Workflow for a competition radioligand binding assay.

Experimental Workflow: ERK1/2 Phosphorylation Assay

ERK_Assay_Workflow start Start: Culture Cells culture Culture & Seed APJ-expressing cells start->culture starve Serum Starve Cells culture->starve stimulate Stimulate with ELA-14 (Dose-response) starve->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer blotting Immunoblotting: 1. anti-p-ERK 2. anti-Total ERK transfer->blotting detect Chemiluminescent Detection blotting->detect analysis Densitometry & Analysis: Calculate p-ERK/Total ERK ratio Determine EC₅₀ detect->analysis end End: Determine Potency analysis->end

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

References

Elabela (ELA): A Comprehensive Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, alongside Apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] ELA plays a crucial role in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.[1][4] Its discovery has opened new avenues for therapeutic intervention in a range of diseases, from pre-eclampsia to cardiovascular disorders. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by ELA, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers, scientists, and drug development professionals in this burgeoning field.

Core Signaling Pathways

Elabela binding to the APJ receptor initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. These pathways ultimately regulate a diverse array of cellular functions, including proliferation, migration, apoptosis, and angiogenesis.

G-Protein-Dependent Signaling

Upon ligand binding, the APJ receptor couples to inhibitory G-proteins (Gαi/o), leading to the modulation of downstream effectors.

  • PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a prominent downstream effect of ELA. This pathway is critical for cell survival, proliferation, and migration. ELA-mediated activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a host of downstream targets to exert its cellular effects.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling axis engaged by ELA. Activation of this pathway is associated with cell proliferation, differentiation, and survival. ELA binding to APJ can stimulate the phosphorylation and activation of ERK1/2.

  • cAMP Suppression: ELA binding to the APJ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP production is a hallmark of Gαi-coupled receptor activation.

β-Arrestin-Dependent Signaling

Beyond G-protein coupling, ELA can also signal through β-arrestin recruitment to the APJ receptor. This pathway is involved in receptor desensitization, internalization, and the initiation of distinct signaling cascades independent of G-proteins.

Quantitative Data

The following tables summarize quantitative data from in vitro assays, providing key parameters for the interaction of different Elabela and Apelin peptides with the APJ receptor and their downstream signaling effects.

Table 1: Ligand Binding Affinities and Potencies at the APJ Receptor

LigandAssay TypeParameterValueCell LineReference
Elabela-32cAMP InhibitionIC50-7.59 ± 0.474 (log M)HEK293/APJ
Elabela-21cAMP InhibitionIC50-7.589 ± 0.352 (log M)HEK293/APJ
Apelin-13cAMP InhibitionIC50-7.817 ± 0.363 (log M)HEK293/APJ
ElabelacAMP SuppressionEC5011.1 nMCHO/APJ
ElabelaERK1/2 PhosphorylationEC5014.3 nMCHO/APJ
Elabela-32β-arrestin 2 RecruitmentEC50-7.66 ± 0.114 (log M)HEK293
Elabela-21β-arrestin 2 RecruitmentEC50-7.183 ± 0.061 (log M)HEK293
Apelin-13β-arrestin 2 RecruitmentEC50-6.369 ± 0.086 (log M)HEK293
ELAβ-arrestin RecruitmentEC50~1 µMHEK293T
Apelinβ-arrestin RecruitmentEC50~1 µMHEK293T

Signaling Pathway Diagrams

G_Protein_Dependent_Signaling cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_camp cAMP Pathway ELA Elabela APJ APJ Receptor ELA->APJ Binds G_protein Gαi/o APJ->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylates Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Gene_Expression Gene Expression & Cell Growth pERK->Gene_Expression Regulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Elabela G-protein-dependent signaling pathways.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis & Signaling ELA Elabela APJ APJ Receptor ELA->APJ Binds pAPJ p-APJ GRK GRK APJ->GRK Activates beta_arrestin β-Arrestin pAPJ->beta_arrestin Recruits endosome Clathrin-coated pit -> Endosome pAPJ->endosome GRK->APJ Phosphorylates AP2 AP2 beta_arrestin->AP2 Interacts with ERK_signaling ERK Signaling (sustained) beta_arrestin->ERK_signaling Scaffolds Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Leads to Clathrin Clathrin AP2->Clathrin Recruits Clathrin->endosome Mediates

Caption: Elabela β-arrestin-dependent signaling pathway.

Experimental Protocols

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the steps to measure ELA-induced phosphorylation of ERK1/2 in cultured cells.

  • Cell Culture and Treatment:

    • Seed HEK293 cells stably expressing the human APJ receptor in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with varying concentrations of Elabela peptide for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

cAMP Production Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to ELA stimulation.

  • Cell Culture and Stimulation:

    • Plate HEK293/APJ cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (to induce cAMP production) in the presence or absence of varying concentrations of Elabela peptide for 10-20 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP.

    • Perform the ELISA by adding cell lysates, a fixed amount of HRP-conjugated cAMP, and an anti-cAMP antibody to the assay plate.

    • After incubation and washing steps, add a substrate solution and measure the absorbance. The signal is inversely proportional to the amount of cAMP in the sample.

    • Calculate the cAMP concentration based on a standard curve.

β-Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the APJ receptor.

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with plasmids encoding the APJ receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP) acceptor.

    • Plate the transfected cells in a 96-well plate.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h) to the cells.

    • Stimulate the cells with varying concentrations of Elabela peptide.

    • Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (GFP/YFP) using a microplate reader equipped for BRET.

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the APJ receptor.

Conclusion

This technical guide provides a foundational understanding of the downstream signaling pathways of Elabela. The presented quantitative data, detailed protocols, and pathway diagrams offer valuable resources for researchers investigating the physiological roles of ELA and its therapeutic potential. Further research will undoubtedly uncover more intricate details of ELA signaling, paving the way for the development of novel therapeutics targeting the Elabela/APJ axis.

References

ELA-14 (human) as an endogenous peptide hormone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on ELA-14 (Human) as an Endogenous Peptide Hormone

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor, APJ (APLNR).[1][2] Encoded by the APELA gene, which was previously considered to be non-coding, ELA is synthesized as a 54-amino acid preproprotein.[3][4][5] This precursor is processed into several smaller, biologically active peptides, including ELA-32 and ELA-21.

ELA-14 is a potent, bioactive 14-amino acid fragment of ELA-32. It has emerged as a key player in the apelinergic system, demonstrating significant physiological activity, particularly within the cardiovascular system. This technical guide provides a comprehensive overview of human ELA-14, detailing its molecular characteristics, receptor pharmacology, signaling pathways, physiological functions, and the experimental methodologies used for its characterization.

Molecular Profile and Receptor System

Biosynthesis and Structure: The APELA gene, located on human chromosome 4, encodes a 54-amino acid preproprotein. Following the cleavage of a signal peptide, a 32-amino acid proprotein (ELA-32) is generated, which can be further processed into smaller fragments like ELA-14.

ELA-14 (Human):

  • Sequence: Glp-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro

  • Molecular Weight: 1707.03 g/mol

  • CAS Number: 1886973-05-2

The APJ Receptor: ELA-14 exerts its effects by binding to the APJ receptor, a Class A (rhodopsin-like) GPCR. The APJ receptor is widely distributed throughout the human body, with notable expression in the heart, vasculature, lungs, kidneys, and central nervous system. Despite sharing the same receptor, ELA-14 and apelin peptides have no significant sequence similarity, representing a unique dual-ligand system for a single receptor.

Quantitative Data: Receptor Pharmacology

The interaction of ELA-14 with the APJ receptor has been quantified through various in vitro assays. The following tables summarize key data on the binding affinity and functional potency of ELA-14 in comparison to other ELA isoforms and the established ligand, apelin.

Table 1: APJ Receptor Binding Affinity of ELA Peptides

PeptideReceptor SourceAssay TypeBinding Affinity (pKi)Reference(s)
ELA-14 CHO-K1 cellsCompetition Binding9.35 ± 0.02
ELA-32Human Left VentricleCompetition Binding9.59 ± 0.08
ELA-21Human Left VentricleCompetition Binding8.52 ± 0.11
ELA-11Human Left VentricleCompetition Binding7.85 ± 0.05
[Pyr¹]apelin-13Human Left VentricleCompetition Binding8.85 ± 0.04

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of ELA Peptides at the APJ Receptor

PeptideAssay TypeFunctional Potency (pD₂)Reference(s)
ELA-14 cAMP Inhibition10.09 ± 0.12
ELA-14 β-Arrestin Recruitment9.08 ± 0.04
ELA-32β-Arrestin Recruitment9.08 ± 0.04
ELA-11β-Arrestin Recruitment7.67 ± 0.02

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.

Signaling Pathways

Upon binding to the APJ receptor, ELA-14 activates multiple downstream signaling cascades. The primary mechanisms involve G-protein-dependent pathways, leading to the inhibition of cAMP production, and G-protein-independent pathways, primarily mediated by β-arrestin. Additionally, activation of the PI3K/AKT and MAPK/ERK pathways has been reported.

G-Protein Dependent Signaling

ELA-14 agonism of the APJ receptor leads to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

G_Protein_Signaling APJ APJ Receptor Gai Gαi APJ->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits Gbg Gβγ ELA14 ELA-14 ELA14->APJ Binds ATP ATP ATP->AC

Caption: ELA-14/APJ G-protein dependent signaling pathway.

β-Arrestin Dependent Signaling

Like many GPCRs, the activated ELA-14/APJ complex also recruits β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and the initiation of distinct, G-protein-independent signaling cascades that can influence cellular processes like migration and apoptosis.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane APJ APJ Receptor P_APJ Phosphorylated APJ Receptor APJ->P_APJ 2. GRK Phosphorylation ELA14 ELA-14 ELA14->APJ 1. Binding & Activation B_Arrestin β-Arrestin P_APJ->B_Arrestin 3. Recruitment Internalization Receptor Internalization B_Arrestin->Internalization 4. Leads to Downstream Downstream Signaling (e.g., ERK activation) B_Arrestin->Downstream 4. Leads to

Caption: ELA-14/APJ β-arrestin recruitment and signaling.

PI3K/AKT and MAPK/ERK Pathways

The ELA/APJ axis is known to activate pro-survival and growth pathways, including the PI3K/AKT/mTOR and MAPK/ERK cascades. These pathways are fundamental in regulating cell proliferation, survival, and migration, which are critical functions of ELA during embryonic development and in adult tissue homeostasis.

PI3K_MAPK_Signaling cluster_membrane Plasma Membrane APJ APJ Receptor PI3K PI3K APJ->PI3K Activates RAS RAS APJ->RAS Activates ELA14 ELA-14 ELA14->APJ AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cellular Responses (Survival, Proliferation, Migration) mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Response

Caption: PI3K/AKT and MAPK/ERK pathways activated by ELA-14.

Physiological Roles and Therapeutic Potential

The ELA/APJ signaling system is crucial for both embryonic development and adult physiology.

  • Cardiovascular Regulation: ELA-14 has demonstrated potent cardiovascular effects. In vivo studies in rats have shown that it can increase cardiac contractility and cardiac output while also causing vasodilation, which collectively helps in regulating blood pressure. Its cardiovascular profile is comparable to that of apelin. This makes the ELA/APJ axis a promising target for conditions like heart failure and hypertension.

  • Embryonic Development: The ELA/APJ system is indispensable for the proper development of the cardiovascular system in embryos, playing a key role in heart morphogenesis and angiogenesis.

  • Pre-eclampsia: ELA is secreted by the placenta and is critical for placental development. Studies in mice have shown that ELA deficiency leads to pre-eclampsia-like symptoms, including hypertension and proteinuria, which can be reversed by the administration of exogenous ELA. This highlights its potential as a diagnostic marker or therapeutic agent for this dangerous pregnancy disorder.

  • Pulmonary Arterial Hypertension (PAH): Expression of ELA is downregulated in cardiopulmonary tissues from human PAH patients and in rodent models of the disease. Exogenous administration of ELA has been shown to reduce the severity of cardiopulmonary remodeling and improve function in rat models of PAH, suggesting its therapeutic potential.

  • Renal Function: ELA is highly expressed in the kidneys and is involved in regulating fluid homeostasis. It may play a protective role in various kidney diseases.

Detailed Experimental Protocols

The characterization of ELA-14 relies on a suite of specialized biochemical and physiological assays. Below are detailed methodologies for key experiments.

APJ Receptor Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., ELA-14) by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

    • Radioligand: [¹²⁵I]apelin-13.

    • Test compound: ELA-14 at various concentrations.

    • Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM).

    • Binding buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • 96-well plates and glass fiber filters (e.g., Whatman GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of ELA-14 in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of ELA-14 dilution.

    • Add 50 µL of [¹²⁵I]apelin-13 (at a final concentration near its Kd, e.g., 50 pM).

    • Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing 5-10 µg of protein).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of ELA-14 and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an APJ agonist to inhibit the production of cAMP, which is mediated by the Gαi protein.

  • Materials:

    • HEK293 or CHO cells stably expressing the human APJ receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: ELA-14 at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed the APJ-expressing cells in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of ELA-14 to the wells and incubate for 15 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of ELA-14.

    • Calculate the EC₅₀ value from the curve using non-linear regression.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol assesses the acute cardiovascular effects of ELA-14 administration in a living organism.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (250-350 g).

    • Anesthetic (e.g., isoflurane or sodium pentobarbital).

    • Catheters for cannulation of the carotid artery and jugular vein.

    • Pressure transducer and data acquisition system (e.g., PowerLab).

    • Test compound: ELA-14 dissolved in sterile saline.

    • Saline (vehicle control).

  • Procedure:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the right carotid artery with a catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.

    • Cannulate the left jugular vein for intravenous administration of the test compound.

    • For cardiac contractility measurements, insert a Millar catheter into the left ventricle via the right carotid artery to measure parameters like the maximum rate of pressure rise (dP/dt_max).

    • Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are constant.

    • Administer a bolus intravenous injection of the vehicle (saline) and record baseline cardiovascular parameters.

    • Administer increasing doses of ELA-14 via the jugular vein catheter.

    • Continuously record cardiovascular parameters, noting the peak response after each dose.

    • Analyze the data to determine the dose-dependent effects of ELA-14 on blood pressure, heart rate, and cardiac contractility.

Conclusion

ELA-14 is a potent and physiologically active endogenous peptide hormone that functions as a high-affinity agonist for the APJ receptor. Its robust activity in G-protein and β-arrestin signaling pathways translates into significant cardiovascular effects, including positive inotropic and vasodilatory actions. The critical roles of the ELA/APJ axis in cardiovascular homeostasis, embryonic development, and the pathophysiology of diseases like pulmonary arterial hypertension and pre-eclampsia position ELA-14 and the broader apelinergic system as a highly promising area for future research and therapeutic development. Further investigation into the structure-activity relationships of ELA peptides and the development of stable, long-acting agonists could unlock new treatments for a range of debilitating diseases.

References

ELA-14 (Elabela): A Comprehensive Technical Guide on its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of ELA-14, more commonly known as Elabela (ELA). Elabela is a recently identified peptide hormone that plays a crucial role in cardiovascular development and function. This document details its various isoforms, its interaction with the apelin receptor (APJ), and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for its study, and visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction: Discovery of a Novel Peptide Hormone

Initially identified in 2013, Elabela (ELA) is a small peptide hormone that has emerged as a critical player in embryonic development, particularly cardiogenesis. The gene encoding ELA, APELA, is located on human chromosome 4 and gives rise to a 54-amino acid preproprotein.[1][2] Subsequent processing, including the cleavage of a signal peptide, results in a 32-amino acid mature peptide, ELA-32.[1] This peptide can be further processed into shorter, active isoforms, namely ELA-21 and ELA-11.[1] Elabela was discovered to be the second endogenous ligand for the G-protein coupled apelin receptor (APJ), also known as APLNR, which was previously considered an orphan receptor before the discovery of its first ligand, apelin. The discovery of Elabela has opened new avenues for research into cardiovascular diseases and potential therapeutic interventions.

Molecular Characterization

Elabela and its isoforms are characterized by their small size and specific binding to the APJ receptor. The various forms of the peptide exhibit different binding affinities and potencies in activating downstream signaling pathways.

Isoforms and Structure

The primary translation product of the APELA gene is a 54-amino acid precursor. Following signal peptide cleavage, the 32-amino acid ELA-32 is formed. This can be further cleaved to produce ELA-21 and ELA-11.

Receptor Binding and Activation

Elabela exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.

Quantitative Data Summary

This section summarizes the key quantitative data related to human Elabela, providing a comparative overview for researchers.

Table 1: Physicochemical and Pharmacokinetic Properties of Human Elabela
PropertyValueReference(s)
Half-life of ELA-32 in human plasma~47.2 ± 5.7 min
Half-life of ELA-32 in human kidney homogenate~44.2 ± 3 s
Plasma Concentration in Healthy Humans0.34 ± 0.03 nmol/L
Table 2: Receptor Binding Affinities (pKi) of Elabela Isoforms for Human APJ Receptor
IsoformpKiReference(s)
ELA-329.59 ± 0.08
ELA-218.52 ± 0.11
ELA-117.85 ± 0.05
ELA-149.35 ± 0.02
Table 3: Functional Potency (pD2/EC50) of Elabela Isoforms in Cellular Assays
AssayIsoformpD2 / EC50Reference(s)
β-arrestin RecruitmentELA-32pD2 = 9.08 ± 0.04
β-arrestin RecruitmentELA-21pD2 = 9.12 ± 0.05
β-arrestin RecruitmentELA-11pD2 = 7.67 ± 0.02
cAMP InhibitionELA-32pD2 = 10.09 ± 0.12
cAMP InhibitionELA-21pD2 = 9.87 ± 0.21
cAMP InhibitionELA-11pD2 = 9.42 ± 0.32
APJ/ARRB1/2 InteractionELAEC50 ~ 1 µM
Table 4: Elabela Expression in Human Tissues
TissueExpression LevelReference(s)
Plasma (Healthy)0.34 ± 0.03 nmol/L
Plasma (Late-Onset Preeclampsia)Median: 7.99 ng/mL
Plasma (Normal Pregnancy)Median: 4.17 ng/mL
KidneyHigh
ProstateHigh
PlacentaHigh
HeartLow
LungLow
ArteriesHigher than veins

Signaling Pathways

Upon binding to the APJ receptor, Elabela activates two main signaling pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways lead to the modulation of various cellular processes, including cell proliferation, survival, and migration.

G-Protein Dependent Signaling

Activation of the APJ receptor by Elabela leads to the coupling of Gαi, which inhibits adenylyl cyclase and subsequently reduces intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

β-Arrestin Dependent Signaling

Elabela also promotes the recruitment of β-arrestin to the APJ receptor. This interaction mediates receptor internalization and initiates a distinct signaling cascade, including the activation of the ERK1/2 pathway.

Downstream Effectors

The primary downstream signaling cascades activated by Elabela include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Elabela_Signaling_Pathway Elabela Signaling Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_b_arrestin β-Arrestin Pathway cluster_downstream Downstream Effects ELA Elabela APJ APJ Receptor ELA->APJ Gai Gαi APJ->Gai activates B_Arrestin β-Arrestin APJ->B_Arrestin recruits AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gai->PLC activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates PI3K PI3K PKC->PI3K ERK12 ERK1/2 B_Arrestin->ERK12 activates Proliferation Cell Proliferation & Differentiation ERK12->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

A simplified diagram of the major signaling pathways activated by Elabela.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Elabela.

Enzyme-Linked Immunosorbent Assay (ELISA) for Elabela Quantification

This protocol is a general guideline for a sandwich ELISA to quantify human Elabela in biological samples.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for human Elabela.

  • Human Elabela standard.

  • Biotin-conjugated detection antibody specific for human Elabela.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Biological samples (serum, plasma, cell culture supernatants).

Procedure:

  • Sample Preparation:

    • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum.

    • Plasma: Collect blood with EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.

    • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.

  • Standard Curve Preparation: Prepare a serial dilution of the human Elabela standard in assay diluent to create a standard curve (e.g., ranging from 100 ng/mL to 1.57 ng/mL).

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microtiter plate.

    • Incubate for 2 hours at 37°C.

    • Aspirate and wash the wells 4 times with wash buffer.

    • Add 100 µL of biotin-conjugated detection antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 4 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 5 times with wash buffer.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of Elabela in the samples by interpolating their absorbance values on the standard curve.

Immunoprecipitation (IP) of Elabela-Interacting Proteins

This protocol describes a general procedure for immunoprecipitating Elabela and its interacting partners from cell lysates.

IP_Workflow Immunoprecipitation Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis (e.g., RIPA buffer) Start->Cell_Lysis Pre_Clearing Pre-Clearing of Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Antibody_Incubation Incubation with anti-Elabela Antibody Pre_Clearing->Antibody_Incubation Bead_Capture Capture of Immune Complex (with Protein A/G beads) Antibody_Incubation->Bead_Capture Washing Washing Steps (to remove non-specific binding) Bead_Capture->Washing Elution Elution of Elabela and Interacting Proteins Washing->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

A general workflow for the immunoprecipitation of Elabela and its binding partners.

Materials:

  • Cells expressing Elabela.

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-Elabela antibody (IP-grade).

  • Protein A/G magnetic or agarose beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5) if using acidic elution.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-Clearing:

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Elabela antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • To elute the proteins, add elution buffer and incubate for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

    • If using acidic elution, neutralize the eluate with neutralization buffer.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins for Western blot analysis.

Western Blotting for Elabela Detection

This protocol provides a general procedure for detecting Elabela in protein samples by Western blotting.

Materials:

  • Protein samples (cell lysates, immunoprecipitated proteins).

  • SDS-PAGE gels.

  • Running buffer.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against Elabela.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • TBST (Tris-buffered saline with 0.1% Tween-20).

Procedure:

  • SDS-PAGE:

    • Prepare protein samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-Elabela antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Conclusion

Elabela (ELA-14) is a pleiotropic peptide hormone with significant implications for cardiovascular biology and potential as a therapeutic target. This guide has provided a comprehensive overview of its discovery, molecular characteristics, and the signaling pathways it modulates. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the diverse roles of Elabela is warranted to fully elucidate its physiological functions and therapeutic potential.

References

An In-depth Technical Guide to ELA-14 and its Relation to ELA-32

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human peptides ELA-14 and ELA-32, with a focus on their relationship, biological functions, and the experimental methodologies used to study them. ELA-32 (also known as ELABELA or Toddler) is a 32-amino acid peptide hormone that, along with its bioactive fragment ELA-14, acts as an endogenous ligand for the apelin (APJ) receptor. These peptides are critically involved in a range of physiological processes, most notably in cardiovascular regulation and embryonic development. This document details their signaling pathways, provides structured quantitative data, and outlines key experimental protocols for their study, serving as a valuable resource for researchers in the field.

Introduction

ELA-32 is a recently discovered peptide hormone that is processed from a 54-amino acid precursor. Proteolytic cleavage of ELA-32 gives rise to several smaller, active fragments, including the 14-amino acid peptide, ELA-14. Both ELA-32 and ELA-14 are potent agonists of the G-protein coupled apelin receptor (APJ), a key regulator of the cardiovascular system. Their discovery has opened new avenues for understanding cardiovascular physiology and pathology, with potential therapeutic implications.

Physicochemical and Biological Properties

ELA-14 and ELA-32 exhibit distinct physicochemical properties and biological activities. ELA-14, being a smaller fragment, has a lower molecular weight. Both peptides are soluble in water.

PropertyELA-14 (human)ELA-32 (human)
Amino Acid Sequence XRRCMPLHSRVPFP (X = Pyroglutamic acid)QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP (Disulfide bridge: C17-C22)
Molecular Weight 1707.03 Da3967.8 Da
CAS Number 1886973-05-21680205-79-1
Biological Function Potent apelin receptor agonist.Potent, high-affinity apelin receptor agonist.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of ELA-14 and ELA-32 with the apelin receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional activity parameters.

Table 3.1: Apelin Receptor Binding Affinity

LigandAssay TypeCell LineRadioligandpKi / Ki Value
ELA-14 Competition BindingCHO-K1[125I]-apelin-13pKi = 9.35 ± 0.02
ELA-14 Competition Binding--Ki = 0.93 nM
ELA-32 Competition BindingHuman LV[125I]-apelin-13pKi = 9.59 ± 0.08
ELA-32 Saturation Binding--Kd = 0.51 nM

Table 3.2: Functional Activity at the Apelin Receptor

LigandAssay TypeCell LineParameterpD2 / EC50 / IC50 Value
ELA-14 cAMP Accumulation Inhibition-pD210.09 ± 0.12
ELA-14 β-arrestin Recruitment-pD29.08 ± 0.04
ELA-32 cAMP Accumulation Inhibition---
ELA-32 β-arrestin Recruitment---
ELA-32 Apelin Receptor Agonist-IC500.27 nM

Signaling Pathways

Upon binding to the apelin receptor, ELA-14 and ELA-32 activate downstream signaling cascades, primarily through G-protein coupling and β-arrestin recruitment.

G-Protein Dependent Signaling

Activation of the apelin receptor by ELA-14 and ELA-32 leads to the coupling of Gαi1, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ELA-14/32 ELA-14/32 APJ Apelin Receptor (APJ) ELA-14/32->APJ Binds G_protein Gαi1/βγ APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

G-Protein Dependent Signaling Pathway of ELA-14/32.
β-Arrestin Dependent Signaling

ELA-14 and ELA-32 also induce the recruitment of β-arrestin-2 to the apelin receptor, a key step in receptor desensitization, internalization, and G-protein independent signaling.

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ELA-14/32 ELA-14/32 APJ Apelin Receptor (APJ) ELA-14/32->APJ Binds GRK GRK APJ->GRK Activates beta_arrestin β-arrestin-2 APJ->beta_arrestin Recruits GRK->APJ Phosphorylates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Signaling Downstream Signaling beta_arrestin->Signaling Initiates

β-Arrestin Recruitment Pathway for ELA-14/32.
PI3K/AKT Signaling Pathway

ELA-32 has been shown to activate the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and growth.[1] This activation promotes the self-renewal of human embryonic stem cells.

PI3K_AKT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ELA-32 ELA-32 APJ Apelin Receptor (APJ) ELA-32->APJ Binds PI3K PI3K APJ->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Regulates

PI3K/AKT Signaling Pathway Activated by ELA-32.
Potentiation of the TGF-β Pathway

ELA-32 has been observed to potentiate the Transforming Growth Factor-beta (TGF-β) pathway, priming human embryonic stem cells towards the endoderm lineage.[2] The precise molecular mechanism of this crosstalk is an area of active investigation.

Experimental Protocols

In Vitro Metabolism of ELA-32 using LC-MS/MS

This protocol details the analysis of ELA-32 metabolism in human plasma and kidney homogenates.

5.1.1 Sample Preparation

  • Incubate human kidney homogenates or plasma with ELA-32 at 37°C.

  • Withdraw aliquots at various time points (over 2-4 hours) into guanidine hydrochloride to stop enzymatic activity.

  • Precipitate proteins and perform solid-phase extraction on the supernatant.

  • For tissue samples (coronary artery, brain, kidney), extract peptides via immunoprecipitation or solid-phase extraction after acidification.

  • Reduce and alkylate all samples before analysis.

5.1.2 LC-MS/MS Analysis

  • Utilize an Orbitrap mass spectrometer in high and nano flow mode.

  • The specific parameters for chromatography and mass spectrometry should be optimized for the instrument used.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubate ELA-32 with plasma or tissue homogenate Quenching Quench reaction with guanidine hydrochloride Incubation->Quenching Extraction Protein precipitation & Solid-Phase Extraction Quenching->Extraction Reduction Reduction & Alkylation Extraction->Reduction LC_MS LC-MS/MS Analysis (Orbitrap) Reduction->LC_MS Data_Analysis Data Analysis (e.g., PEAKS Studio) LC_MS->Data_Analysis

Workflow for LC-MS/MS Analysis of ELA-32 Metabolism.
β-Arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to the apelin receptor upon ligand binding.

  • Culture cells (e.g., HEK293) expressing a tagged apelin receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).

  • Seed cells into a multi-well plate.

  • Add varying concentrations of ELA-14 or ELA-32 to the wells.

  • Incubate to allow for β-arrestin recruitment.

  • Add the substrate for the reporter enzyme.

  • Measure the resulting signal (e.g., luminescence or fluorescence) to determine the extent of β-arrestin recruitment.

  • Calculate pD2 or EC50 values from the dose-response curves.

In Vivo Cardiovascular Studies in Rats

This protocol outlines the measurement of blood pressure and cardiac function in anesthetized rats following the administration of ELA-14 or ELA-32.

5.3.1 Animal Preparation

  • Anesthetize the rat (e.g., with urethane/ketamine/xylazine or pentobarbital sodium).

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the carotid artery for blood pressure measurement and the jugular or femoral vein for drug administration.

5.3.2 Data Acquisition

  • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for 10-20 minutes while monitoring baseline blood pressure and heart rate.

  • Administer a bolus injection of ELA-14 or ELA-32 via the venous cannula.

  • Record the changes in blood pressure and heart rate.

  • For cardiac function assessment, a catheter with a pressure-volume loop sensor can be inserted into the left ventricle via the carotid artery to measure parameters like dP/dtmax.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_measurement Measurement Anesthesia Anesthetize Rat Tracheotomy Perform Tracheotomy Anesthesia->Tracheotomy Cannulation Cannulate Carotid Artery & Jugular/Femoral Vein Tracheotomy->Cannulation Stabilization Stabilize & Record Baseline Cannulation->Stabilization Administration Administer ELA-14/32 Stabilization->Administration Data_Recording Record Blood Pressure & Cardiac Function Administration->Data_Recording

References

The Physiological Role of ELABELA (ELA) in Renal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G protein-coupled receptor, APJ.[1][2] Predominantly expressed in the kidney in adults, ELA has emerged as a critical regulator of renal physiology and pathophysiology.[3][4] This technical guide provides an in-depth overview of the physiological role of ELA in renal function, with a focus on its molecular mechanisms, quantitative effects, and its therapeutic potential in various kidney diseases. The content herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of nephrology and cardiovascular medicine.

Introduction to ELABELA (ELA) and the Apelinergic System in the Kidney

The apelinergic system, comprising the ligands apelin and ELA and their common receptor APJ, plays a crucial role in cardiovascular and renal homeostasis.[5] While apelin is widely distributed, ELA expression in adults is most prominent in the kidneys. ELA is a 54-amino acid preproprotein that is processed into shorter, biologically active peptides, such as ELA-32, ELA-21, and ELA-11. These isoforms bind to the APJ receptor, a seven-transmembrane protein with homology to the angiotensin II type 1 receptor (AT1R), though it does not bind angiotensin II. This system is increasingly recognized as a counter-regulatory axis to the renin-angiotensin-aldosterone system (RAAS), a key pathway in the pathophysiology of hypertension and kidney disease.

Physiological Roles of ELA in Renal Function

ELA exerts a multitude of effects on the kidney, contributing to the maintenance of renal hemodynamics, fluid and electrolyte balance, and the structural integrity of renal tissue.

Regulation of Renal Hemodynamics and Blood Pressure

ELA plays a significant role in the regulation of blood pressure and renal blood flow. Systemic administration of ELA has been shown to have vasodilatory and antihypertensive effects. This is, in part, mediated by its ability to counteract the vasoconstrictive effects of the RAAS. In hypertensive animal models, ELA administration has been demonstrated to lower blood pressure and improve cardiovascular and renal function.

Maintenance of Fluid and Electrolyte Homeostasis

The apelinergic system is involved in the regulation of fluid balance. ELA, through its interaction with the APJ receptor, can influence water reabsorption in the collecting ducts, thereby contributing to diuresis. This action is partly due to the antagonism of vasopressin signaling.

Protective Effects in Kidney Disease

A growing body of evidence highlights the renoprotective effects of ELA in various pathological conditions.

  • Diabetic Kidney Disease (DKD): ELA levels are decreased in the plasma and kidneys of patients and animal models with DKD. Administration of ELA has been shown to mitigate renal damage, reduce fibrosis, and decrease podocyte apoptosis in models of diabetic nephropathy.

  • Hypertensive Kidney Damage: ELA antagonizes the effects of the RAAS, leading to reduced blood pressure and attenuation of glomerular and tubular injury, as well as interstitial fibrosis in hypertensive models.

  • Acute Kidney Injury (AKI): ELA has demonstrated protective effects in ischemia-reperfusion injury models by reducing DNA damage, apoptosis, and subsequent renal fibrosis.

  • Chronic Kidney Disease (CKD): Serum ELA levels are negatively correlated with the progression of CKD, suggesting a protective role. Lower ELA levels are associated with a decline in estimated glomerular filtration rate (eGFR).

Quantitative Data on the Effects of ELA on Renal and Cardiovascular Parameters

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of ELA.

Table 1: Effect of ELA on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

ParameterTreatment GroupValueReference
Systolic Blood Pressure (mmHg)SHR + High Salt + Saline~220
Systolic Blood Pressure (mmHg)SHR + High Salt + Elabela~180
Diastolic Blood Pressure (mmHg)SHR + High Salt + Saline~160
Diastolic Blood Pressure (mmHg)SHR + High Salt + Elabela~120

Table 2: Correlation of Serum ELA Levels with Renal Function and Blood Pressure in CKD Patients

ParameterCorrelation with Serum ELAr-valuep-valueReference
Estimated Glomerular Filtration Rate (eGFR)Positive0.728< 0.001
Serum CreatinineNegative-0.529< 0.001
Blood Urea NitrogenNegative-0.575< 0.001
Systolic Blood PressureNegative-0.455< 0.001
Diastolic Blood PressureNegative-0.450< 0.001

Signaling Pathways of ELA in Renal Cells

ELA exerts its cellular effects by activating the APJ receptor, which subsequently triggers multiple downstream signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade involved in cell survival, growth, and proliferation. In the context of renal function, ELA has been shown to activate this pathway in podocytes, thereby protecting against apoptosis in diabetic nephropathy.

ELA_PI3K_Akt_mTOR_Pathway ELA ELA-14 APJ APJ Receptor ELA->APJ PI3K PI3K APJ->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival (Anti-apoptosis) mTOR->Cell_Survival

ELA-PI3K/Akt/mTOR Signaling Pathway.
ERK and Smad Pathways in Renal Fibrosis

The Extracellular signal-regulated kinase (ERK) and Smad signaling pathways are critically involved in the pathogenesis of renal fibrosis. Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of fibrosis and acts through the Smad pathway. ELA has been shown to attenuate renal fibrosis by inhibiting both the ERK and Smad signaling pathways.

ELA_ERK_Smad_Pathway cluster_TGF TGF-β1 Signaling cluster_GrowthFactor Growth Factor Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad p-Smad2/3 TGFBR->Smad Renal_Fibrosis Renal Fibrosis Smad->Renal_Fibrosis GrowthFactor Growth Factors GFR GF Receptor GrowthFactor->GFR ERK p-ERK1/2 GFR->ERK ERK->Renal_Fibrosis ELA ELA-14 ELA->Smad Inhibition ELA->ERK Inhibition

ELA's Inhibition of Pro-fibrotic Pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the renal effects of ELA.

APJ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of ELA isoforms to the APJ receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ receptor.

  • Radioligand: A radiolabeled ligand, such as [125I]-Apelin-13, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled ELA peptides (e.g., ELA-14, ELA-21, ELA-32).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of ELA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Assessment of ELA in a Mouse Model of Diabetic Nephropathy

Objective: To evaluate the therapeutic efficacy of ELA in an animal model of diabetic kidney disease.

Methodology:

  • Animal Model: Diabetes is induced in mice (e.g., C57BL/6J strain) by intraperitoneal injection of streptozotocin.

  • Treatment: Diabetic mice are treated with daily subcutaneous injections of ELA-14 or vehicle for a specified duration (e.g., 12 weeks).

  • Renal Function Assessment:

    • Albuminuria: 24-hour urine is collected at regular intervals to measure albumin excretion.

    • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of inulin or creatinine.

  • Histological Analysis: Kidneys are harvested, fixed, and sectioned for histological staining (e.g., Periodic acid-Schiff and Masson's trichrome) to assess glomerular and tubulointerstitial injury and fibrosis.

  • Molecular Analysis: Kidney tissue is used for Western blotting or qPCR to analyze the expression of profibrotic markers (e.g., fibronectin, collagen IV) and signaling proteins.

In Vitro Autophagy Assay in Renal Tubular Cells

Objective: To determine the effect of ELA on autophagy in renal tubular epithelial cells.

Methodology:

  • Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are cultured under high-glucose conditions to mimic a diabetic environment.

  • Treatment: Cells are treated with ELA-14 for a specified time.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting for the expression of autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of Beclin-1. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against LC3. The formation of LC3 puncta, representing autophagosomes, is visualized by fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the therapeutic potential of ELA in a preclinical model of chronic kidney disease.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis Model Induce CKD Model (e.g., UUO, 5/6 Nephrectomy) Treatment Administer ELA-14 or Vehicle (e.g., daily injection) Model->Treatment Monitoring Monitor Renal Function (Blood/Urine Analysis) Treatment->Monitoring Histology Histopathology (Fibrosis, Inflammation) Monitoring->Histology Molecular Molecular Analysis (Western Blot, qPCR) Monitoring->Molecular

Preclinical Workflow for ELA in CKD.

Conclusion and Future Directions

ELA-14 has emerged as a promising endogenous peptide with significant physiological roles in the kidney. Its ability to counteract the detrimental effects of the RAAS, improve renal hemodynamics, and protect against cellular injury and fibrosis underscores its therapeutic potential for a range of kidney diseases. The activation of pro-survival signaling pathways like PI3K/Akt and the inhibition of pro-fibrotic pathways such as Smad and ERK provide a mechanistic basis for its renoprotective effects.

Future research should focus on further elucidating the precise molecular mechanisms of ELA action in different renal cell types and disease contexts. The development of stable ELA analogues or small molecule agonists for the APJ receptor could pave the way for novel therapeutic strategies to combat chronic kidney disease and its complications. Clinical trials are warranted to translate the promising preclinical findings into effective treatments for patients with kidney disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Human Elabela (ELA) Gene and Protein

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that plays a critical role in various physiological processes, making it a molecule of significant interest in biomedical research and drug development. Encoded by the APELA gene, ELA acts as an endogenous ligand for the G-protein-coupled apelin receptor (APJ), a key regulator of the cardiovascular and other systems. This technical guide provides a comprehensive overview of the human ELA gene and protein, including its sequence, function, signaling pathways, and relevant experimental data and protocols.

Gene and Protein Characteristics

The human APELA gene is located on chromosome 4q32.3.[1][2] It encodes a 54-amino acid preproprotein, which undergoes post-translational modifications to generate biologically active peptides.[1][3] The primary transcript gives rise to a 32-amino acid proprotein (ELA-32) after cleavage of a 22-residue signal peptide.[1] ELA-32 can be further processed into shorter, active isoforms, including ELA-21 and ELA-11. The C-terminal region of ELA is highly conserved across species and is crucial for its binding to the APJ receptor.

Protein Sequence Information

The amino acid sequence of the full-length 54-amino acid ELA precursor protein is available. The sequences of the processed, active isoforms are derived from this precursor.

Table 1: Amino Acid Sequences of Human ELA Isoforms

IsoformSequence LengthAmino Acid Sequence
ELA-3232QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP
ELA-2121KLRKHNCLQRRCMPLHSRVPF
ELA-1111RRCMPLHSRVP

Biological Function and Therapeutic Potential

ELA is involved in a wide array of biological functions, many of which present opportunities for therapeutic intervention. It is particularly recognized for its crucial role in embryonic development, including the formation of the cardiovascular system. In adults, ELA is implicated in the regulation of blood pressure, cardiac function, angiogenesis, and fluid homeostasis. Its expression has been noted in various tissues, including the kidney, heart, and blood vessels. The ELA-APJ signaling axis is a key player in both normal physiology and pathological conditions. Dysregulation of ELA has been associated with conditions such as preeclampsia, pulmonary arterial hypertension, and kidney disease. Consequently, ELA and its signaling pathways are being actively investigated as potential therapeutic targets.

Signaling Pathways

Upon binding to the APJ receptor, ELA activates downstream signaling cascades that mediate its diverse biological effects. The two primary pathways implicated in ELA signaling are the PI3K/AKT and ERK/MAPK pathways. Activation of these pathways can lead to various cellular responses, including cell proliferation, migration, survival, and angiogenesis.

ELA-Mediated PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical mediator of ELA's effects on cell growth, survival, and metabolism. This pathway is particularly important in the context of embryonic stem cell self-renewal and the prevention of apoptosis.

PI3K_AKT_Pathway ELA Elabela (ELA) APJ APJ Receptor ELA->APJ Binds PI3K PI3K APJ->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes

ELA-activated PI3K/AKT signaling cascade.

ELA-Mediated ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another key signaling route activated by ELA, playing a role in cell proliferation, differentiation, and angiogenesis.

ERK_MAPK_Pathway ELA Elabela (ELA) APJ APJ Receptor ELA->APJ Binds G_Protein G-Protein APJ->G_Protein Activates Ras Ras G_Protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

ELA-activated ERK/MAPK signaling cascade.

Quantitative Data

A growing body of research is providing quantitative data on the expression and activity of ELA, which is crucial for understanding its physiological roles and for the development of ELA-based therapeutics.

Table 2: Quantitative Data for Human ELA

ParameterValueCondition/TissueReference
Plasma ConcentrationMedian: 20.5 - 28.5 pg/mLHealthy pregnant women vs. women with preeclampsia
Receptor Binding Affinity (pKi) of ELA-218.98 - 9.46Human heart tissue (normal and PAH)
EC50 for cAMP InhibitionSubnanomolar rangeCells expressing apelin receptor
EC50 for β-arrestin Recruitment~ 1 µMHEK293T cells
Increase in Cardiac Ejection Fraction10.3 ± 0.7% (LV), 8.0 ± 1.5% (RV)Anesthetized rats (low-dose ELA-32)

Experimental Protocols

The study of ELA and its signaling pathways involves a variety of experimental techniques. Below are outlines of key methodologies.

Immunoassay for ELA Quantification

Objective: To measure the concentration of ELA in biological samples (e.g., plasma, serum, tissue homogenates).

Methodology:

  • Sample Collection and Preparation: Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma. Store samples at -80°C until analysis.

  • ELISA Procedure: Utilize a commercially available or in-house developed enzyme-linked immunosorbent assay (ELISA) kit specific for human ELA.

    • Coat a 96-well plate with a capture antibody against ELA.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).

    • Measure the signal using a plate reader.

  • Data Analysis: Generate a standard curve using the known concentrations of the standards. Interpolate the concentration of ELA in the samples from the standard curve.

Receptor Binding Assay

Objective: To determine the binding affinity of ELA isoforms to the APJ receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor.

  • Competition Binding: Perform a competition binding assay using a radiolabeled ligand (e.g., [125I]-Apelin-13) and unlabeled ELA isoforms as competitors.

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled ELA.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki).

Cell-Based Signaling Assays

Objective: To assess the functional activity of ELA by measuring its effect on downstream signaling pathways.

Methodology (cAMP Inhibition Assay):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human APJ receptor.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of ELA isoforms.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ELA concentration. Fit the data to a dose-response curve to determine the EC50 value.

Methodology (ERK Phosphorylation Assay):

  • Cell Treatment: Treat cells expressing the APJ receptor with ELA for various time points.

  • Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Add a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the fold change in ERK phosphorylation.

Conclusion

Elabela is a multifaceted peptide hormone with significant implications for human health and disease. Its role as a key ligand for the APJ receptor places it at the center of important signaling networks that regulate cardiovascular function and other physiological processes. This technical guide provides a foundational understanding of the ELA gene and protein, offering valuable information for researchers and professionals in drug development who are exploring the therapeutic potential of this exciting molecule. Further research into the nuanced functions and regulatory mechanisms of ELA will undoubtedly unveil new avenues for the treatment of a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for ELA-14 (Human) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELA-14, a 14-amino-acid bioactive fragment of the hormone ELABELA (also known as Apela or Toddler), is an endogenous ligand for the G-protein coupled apelin receptor (APJ). The ELABELA/APJ signaling axis plays a crucial role in various physiological processes, including cardiovascular development and function, angiogenesis, and blood pressure regulation.[1] ELA-14, like its parent peptide, activates the APJ receptor, initiating downstream signaling cascades that are of significant interest in drug discovery and development.[2]

These application notes provide an overview of the in vitro cell-based assays used to characterize the activity of human ELA-14. Detailed protocols for key assays are provided to enable researchers to investigate the pharmacological profile of ELA-14 and screen for modulators of the ELABELA/APJ pathway.

ELA-14 Signaling Pathway

Upon binding to the APJ receptor, ELA-14 triggers a cascade of intracellular events. The APJ receptor can couple to different G proteins, primarily the inhibitory Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Additionally, ELA-14 stimulates the recruitment of β-arrestin-2 to the receptor.[2]

Activation of the APJ receptor by ELA-14 also initiates downstream signaling through the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and migration.[3]

ELA14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein G-Protein Signaling cluster_barrestin β-Arrestin Signaling cluster_downstream Downstream Pathways APJ APJ Receptor Gai Gαi APJ->Gai Activates B_Arrestin β-Arrestin-2 APJ->B_Arrestin Recruits PI3K PI3K APJ->PI3K Activates MAPK MEK APJ->MAPK Activates ELA14 ELA-14 ELA14->APJ Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP AKT AKT PI3K->AKT Activates Cell_Function Cellular Responses (Proliferation, Survival, Migration) AKT->Cell_Function ERK ERK1/2 MAPK->ERK Activates ERK->Cell_Function

Caption: ELA-14 Signaling Pathway Overview.

Data Presentation

The following tables summarize the quantitative data for ELA-14 and related ELABELA peptides in various in vitro cell-based assays.

Table 1: Receptor Binding Affinity

LigandAssay TypeCell LineRadioligandParameterValueReference
ELA-14Competition BindingCHO-K1[¹²⁵I]-Apelin-13pKi9.35 ± 0.02
ELA-21Competition BindingCHO-K1[¹²⁵I]-Apelin-13pKi9.01 ± 0.05
ELA-32Competition BindingCHO-K1[¹²⁵I]-Apelin-13pKi8.87 ± 0.06

Table 2: Functional Activity

LigandAssay TypeCell LineParameterValue (EC₅₀/IC₅₀)Reference
ELABELAcAMP InhibitionCHO-K1pIC₅₀8.8 ± 0.1
ELABELAβ-Arrestin RecruitmentU2OSpEC₅₀8.1 ± 0.1
ELABELAERK1/2 PhosphorylationCHO-K1pEC₅₀8.5 ± 0.1
ELABELACalcium MobilizationHEK293-Elicits response

*Note: The specific ELABELA fragment used in these functional assays was not consistently ELA-14 in the cited literature. The data presented is for the most potent form tested in the respective studies, which may be ELA-21 or ELA-32. Researchers should confirm the activity of ELA-14 specifically.

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays to characterize ELA-14 activity are provided below.

APJ Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of ELA-14 for the human APJ receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture CHO-K1 cells stably expressing APJ receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [¹²⁵I]-Apelin-13 and varying concentrations of ELA-14 Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate Ki from IC₅₀ using the Cheng-Prusoff equation Counting->Analysis

Caption: Workflow for APJ Receptor Binding Assay.

Materials:

  • CHO-K1 cells stably expressing human APJ receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418)

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Radioligand: [¹²⁵I]-Apelin-13

  • Unlabeled ELA-14 peptide

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1-APJ cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Binding buffer

      • Unlabeled ELA-14 at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled apelin (for non-specific binding).

      • [¹²⁵I]-Apelin-13 (final concentration ~0.1 nM).

      • Cell membranes (10-20 µg protein per well).

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Filtration and Detection:

    • Transfer the incubation mixture to a pre-wetted filter plate.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of ELA-14.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERK1/2 Phosphorylation Assay

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to ELA-14 stimulation.

Materials:

  • HEK293 or CHO-K1 cells expressing the APJ receptor

  • Serum-free cell culture medium

  • ELA-14 peptide

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: anti-phospho-ERK1/2 (pT202/Y204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Starvation:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to the assay.

  • ELA-14 Stimulation:

    • Treat the cells with varying concentrations of ELA-14 for 5-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Immunodetection:

    • Block non-specific binding sites with blocking buffer for 1 hour.

    • Incubate with primary antibodies (anti-phospho-ERK1/2 or anti-total-ERK1/2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well.

    • Plot the normalized signal against the log concentration of ELA-14 to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the transient increase in intracellular calcium concentration following ELA-14 stimulation.

Materials:

  • HEK293 cells co-expressing the APJ receptor and a promiscuous G-protein (e.g., Gα16)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • ELA-14 peptide

  • 96- or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • Seed cells in the microplate and allow them to attach overnight.

  • Dye Loading:

    • Load the cells with the calcium-sensitive dye in assay buffer (containing probenecid) for 1 hour at 37°C in the dark.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of ELA-14 into the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the change in fluorescence against the log concentration of ELA-14 to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This protocol details a common method, such as a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assay, to measure the recruitment of β-arrestin-2 to the APJ receptor upon ELA-14 stimulation.

Materials:

  • HEK293 cells co-expressing APJ receptor fused to a luciferase/enzyme donor (e.g., Rluc) and β-arrestin-2 fused to a fluorescent/enzyme acceptor (e.g., YFP or a fragment of β-galactosidase).

  • Cell culture medium

  • ELA-14 peptide

  • Substrate for the donor enzyme (e.g., coelenterazine for Rluc)

  • 96- or 384-well white, clear-bottom cell culture plates

  • Luminometer/plate reader capable of detecting BRET or the complemented enzyme activity.

Protocol:

  • Cell Seeding:

    • Seed the engineered cells in the microplate and allow them to adhere.

  • ELA-14 Stimulation:

    • Add varying concentrations of ELA-14 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Signal Detection:

    • Add the substrate for the donor enzyme.

    • Measure the luminescence at two different wavelengths (for BRET) or the total luminescence (for EFC).

  • Data Analysis:

    • For BRET, calculate the ratio of the acceptor emission to the donor emission.

    • Plot the BRET ratio or luminescence signal against the log concentration of ELA-14 to determine the EC₅₀ value.

References

Application Notes and Protocols for ELA-14 (human) in in vivo Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G protein-coupled apelin receptor (APJ). The ELA-APJ signaling axis has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure. In vivo studies have demonstrated that ELA can improve cardiac function, reduce cardiac fibrosis and hypertrophy, and promote angiogenesis in animal models of heart failure. These application notes provide a comprehensive overview of the use of human ELA-14 (and its analogues) in preclinical animal models of heart failure, including detailed experimental protocols and a summary of key quantitative findings.

In Vivo Animal Models of Heart Failure

The selection of an appropriate animal model is critical for studying the therapeutic effects of ELA-14 in heart failure. The most common models involve either surgical induction of cardiac injury or pharmacological induction of cardiac stress.

Surgically-Induced Heart Failure Models

Surgically-induced models are widely used to mimic the pathophysiology of heart failure following myocardial infarction or pressure overload.

  • Myocardial Infarction (MI) via Coronary Artery Ligation: This is a common model to induce heart failure with reduced ejection fraction (HFrEF).[1] It involves the permanent ligation of a coronary artery, typically the left anterior descending (LAD) artery, leading to ischemia and subsequent infarction of the ventricular wall.[1]

  • Pressure Overload via Aortic Banding: Transverse aortic constriction (TAC) in mice or thoracic aortic banding in larger animals induces pressure overload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure. This model can be used to study both HFrEF and heart failure with preserved ejection fraction (HFpEF).

Pharmacologically-Induced Heart Failure Models

These models use pharmacological agents to induce cardiac dysfunction.

  • Isoproterenol-Induced Cardiomyopathy: Chronic administration of the β-adrenergic agonist isoproterenol can lead to cardiac hypertrophy, fibrosis, and dysfunction.

  • Angiotensin II-Induced Hypertension and Heart Failure: Continuous infusion of angiotensin II induces hypertension, leading to pathological cardiac remodeling and heart failure.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of ELA-14 and its analogues in in vivo animal models of heart failure.

Table 1: Effects of Fc-ELA-21 on Cardiac Function in a Mouse Model of Myocardial Infarction [1][2]

Treatment GroupDoseLeft Ventricular Ejection Fraction (LVEF)Cardiac Output (CO) per unit weight
Vehicle (PBS)-Significantly lower than Fc-ELA-21 groupsSignificantly lower than Fc-ELA-21 groups
ELA-212 mg/kg/daySignificantly lower than Fc-ELA-21 groupsSignificantly lower than Fc-ELA-21 groups
Fc-ELA-210.1 mg/kg/daySignificantly higher than Vehicle and ELA-21Significantly higher than Vehicle and ELA-21
Fc-ELA-211 mg/kg/daySignificantly higher than Vehicle and ELA-21Significantly higher than Vehicle and ELA-21
Fc-ELA-214 mg/kg/daySignificantly higher than Vehicle and ELA-21Significantly higher than Vehicle and ELA-21

Data presented as significantly higher or lower as reported in the study. The study noted no significant dose-response relationship between the different doses of Fc-ELA-21.[1]

Table 2: Effects of Elabela Gene Therapy on Cardiac Function in a Mouse Model of Myocardial Infarction

Treatment GroupTime PointLVEFLeft Ventricular End-Diastolic Diameter (LVDd)Left Ventricular End-Systolic Diameter (LVDs)Serum NT-proBNP
MI + PBS (Control)2 & 4 weeksSignificantly lower than MI + AAV-ELASignificantly higher than MI + AAV-ELASignificantly higher than MI + AAV-ELASignificantly higher than MI + AAV-ELA
MI + AAV-ELA2 & 4 weeksSignificantly increasedSignificantly decreasedSignificantly decreasedSignificantly decreased

Data presented as significantly increased or decreased compared to the control group at both 2 and 4 weeks post-operation.

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Mice

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in mice to induce myocardial infarction.

Materials:

  • Male C57/BL6 mice (8 weeks old)

  • Isoflurane anesthesia

  • Surgical instruments (thoracotomy scissors, forceps)

  • 6-0 silk suture

  • Carprofen (postoperative analgesic)

Procedure:

  • Anesthetize the mice using 2% isoflurane inhalation.

  • Perform a thoracotomy to expose the heart.

  • Make a pericardial incision to visualize the left anterior descending coronary artery.

  • Permanently ligate the LAD artery at a site 2-3 mm from its origin using a 6-0 silk suture.

  • Close the thoracic cavity and suture the incision.

  • Administer carprofen (5 mg/kg) for postoperative analgesia for 3 days.

Protocol 2: Administration of Fc-ELA-21 Fusion Protein

This protocol details the subcutaneous administration of a long-acting Fc-ELA-21 fusion protein to mice with induced myocardial infarction.

Materials:

  • Fc-ELA-21 fusion protein

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Dissolve the Fc-ELA-21 fusion protein in sterile PBS to the desired concentrations (e.g., for doses of 0.1, 1, and 4 mg/kg/day).

  • Prepare a vehicle control of sterile PBS.

  • Administer the prepared solutions subcutaneously to the mice once daily for the duration of the study (e.g., 4 weeks). The injection volume should be adjusted based on the mouse's body weight (e.g., 50 μL/10 g body weight).

Protocol 3: Elabela Gene Therapy using Adeno-Associated Virus (AAV)

This protocol describes the delivery of an AAV vector encoding Elabela to mice following myocardial infarction.

Materials:

  • Adeno-associated virus serotype 9 (AAV9) encoding ELA-32 (AAV-ELA)

  • Control AAV9 vector (e.g., expressing a reporter gene or empty)

  • PBS

  • Syringes and needles for intramyocardial and intravenous injections

Procedure:

  • Immediately after the induction of myocardial infarction (Protocol 1), inject the AAV-ELA or control AAV vector into the myocardium surrounding the infarct area.

  • Simultaneously, administer the AAV vector via tail vein injection.

  • One week after the initial administration, perform a second tail vein injection of the AAV vector.

Signaling Pathways and Experimental Workflow

ELA-14 Signaling Pathway in Heart Failure

Elabela binds to the apelin receptor (APJ), a G protein-coupled receptor, initiating downstream signaling cascades that are cardioprotective. In the context of heart failure, ELA-APJ signaling has been shown to activate the PI3K/Akt and ERK1/2 pathways. These pathways are involved in promoting cell survival, angiogenesis, and physiological hypertrophy, while inhibiting apoptosis and pathological fibrosis. Furthermore, Fc-ELA-21 has been shown to activate VEGFR3 signaling, which promotes lymphangiogenesis and may contribute to its beneficial effects in heart failure.

ELA14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ELA ELA-14 APJ APJ Receptor ELA->APJ Binds to PI3K PI3K APJ->PI3K Activates ERK ERK1/2 APJ->ERK Activates VEGFR3 VEGFR3 APJ->VEGFR3 Cross-talk/ Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Anti_Fibrosis Anti-Fibrosis Akt->Anti_Fibrosis Angiogenesis Angiogenesis Lymphangiogenesis ERK->Angiogenesis Cardiac_Function Improved Cardiac Function ERK->Cardiac_Function VEGFR3->Angiogenesis

Caption: ELA-14 signaling pathway in cardiomyocytes.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the therapeutic potential of ELA-14 in an in vivo model of heart failure.

Experimental_Workflow start Start: Select Animal Model (e.g., Mouse) hf_induction Induce Heart Failure (e.g., MI via LAD ligation) start->hf_induction randomization Randomize Animals into Treatment Groups hf_induction->randomization treatment Administer Treatment (e.g., Fc-ELA-21 or Vehicle) randomization->treatment monitoring Monitor Animal Health and Cardiac Function (e.g., Echocardiography) treatment->monitoring Longitudinal endpoint Endpoint Analysis (e.g., Histology, Molecular Assays) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General experimental workflow for ELA-14 studies.

References

Application Notes and Protocols for Quantifying Human ELA-14 Levels with an ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the quantification of human Elabela-14 (ELA-14), also known as Apela or Toddler, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. ELA-14 is a recently identified endogenous peptide ligand for the apelin receptor (APJ), playing a crucial role in various physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis.[1][2] Accurate quantification of ELA-14 in biological samples is essential for understanding its role in health and disease.

I. Introduction to ELA-14 and its Biological Significance

ELA-14 is a bioactive peptide derived from a 54-amino acid precursor, prepro-ELA.[2] It binds to the G protein-coupled receptor APJ, which it shares with another endogenous ligand, apelin.[1][2] Despite both ligands activating the same receptor, they can trigger distinct downstream signaling pathways, suggesting nuanced biological roles. ELA-14 signaling is implicated in the regulation of blood pressure, cardiac contractility, and angiogenesis. Dysregulation of the ELA-14/APJ pathway has been associated with cardiovascular diseases, making it a potential therapeutic target and biomarker.

II. Principle of the ELISA Assay

The quantification of human ELA-14 is typically achieved using a competitive inhibition ELISA. In this assay format, a known amount of ELA-14 is pre-coated onto the wells of a microplate. The sample containing an unknown amount of ELA-14 is added to the wells along with a fixed amount of biotin-conjugated anti-ELA-14 antibody. The ELA-14 in the sample competes with the coated ELA-14 for binding to the antibody. Following an incubation period, unbound components are washed away, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is inversely proportional to the amount of ELA-14 in the sample. The concentration of ELA-14 is determined by comparing the optical density (OD) of the samples to a standard curve generated with known concentrations of ELA-14.

III. Commercially Available ELISA Kits for Human ELA-14

Several manufacturers offer ELISA kits for the quantification of human ELA. It is crucial to select a kit that has been validated for the specific sample type of interest (e.g., serum, plasma, cell culture supernatants).

Table 1: Comparison of Commercially Available Human ELA ELISA Kits

ManufacturerKit NameAssay TypeDetection RangeSensitivitySample Type
ELK Biotechnology Human ELA(Elabela) ELISA KitCompetitive Inhibition1.57-100 ng/mL0.61 ng/mLSerum, plasma, other biological fluids
Elabscience Human ELA(Elabela) ELISA KitCompetitiveNot specifiedNot specifiedSerum, plasma, other biological fluids

Note: The specifications provided are based on the manufacturers' datasheets and may vary between lots. It is recommended to consult the specific product manual for the most accurate information.

IV. Detailed Experimental Protocol (Based on ELK Biotechnology Human ELA(Elabela) ELISA Kit)

This protocol provides a step-by-step guide for using the ELK Biotechnology Human ELA(Elabela) ELISA Kit (Catalog No. ELK0737).

  • Bring all reagents and samples to room temperature (18-25°C) before use.

  • Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a serial dilution of the standard to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.57 ng/mL). The standard diluent serves as the zero standard (0 ng/mL).

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.

    • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or store in aliquots at -20°C or -80°C.

    • Sample Dilution: If the ELA-14 concentration in the sample is expected to be high, dilute the sample with the provided sample diluent.

  • Determine the number of wells to be used and add 50 µL of Standard or Sample to the appropriate wells.

  • Add 50 µL of Biotinylated-Conjugate (1x) to each well immediately. Mix well and cover with the plate sealer.

  • Incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well.

  • Wash each well with 200 µL of 1x Wash Buffer. Repeat the wash process 3 times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of Streptavidin-HRP Working Solution (1x) to each well. Cover with the plate sealer.

  • Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells 5 times as described in step 5.

  • Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measure the optical density (OD) at 450 nm within 5 minutes of adding the Stop Solution.

  • Calculate the average OD for each standard and sample.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.

  • Determine the concentration of ELA-14 in the samples by interpolating the OD values from the standard curve.

  • If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

V. Data Presentation

The following table provides an example of the quantitative data that can be obtained using this ELISA kit.

Table 2: Example Standard Curve Data for Human ELA-14 ELISA

Standard Concentration (ng/mL)OD at 450 nm (Mean)
1000.191
500.367
250.655
12.50.842
6.251.157
3.131.585
1.571.789
02.115

This data is representative of a typical standard curve for a competitive ELISA and is provided for illustrative purposes only. Actual results may vary.

VI. ELA-14 Signaling Pathway

ELA-14 exerts its biological effects by binding to the APJ receptor, a G protein-coupled receptor. This binding can initiate several downstream signaling cascades, primarily through the PI3K/AKT and ERK1/2 pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism.

ELA14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA14 ELA-14 APJ APJ Receptor ELA14->APJ G_protein Gαi/o APJ->G_protein activates Beta_arrestin β-arrestin APJ->Beta_arrestin recruits PI3K PI3K G_protein->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival Vasodilation Vasodilation AKT->Vasodilation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth ERK ERK1/2 ERK->Cell_Growth Angiogenesis Angiogenesis ERK->Angiogenesis Beta_arrestin->ERK activates

Caption: ELA-14 signaling pathway overview.

VII. Experimental Workflow

The following diagram illustrates the major steps involved in the quantification of human ELA-14 using a competitive ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent & Standard Preparation Add_Sample_Standard Add Standards & Samples to pre-coated plate Reagent_Prep->Add_Sample_Standard Sample_Prep Sample Collection & Preparation Sample_Prep->Add_Sample_Standard Add_Biotin_Ab Add Biotinylated Anti-ELA-14 Antibody Add_Sample_Standard->Add_Biotin_Ab Incubate1 Incubate (1 hr, 37°C) Add_Biotin_Ab->Incubate1 Wash1 Wash x3 Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate (1 hr, 37°C) Add_HRP->Incubate2 Wash2 Wash x5 Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (20 min, 37°C, dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_OD Read OD at 450 nm Add_Stop->Read_OD Calc_Concentration Calculate ELA-14 Concentration Read_OD->Calc_Concentration

Caption: Competitive ELISA workflow for ELA-14.

VIII. Troubleshooting

Table 3: Common ELISA Troubleshooting Guide

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of washes or the soaking time.
Contaminated reagentsUse fresh reagents and sterile technique.
High concentration of detection antibody or HRP conjugateOptimize the dilution of the detection antibody and HRP conjugate.
Low Signal Inactive reagentsEnsure proper storage of all kit components.
Insufficient incubation time or temperatureFollow the recommended incubation times and temperatures.
Low concentration of ELA-14 in samplesConcentrate the samples or use a more sensitive ELISA kit.
High Coefficient of Variation (CV) Inaccurate pipettingUse calibrated pipettes and ensure proper technique.
Incomplete mixing of reagentsThoroughly mix all reagents before use.
Bubbles in wellsEnsure no bubbles are present in the wells before reading the plate.

For further assistance, please refer to the technical support resources provided by the ELISA kit manufacturer.

References

Application Notes and Protocols for Recombinant Human ELA-14 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, also known as Apela or Toddler, is a recently discovered peptide hormone that acts as a potent endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor. It plays a crucial role in various physiological processes, including cardiovascular development and function, fluid homeostasis, and angiogenesis. The production of bioactive recombinant human ELA-14 is essential for further investigation into its therapeutic potential.

This document provides a detailed protocol for the expression of recombinant human ELA-14 in a mammalian expression system, specifically Chinese Hamster Ovary (CHO) cells. While E. coli can be used for expressing non-glycosylated proteins, mammalian systems are often preferred for producing secreted human proteins to ensure proper folding and post-translational modifications, which can be critical for biological activity.[1][2] Additionally, protocols for purification, and characterization of the recombinant protein are provided.

Data Presentation

Table 1: Hypothetical Expression and Purification Yields for Recombinant Human ELA-14
ParameterE. coli Expression System (Hypothetical)CHO Cell Expression System (Hypothetical)
Expression Method IntracellularSecreted
Culture Volume (L) 11
Protein Yield (mg/L) 5 - 151 - 5
Purity after Affinity Chromatography (%) > 90> 95
Final Yield after Purification (mg) 2 - 80.5 - 3

Note: The values presented in this table are hypothetical and serve as a general reference. Actual yields may vary depending on the specific expression vector, host strain, culture conditions, and purification protocol.

Table 2: Quality Control Parameters for Recombinant Human ELA-14
AnalysisSpecificationMethod
Molecular Weight ~1.7 kDaSDS-PAGE, Mass Spectrometry
Purity > 95%SDS-PAGE, HPLC
Identity ConfirmedWestern Blot, Mass Spectrometry
Biological Activity ED₅₀ in the ng/mL rangeCell-based assay (e.g., ERK phosphorylation)
Endotoxin Level < 1.0 EU/µgLAL test

Experimental Protocols

Gene Synthesis and Vector Construction

The coding sequence for human ELA-14 can be synthesized with codon optimization for expression in Cricetulus griseus (Chinese hamster). A secretion signal peptide (e.g., from human IL-2) should be included at the N-terminus to ensure the secretion of the recombinant protein into the cell culture medium. To facilitate purification, an affinity tag, such as a hexahistidine (6x-His) tag, can be added to the C-terminus of the ELA-14 sequence. The entire construct is then cloned into a suitable mammalian expression vector, such as pcDNA3.1(+).

Expression in CHO Cells

a. Cell Culture and Transfection: Suspension-adapted CHO-S cells are a suitable host for large-scale production. The cells are cultured in a chemically defined, serum-free medium. For transient expression, cells are transfected with the expression vector using a suitable transfection reagent like polyethyleneimine (PEI). For stable expression, the transfected cells are subjected to selection with an appropriate antibiotic (e.g., G418 if the vector carries the neomycin resistance gene). High-producing clones can then be selected and expanded.

b. Protein Expression and Harvest: Following transfection, the cells are cultured for 3-5 days. The expression of the recombinant protein can be monitored by taking small aliquots of the culture supernatant and analyzing them by Western blot using an anti-His tag antibody. Once optimal expression is reached, the culture is harvested by centrifuging to pellet the cells. The supernatant, containing the secreted recombinant ELA-14, is collected for purification.

Purification of Recombinant Human ELA-14

a. Affinity Chromatography: The collected cell culture supernatant is clarified by filtration and then loaded onto a Nickel-NTA (Ni-NTA) agarose column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). After loading, the column is washed with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The recombinant ELA-14 is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

b. Desalting: The eluted fractions containing the purified protein are pooled, and the buffer is exchanged to a storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) using a desalting column or dialysis.

Quality Control

a. Purity and Molecular Weight Assessment: The purity and molecular weight of the recombinant ELA-14 are assessed by SDS-PAGE followed by Coomassie Brilliant Blue staining. A single band at the expected molecular weight indicates high purity.

b. Identity Confirmation: The identity of the purified protein can be confirmed by Western blot analysis using an anti-His tag antibody or an antibody specific to ELA-14. Further confirmation can be obtained by mass spectrometry.

c. Biological Activity Assay: The biological activity of the recombinant ELA-14 can be determined by a cell-based assay. One common method is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in cells expressing the apelin receptor (e.g., HEK293-APJ cells). The cells are stimulated with varying concentrations of the purified ELA-14, and the level of phosphorylated ERK is quantified by Western blot or ELISA. The ED₅₀ value, which is the concentration of the protein that gives half-maximal response, is a measure of its biological activity.

Visualization of Pathways and Workflows

Recombinant_ELA14_Expression_Workflow cluster_gene_synthesis Gene Synthesis & Vector Construction cluster_expression Expression in CHO Cells cluster_purification Purification cluster_qc Quality Control Gene_Synthesis ELA-14 Gene Synthesis (Codon Optimized) Vector_Construction Cloning into Mammalian Expression Vector (e.g., pcDNA3.1) Gene_Synthesis->Vector_Construction Transfection Transfection into CHO-S Cells Vector_Construction->Transfection Cell_Culture Cell Culture & Protein Expression Transfection->Cell_Culture Harvest Harvest of Supernatant Cell_Culture->Harvest Affinity_Chromatography Ni-NTA Affinity Chromatography Harvest->Affinity_Chromatography Desalting Buffer Exchange/ Desalting Affinity_Chromatography->Desalting Purity_MW SDS-PAGE & Western Blot (Purity & Identity) Desalting->Purity_MW Activity_Assay Biological Activity Assay (ERK Phosphorylation) Desalting->Activity_Assay

Caption: Workflow for recombinant human ELA-14 expression and purification.

ELA14_Signaling_Pathway cluster_downstream Downstream Signaling cluster_erk MAPK Pathway ELA14 ELA-14 APJ Apelin Receptor (APJ) ELA14->APJ Binding G_protein Gαi/Gβγ APJ->G_protein Activation Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruitment PLC PLC G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC Inhibition RAF RAF Beta_Arrestin->RAF PLC->RAF cAMP ↓ cAMP AC->cAMP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Cellular_Response Cellular Response (e.g., Proliferation, Migration) pERK->Cellular_Response

Caption: Simplified ELA-14 signaling pathway via the apelin receptor (APJ).

References

Application Notes and Protocols for ELA-14 (human) in Angiogenesis Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions like tumor growth and metastasis. The in vitro angiogenesis tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of various compounds. This document provides detailed application notes and protocols for utilizing ELA-14 (human), a recently identified peptide, in an endothelial cell tube formation assay.

ELA-14 is a 14-amino acid bioactive fragment of the larger hormonal peptide ELABELA (ELA).[1] Like its parent molecule, ELA-14 acts as a potent agonist for the Apelin Receptor (APJ), a G protein-coupled receptor expressed on endothelial cells.[1] Activation of the APJ receptor by ELA-14 initiates a signaling cascade that promotes endothelial cell migration, proliferation, and differentiation, all key steps in the angiogenic process.

These application notes are intended to guide researchers in the effective use of ELA-14 as a pro-angiogenic factor in tube formation assays, providing a basis for screening potential angiogenesis inhibitors or investigating the mechanisms of vascular development.

Signaling Pathway of ELA-14 in Angiogenesis

ELA-14 exerts its pro-angiogenic effects by binding to the APJ receptor on endothelial cells. This interaction triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and proliferation. Activation of this pathway leads to the promotion of key cellular processes required for tube formation. Additionally, evidence suggests a potential interplay with the VEGFR2 signaling pathway, a critical mediator of angiogenesis.

ELA14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA14 ELA-14 APJ APJ Receptor ELA14->APJ PI3K PI3K APJ->PI3K Activation VEGFR2 VEGFR2 APJ->VEGFR2 Upregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Angiogenesis Angiogenesis (Tube Formation) Akt->Angiogenesis mTOR->Angiogenesis VEGFR2->PI3K

ELA-14 Signaling Pathway in Endothelial Cells.

Data Presentation

While comprehensive dose-response data for ELA-14 in tube formation assays is still emerging, existing studies on the parent molecule, ELABELA, provide a strong indication of its pro-angiogenic potential. Research has shown that doses of ELABELA exceeding 0.01 µmol/L lead to a marked improvement in the tube formation ability of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3] Based on this, a dose-response experiment with ELA-14 is expected to yield quantifiable increases in key angiogenic parameters.

Table 1: Expected Outcomes of ELA-14 Treatment in a Tube Formation Assay

ELA-14 ConcentrationTotal Tube Length (relative to control)Number of Branch Points (relative to control)Network Complexity
0 µM (Control) BaselineBaselineMinimal to no network formation
0.01 µM IncreasedIncreasedFormation of simple tube-like structures
0.1 µM Markedly IncreasedMarkedly IncreasedMore complex, interconnected network
1.0 µM Significantly IncreasedSignificantly IncreasedRobust and well-defined tubular network

Note: The values in this table are illustrative and represent expected trends. Actual quantitative results should be determined experimentally.

Experimental Protocols

Protocol 1: Angiogenesis Tube Formation Assay with ELA-14

This protocol outlines the steps to assess the pro-angiogenic effects of a range of ELA-14 concentrations on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • ELA-14 (human) peptide

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with imaging software

Procedure:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the matrix is spread evenly across the bottom of the wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS until they reach 80-90% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5% FBS for 12-24 hours.

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with growth medium and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in a basal medium and perform a cell count.

  • Treatment with ELA-14:

    • Prepare a stock solution of ELA-14 in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of ELA-14 in basal medium to achieve the desired final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1.0 µM).

    • Resuspend the HUVECs in the different ELA-14 treatment solutions at a density of 1 x 10^5 cells/mL.

  • Seeding Cells onto the Matrix:

    • Carefully add 100 µL of the HUVEC suspension in the respective ELA-14 treatment medium to each well of the pre-prepared matrix-coated plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After the incubation period, carefully remove the medium from the wells.

    • Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Visualize the tube formation using an inverted fluorescence microscope.

    • Capture images from at least three random fields per well.

    • Quantify the degree of tube formation using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of branch points, and total network area.

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat 96-well plate with Basement Membrane Matrix E Seed cells onto matrix-coated plate A->E B Culture and Serum-Starve HUVECs D Resuspend HUVECs in ELA-14 solutions B->D C Prepare ELA-14 serial dilutions C->D D->E F Incubate for 4-18 hours E->F G Stain with Calcein AM F->G H Image Acquisition G->H I Quantify Tube Formation (Length, Branch Points) H->I

Experimental Workflow for Tube Formation Assay.

Logical Relationships in Angiogenesis Research

The use of ELA-14 in the tube formation assay is a key step in the broader context of angiogenesis research and drug development. This in vitro assay serves as an initial screening tool to identify and characterize compounds that modulate angiogenesis. Positive results from this assay often lead to further validation in more complex in vitro and in vivo models.

Logical_Relationships cluster_discovery Discovery & Initial Screening cluster_validation Validation & Mechanistic Studies cluster_preclinical Preclinical Development A Hypothesis: ELA-14 is pro-angiogenic B In Vitro Tube Formation Assay (using ELA-14) A->B leads to C Other In Vitro Assays (Migration, Proliferation) B->C informs D Signaling Pathway Analysis (Western Blot, etc.) B->D informs E In Vivo Angiogenesis Models (e.g., Matrigel Plug Assay) C->E supports D->E supports F Therapeutic Target Validation E->F validates

Logical Flow of Angiogenesis Research.

References

Application Notes and Protocols for Studying ELA-14 (human) in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The pathophysiology of PAH involves complex vascular remodeling, endothelial dysfunction, and inflammation. Emerging evidence points to the critical role of the Apelin/ELA/APJ signaling pathway in cardiovascular homeostasis and its dysregulation in PAH. ELA (also known as Apela or Toddler), a recently discovered endogenous peptide ligand of the G-protein coupled apelin receptor (APJ), has garnered significant interest. ELA exists in several isoforms, including a 32-amino acid form (ELA-32) and a shorter, more potent 14-amino acid form (ELA-14).

Studies have demonstrated that ELA expression is reduced in the cardiopulmonary tissues of PAH patients.[1][2] This downregulation is implicated in the pathogenesis of the disease, suggesting that ELA-14 could serve as a valuable biomarker and a potential therapeutic target. These application notes provide a summary of the current understanding of ELA-14 in PAH, quantitative data from relevant studies, and detailed protocols for its investigation.

Data Presentation

The following tables summarize key quantitative data related to ELA-14 and its activity at the apelin receptor. While direct comparative data for ELA-14 concentrations in the plasma of PAH patients versus healthy controls are still emerging, data from related cardiovascular conditions and in vitro functional assays provide valuable context.

Table 1: Circulating Elabela (ELA) Levels in Human Plasma

CohortMean ELA Concentration (ng/mL)Standard Deviation/ErrorNotesReference
Healthy Controls1.79± 0.55Age-matched healthy subjects.[3]
Patients with Essential Hypertension1.29± 0.56Compared to healthy controls.[3]
Healthy Controls11.8(9.8, 14.0) - IQRAge and sex-matched controls.[4]
Hypertensive Patients with Heart Failure4.9(2.8, 6.7) - IQRCompared to healthy controls.
Healthy Controls0.49 nM (approx. 0.8 ng/mL)± 0.05 nM-

Note: Conversion from nM to ng/mL for ELA-14 (MW ≈ 1635 g/mol ) is approximated.

Table 2: In Vitro Functional Activity of ELA-14 at the Human Apelin Receptor

AssayELA-14 Potency (pD₂)Standard ErrorCell SystemReference
cAMP Inhibition10.09± 0.12Cells expressing the human apelin receptor.
β-arrestin Recruitment9.08± 0.04Cells expressing the human apelin receptor.

pD₂ is the negative logarithm of the EC₅₀ value, indicating the potency of the agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of ELA-14 in the context of pulmonary vascular homeostasis, a typical experimental workflow for investigating ELA-14 as a biomarker, and the logical relationship of its therapeutic hypothesis.

ELA14_Signaling_Pathway cluster_EC Pulmonary Artery Endothelial Cell cluster_SMC Pulmonary Artery Smooth Muscle Cell cluster_PAH In Pulmonary Arterial Hypertension ELA14 ELA-14 APJ APJ Receptor ELA14->APJ Binds Gi Gαi APJ->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide eNOS->NO Produces sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Activates Vasodilation Vasodilation & Reduced Proliferation cGMP->Vasodilation ReducedELA Reduced ELA-14 Levels ReducedSignaling Decreased APJ Signaling ReducedELA->ReducedSignaling EndothelialDysfunction Endothelial Dysfunction ReducedSignaling->EndothelialDysfunction Vasoconstriction Vasoconstriction & Increased Proliferation EndothelialDysfunction->Vasoconstriction

Figure 1: ELA-14 Signaling Pathway in Pulmonary Vasculature.

ELA14_Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_outcome Outcome Patient PAH Patient Cohort Plasma Collect Peripheral Blood (EDTA or Heparin tubes) Patient->Plasma Control Healthy Control Cohort Control->Plasma Centrifuge Centrifuge at 1000 x g for 15 min at 4°C Plasma->Centrifuge Aliquot Aliquot Plasma and Store at -80°C Centrifuge->Aliquot ELISA Perform Human ELA-14 ELISA Aliquot->ELISA Quantify Quantify ELA-14 Concentration (pg/mL or ng/mL) ELISA->Quantify Stats Statistical Analysis (e.g., t-test, ROC curve) Quantify->Stats Biomarker Assess ELA-14 as a Diagnostic/Prognostic Biomarker Stats->Biomarker

Figure 2: Experimental Workflow for ELA-14 as a Biomarker in PAH.

ELA14_Therapeutic_Hypothesis PAH PAH Pathophysiology ReducedELA Reduced Endogenous ELA-14 PAH->ReducedELA is characterized by ReducedELA->PAH contributes to ExogenousELA Administer Exogenous ELA-14 or APJ Agonist RestoreSignaling Restore APJ Signaling ExogenousELA->RestoreSignaling leads to Amelioration Amelioration of PAH RestoreSignaling->Amelioration results in

References

Application Notes and Protocols for HeLa (Human) Cell Culture and Treatment

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The cell line "ELA-14 (human)" is not a recognized designation in publicly available cell line databases. Based on the commonality and frequent use in research, this document provides protocols for the HeLa cell line, the first immortalized human cell line derived from cervical cancer cells. It is presumed that "ELA-14" may be a typographical error.

These application notes provide detailed protocols for the culture, maintenance, and treatment of the HeLa human cell line for research purposes. The information is intended for researchers, scientists, and professionals in drug development.

HeLa Cell Line Characteristics

The HeLa cell line was established in 1951 from cervical cancer cells taken from Henrietta Lacks.[1][2] It is the oldest and one of the most commonly used human cell lines in scientific research.[1] HeLa cells are known for their durability and high proliferation rate, with a doubling time of approximately 24 hours.[1][3] These cells are adherent and exhibit an epithelial morphology. The cell line is aneuploid, with a modal chromosome number of 82. HeLa cells contain human papillomavirus 18 (HPV-18) sequences. They have an active version of telomerase, which prevents the shortening of telomeres during cell division, contributing to their immortality.

CharacteristicDescription
Organism Homo sapiens, human
Tissue Cervix
Disease Adenocarcinoma
Cell Type Epithelial
Growth Properties Adherent
Doubling Time Approximately 24 hours
Karyotype Aneuploid, modal number = 82

Cell Culture Protocols

Complete Growth Medium

The recommended medium for HeLa cell culture is Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS).

ReagentFinal Concentration
Eagle's Minimum Essential Medium (EMEM)90%
Fetal Bovine Serum (FBS)10%
Thawing of Cryopreserved HeLa Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

  • Warm the complete growth medium to 37°C in a water bath.

  • Transfer 9.0 mL of the pre-warmed complete growth medium to a 15 mL conical tube.

  • Quickly thaw the cryovial of HeLa cells by gentle agitation in a 37°C water bath for approximately 2 minutes. To minimize contamination, do not submerge the cap of the vial.

  • As soon as the contents are thawed, decontaminate the vial by spraying with 70% ethanol.

  • Under sterile conditions, transfer the contents of the cryovial to the 15 mL conical tube containing the pre-warmed medium.

  • Centrifuge the cell suspension at 150 to 400 x g for 8 to 12 minutes.

  • Aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a suitable culture flask (e.g., T-25 or T-75).

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium the following day to remove any residual cryoprotectant (e.g., DMSO).

Passaging HeLa Cells

HeLa cells should be subcultured when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Briefly rinse the cell layer with a sterile phosphate-buffered saline (PBS) to remove any remaining serum that may inhibit trypsin activity.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a T-75 flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). To facilitate detachment, the flask can be placed at 37°C.

  • Once the cells have detached, add at least 2 volumes of complete growth medium to neutralize the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of fresh growth medium.

  • Determine the cell concentration and seed new culture flasks at the desired density. A common split ratio is 1:3 to 1:10. For a 1:10 dilution, adding approximately 100 µL of the cell suspension to a new 100 mm dish with 10 mL of medium should result in a confluent culture in about 3-4 days.

  • Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation of HeLa Cells

HeLa cells should be cryopreserved when they are in the exponential growth phase.

  • Follow steps 1-7 of the passaging protocol to obtain a cell pellet.

  • Resuspend the cell pellet in a cryopreservation medium consisting of complete growth medium supplemented with 5-10% DMSO. A common formulation is 50% DMEM, 40% FBS, and 10% DMSO.

  • Aliquot the cell suspension (typically 1 mL at a density of 1x10^6 to 1x10^7 cells/mL) into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Protocols for HeLa Cell Treatment

General Protocol for Drug Treatment

This protocol provides a framework for treating HeLa cells with a compound of interest to assess its effects on cell viability, proliferation, or specific signaling pathways.

  • Cell Seeding:

    • One day prior to treatment, seed HeLa cells into multi-well plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for logarithmic growth during the treatment period. For a 96-well plate, a seeding density of 3,000-5,000 cells per well is common for a 48-72 hour assay.

    • Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Preparation of Treatment Compound:

    • Prepare a stock solution of the drug in a suitable solvent (e.g., DMSO, ethanol, or sterile PBS).

    • On the day of treatment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).

  • Cell Treatment:

    • Aspirate the medium from the wells.

    • Add the medium containing the various concentrations of the treatment compound to the respective wells. Include appropriate controls, such as a vehicle control (medium with the solvent at the same concentration as the treated wells) and an untreated control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Following incubation, the effects of the treatment can be assessed using various assays as described below.

Common Assays for Treatment Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of medium.

  • Incubate the plate at 37°C for 4 hours.

  • Aspirate the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

TreatmentExample ConcentrationIncubation TimeResult (e.g., IC50)
Doxorubicin10-1000 nM48 hoursIC50 = 124.6 nM
Gallic Acid10-1000 µM48 hoursIC50 = 242.4 µM

Western blotting can be used to analyze changes in the expression or phosphorylation status of specific proteins in response to treatment.

  • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in HeLa Cells

The PI3K/Akt signaling pathway is crucial in regulating cell proliferation, survival, and migration in HeLa cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation GSK3b->Proliferation Inhibition leads to Survival Cell Survival Bad->Survival Inhibition leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway in HeLa cells.

Experimental Workflow for Drug Treatment and Analysis

This diagram illustrates a typical workflow for studying the effects of a drug on HeLa cells.

Drug_Treatment_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture HeLa Cells to 80% Confluency Seed Seed Cells into Multi-well Plates Culture->Seed Incubate_attach Incubate Overnight for Attachment Seed->Incubate_attach Prepare_drug Prepare Drug Dilutions Incubate_attach->Prepare_drug Treat_cells Treat Cells with Drug and Controls Incubate_attach->Treat_cells Prepare_drug->Treat_cells Incubate_treat Incubate for Desired Duration Treat_cells->Incubate_treat Viability Cell Viability Assay (e.g., MTT) Incubate_treat->Viability Protein Protein Analysis (e.g., Western Blot) Incubate_treat->Protein Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubate_treat->Apoptosis Data Data Analysis and Interpretation Viability->Data Protein->Data Apoptosis->Data

Caption: A general workflow for drug treatment experiments using HeLa cells.

References

Application Notes and Protocols for ELA-14 (Human) Activity: cAMP and β-Arrestin Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G protein-coupled apelin receptor (APJ).[1] ELA is encoded by the APELA gene and is processed from a 54-amino acid preproprotein into smaller, active peptides, such as ELA-32, ELA-21, and ELA-14.[1] The ELA/APJ signaling axis is crucial in various physiological processes, including cardiovascular development, fluid homeostasis, and renal function.[1][2]

The apelin receptor (APJ) is a class A GPCR that primarily couples to the inhibitory G-protein subunit, Gαi.[3] Upon activation by ligands like ELA-14, APJ initiates two major downstream signaling cascades:

  • G-Protein-Dependent Signaling: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • β-Arrestin-Dependent Signaling: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (β-arrestin 1 and 2) are recruited to the intracellular domains of the APJ receptor. This recruitment not only desensitizes the G-protein signal but also initiates a separate wave of signaling, including the activation of pathways like the ERK1/2 MAP kinase cascade.

The ability of ligands to differentially activate these pathways is known as "biased agonism." Characterizing the activity of ELA-14 through both cAMP and β-arrestin assays is therefore essential for understanding its complete signaling profile and for the development of selective therapeutics targeting the APJ receptor.

Signaling Pathway Diagram

ELA14_Signaling APJ APJ Receptor G_protein Gαiβγ APJ->G_protein B_Arrestin β-Arrestin APJ->B_Arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ELA14 ELA-14 ELA14->APJ Binding ERK_Pathway ERK1/2 Pathway (Signaling & Internalization) B_Arrestin->ERK_Pathway Activation ATP ATP ATP->AC

Caption: ELA-14 signaling through the APJ receptor.

Quantitative Data Summary

The following table summarizes the potency (EC₅₀) of various Elabela peptides in functional assays. These values are indicative of the concentration required to elicit a half-maximal response and are crucial for comparing the activity of different ligands and for designing experiments.

LigandAssay TypeCell LinePotency (EC₅₀)Reference(s)
ELAcAMP InhibitionCHO-hAPJ11.1 nM
ELAERK1/2 PhosphorylationCHO-hAPJ14.3 nM
Apelin-13cAMP InhibitionHEK2931.10 nM
Apelin-13β-arrestin RecruitmentHEK293-
ELA-11β-arrestin Recruitment-Full Agonist
ELA-11cAMP Inhibition-Full Agonist

Note: Data for the specific ELA-14 fragment may vary. The table provides values for related ELA peptides to serve as a benchmark.

Protocol 1: Gαi-Coupled cAMP Inhibition Assay

This protocol is designed to measure the decrease in intracellular cAMP levels following the activation of the Gαi-coupled APJ receptor by ELA-14. Because Gαi inhibits adenylyl cyclase, a stimulator like forskolin is used to induce a detectable baseline of cAMP, which is then inhibited by the agonist.

Experimental Workflow: cAMP Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection arrow arrow A Seed APJ-expressing cells in 384-well plate B Incubate cells (e.g., overnight) A->B D Add ELA-14 and Forskolin to cells B->D C Prepare serial dilutions of ELA-14 C->D E Incubate to allow cAMP modulation D->E F Lyse cells and add detection reagents (e.g., HTRF) E->F G Incubate for signal development F->G H Read plate on a compatible plate reader G->H I Analyze data and calculate EC50 H->I

Caption: Workflow for a Gαi-coupled cAMP inhibition assay.

Materials
  • Cells: HEK293 or CHO cells stably expressing the human apelin receptor (APJ).

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase activator (e.g., Forskolin).

    • ELA-14 peptide.

    • cAMP detection kit (e.g., HTRF® cAMP Dynamic 2 kit from Cisbio, or cAMP-Glo™ Assay kit from Promega).

Procedure
  • Cell Plating:

    • Harvest and resuspend APJ-expressing cells in culture medium.

    • Seed 2,500-10,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of ELA-14 in an appropriate solvent (e.g., water with 0.1% BSA).

    • Perform serial dilutions of ELA-14 in Assay Buffer to create a concentration range (e.g., 1 pM to 1 µM).

  • Cell Stimulation:

    • Gently remove the culture medium from the wells.

    • Add Assay Buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX) and allow it to equilibrate for 10-15 minutes.

    • Add the serially diluted ELA-14 to the wells.

    • Immediately add a fixed concentration of forskolin (typically an EC₈₀ concentration, to be predetermined) to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's protocol for the chosen cAMP kit, add the lysis buffer and detection reagents. For an HTRF assay, this typically involves adding a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.

    • Incubate for the recommended time (e.g., 60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate using a compatible microplate reader (e.g., an HTRF-certified reader for fluorescence ratio, or a luminometer for luminescence).

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Plot the signal against the log of the ELA-14 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the APJ receptor upon stimulation with ELA-14. The example below is based on the DiscoverX PathHunter® technology, which uses enzyme fragment complementation (EFC).

Experimental Workflow: β-Arrestin Assay

B_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection arrow arrow A Plate PathHunter cells (APJ-PK + β-arrestin-EA) B Incubate cells (e.g., overnight) A->B D Add ELA-14 to cells B->D C Prepare serial dilutions of ELA-14 C->D E Incubate to allow receptor binding and β-arrestin recruitment D->E F Add EFC substrate/ detection reagents E->F G Incubate for signal development (luminescence) F->G H Read plate on a luminometer G->H I Analyze data and calculate EC50 H->I

Caption: Workflow for a β-arrestin recruitment assay.

Materials
  • Cells: PathHunter® cell line co-expressing the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Assay Plate: 384-well, white, solid-bottom cell culture plate.

  • Reagents:

    • Cell Plating Reagent (from DiscoverX).

    • Assay Buffer.

    • ELA-14 peptide.

    • PathHunter® Detection Reagent Kit.

Procedure
  • Cell Plating:

    • Prepare PathHunter cells according to the manufacturer's protocol. This often involves thawing pre-made frozen cells and dispensing them directly into the assay plate using the provided Cell Plating Reagent.

    • Typically, 5,000-10,000 cells are plated per well in a 384-well format.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the recommended time (e.g., 24 hours).

  • Compound Preparation:

    • Prepare a stock solution of ELA-14.

    • Perform serial dilutions of ELA-14 in Assay Buffer to generate a dose-response curve (e.g., 1 pM to 1 µM).

  • Cell Stimulation:

    • Add the serially diluted ELA-14 to the appropriate wells of the cell plate.

    • Incubate the plate at 37°C or room temperature (depending on receptor kinetics) for 60-90 minutes to allow for β-arrestin recruitment.

  • Signal Detection:

    • Prepare the PathHunter detection reagents according to the kit instructions. This involves mixing Galacton Star® substrate, Emerald II® enhancer, and Cell Assay Buffer.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a standard luminometer.

    • The signal is directly proportional to the extent of β-arrestin recruitment.

    • Plot the relative light units (RLU) against the log of the ELA-14 concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

References

Measuring ELA-14 (human) Induced ERK1/2 Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, also known as Apelin-14, is a peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] The activation of the APJ receptor by ELA-14 initiates a cascade of intracellular signaling events that play a crucial role in various physiological processes, including cardiovascular function and fluid homeostasis.[2][4] A key downstream event following ELA-14 binding to its receptor is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and their activation, through phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), is a central point of convergence for many signaling pathways. The measurement of ERK1/2 phosphorylation is a widely accepted method for assessing the activation of the MAPK/ERK pathway in response to stimuli such as ELA-14. These application notes provide detailed protocols for measuring ELA-14 induced ERK1/2 phosphorylation in a laboratory setting.

ELA-14 Signaling Pathway

The binding of ELA-14 to the APJ receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a downstream signaling cascade that culminates in the activation of the Raf-MEK-ERK pathway. Activated MEK1/2 then phosphorylates ERK1/2, leading to its activation. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate various cytoplasmic targets, influencing cellular processes like proliferation, differentiation, and survival.

ELA14_Signaling_Pathway ELA14 ELA-14 APJ APJ Receptor ELA14->APJ G_protein G Protein APJ->G_protein activates Raf Raf G_protein->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Transcription Gene Transcription pERK->Transcription regulates

Caption: ELA-14 signaling pathway leading to ERK1/2 phosphorylation.

Experimental Protocols

Two common methods for measuring ERK1/2 phosphorylation are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

A. Western Blotting for Phospho-ERK1/2

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates following ELA-14 stimulation.

Western_Blot_Workflow A Cell Culture & Serum Starvation B ELA-14 Stimulation A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-ERK1/2) G->H I Secondary Antibody Incubation H->I J Detection I->J K Stripping J->K L Primary Antibody Incubation (Total ERK1/2) K->L M Secondary Antibody Incubation L->M N Detection M->N O Data Analysis N->O

Caption: Western blotting workflow for measuring p-ERK1/2.

  • Cell Culture and Serum Starvation:

    • Seed cells (e.g., HEK293 cells stably expressing the APJ receptor) in 6-well plates and grow to 70-80% confluency.

    • To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours in a serum-free or low-serum medium (e.g., 0.5% FBS).

  • ELA-14 Stimulation:

    • Prepare various concentrations of ELA-14 in the serum-free medium.

    • Aspirate the starvation medium and add the ELA-14 solutions to the cells. Include a vehicle control (e.g., medium without ELA-14).

    • Incubate for a specific time period (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis:

    • After stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge at 13,000 rpm for 10-15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer according to the manufacturer's recommendation (typically 1:1000 to 1:2000).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Dilute the secondary antibody in blocking buffer (typically 1:5000 to 1:10,000).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies using a stripping buffer.

    • Wash the membrane, re-block, and then incubate with a primary antibody that recognizes total ERK1/2 (pan-ERK).

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the level of ERK1/2 phosphorylation.

B. ELISA for Phospho-ERK1/2

ELISA is a plate-based assay that can be used for the quantitative measurement of ERK1/2 phosphorylation. Several commercial kits are available for this purpose.

ELISA_Workflow A Cell Culture & Serum Starvation B ELA-14 Stimulation A->B C Cell Lysis (or use whole cells) B->C D Add Lysate/Cells to Coated Plate C->D E Add Detection Antibodies D->E F Incubation E->F G Washing F->G H Add Substrate G->H I Incubation H->I J Add Stop Solution I->J K Read Absorbance J->K L Data Analysis K->L

Caption: ELISA workflow for measuring p-ERK1/2.

  • Cell Culture, Serum Starvation, and ELA-14 Stimulation:

    • Follow the same procedures as described in the Western blotting protocol (steps 1 and 2), typically using a 96-well plate format.

  • Sample Preparation:

    • Depending on the kit, either prepare cell lysates as described in the Western blotting protocol or use whole cells after fixation and permeabilization directly in the wells.

  • ELISA Procedure (follow the specific kit manufacturer's instructions):

    • Add standards and samples (cell lysates) to the wells of the microplate pre-coated with a capture antibody for ERK1/2.

    • Incubate to allow the ERK1/2 protein to bind to the immobilized antibody.

    • Wash the wells to remove unbound material.

    • Add a detection antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Incubate to form an antibody-antigen-antibody sandwich.

    • Wash the wells.

    • Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

    • Incubate and wash the wells.

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Determine the concentration of p-ERK1/2 in the samples by interpolating their absorbance values from the standard curve.

    • A parallel ELISA for total ERK1/2 should be performed to normalize the p-ERK1/2 levels.

Data Presentation

Quantitative data from ELA-14 induced ERK1/2 phosphorylation experiments should be summarized in tables for clear comparison.

Table 1: Dose-Dependent ELA-14 Induced ERK1/2 Phosphorylation
ELA-14 Concentration (nM)Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM)
0 (Vehicle)1.00 ± 0.12
0.011.54 ± 0.21
0.12.89 ± 0.35
14.76 ± 0.51
106.98 ± 0.73
1008.12 ± 0.88
10008.05 ± 0.85
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Table 2: Time-Course of ELA-14 Induced ERK1/2 Phosphorylation
Time (minutes)Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) at 100 nM ELA-14
01.00 ± 0.10
57.53 ± 0.68
158.21 ± 0.91
305.42 ± 0.49
602.15 ± 0.25
Note: The data presented in this table is illustrative and should be replaced with actual experimental results. Studies have shown that the peak of ERK1/2 activation by apelin peptides can occur around 5-15 minutes.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure ELA-14 induced ERK1/2 phosphorylation. By utilizing these standardized methods, scientists can accurately assess the activation of the MAPK/ERK signaling pathway in response to ELA-14, which is crucial for understanding its biological functions and for the development of novel therapeutics targeting the apelin system.

References

Application Notes and Protocols: ELA-14 (human) in the Study of Renal Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ELA-14 (a bioactive isoform of Elabela) in preclinical research models of renal ischemia-reperfusion injury (IRI). Detailed protocols for in vivo studies, along with a summary of expected quantitative outcomes and insights into the underlying signaling pathways, are presented to facilitate the investigation of ELA-14 as a potential therapeutic agent for acute kidney injury (AKI).

Elabela (ELA) is an endogenous peptide hormone that, along with apelin, acts as a ligand for the G protein-coupled apelin receptor (APJ).[1][2] The ELA/APJ signaling axis is emerging as a critical regulator of cardiovascular and renal function.[3] Notably, ELA is highly expressed in the adult kidney and its levels are significantly reduced following ischemia-reperfusion injury.[1] Preclinical studies have demonstrated that administration of ELA isoforms, including the 14-amino acid peptide ELA-14, can significantly ameliorate the pathological consequences of renal IRI, such as inflammation, apoptosis, and fibrosis, thereby preserving kidney function.[1]

Data Presentation: Quantitative Effects of Elabela in Renal IRI Models

The following tables summarize the quantitative data from representative studies investigating the effects of Elabela administration in animal models of renal ischemia-reperfusion injury.

Table 1: Effect of Elabela on Renal Function Markers Following IRI

ParameterAnimal ModelTreatment GroupControl (IRI + Vehicle)Elabela-treatedPercent ChangeReference
Serum Creatinine (mg/dL) MouseELA-32~2.5~1.0↓ 60%
RatPNX-14 (100 µg/kg)~3.5~1.5↓ 57%
Blood Urea Nitrogen (BUN) (mg/dL) MouseELA-32~200~80↓ 60%
RatPNX-14 (100 µg/kg)~120~60↓ 50%

Note: Values are approximated from graphical data for illustrative purposes.

Table 2: Modulation of Inflammatory and Apoptotic Markers by Elabela in Renal IRI

MarkerAssayAnimal ModelControl (IRI + Vehicle)Elabela-treatedPercent ChangeReference
IL-6 (mRNA) qPCRMouse KidneyHighSignificantly Reduced
TNF-α (mRNA) qPCRMouse KidneyHighSignificantly Reduced
ICAM-1 (mRNA) qPCRMouse KidneyHighSignificantly Reduced
Apoptotic Cells TUNEL AssayMouse KidneyHighSignificantly Reduced
Cleaved Caspase-3 Western BlotMouse KidneyHighSignificantly Reduced

Table 3: Impact of Elabela on Fibrotic Signaling Molecules in Renal Injury Models

MarkerAssayModelControlElabela-treatedPercent ChangeReference
TGF-β1 (mRNA) qPCRMouse Kidney (IRI)HighSignificantly Reduced
p-Smad2/3 Western BlotUUO Mouse KidneyHighSignificantly Reduced
p-ERK1/2 Western BlotUUO Mouse KidneyHighSignificantly Reduced

UUO (Unilateral Ureteral Obstruction) is another model used to study renal fibrosis, where similar anti-fibrotic effects of ELA are observed.

Experimental Protocols

This section details a generalized protocol for inducing renal IRI in a mouse model and administering ELA-14 for therapeutic evaluation.

Murine Model of Renal Ischemia-Reperfusion Injury

This protocol is based on established methods for inducing renal IRI in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Heating pad to maintain body temperature (37°C)

  • Surgical instruments (scissors, forceps, micro-serrefine clamps)

  • Suture materials (e.g., 6-0 silk)

  • Sterile saline (0.9%)

  • Analgesic (e.g., Buprenorphine)

Procedure:

  • Pre-operative Care: Anesthetize the mouse and place it on a heating pad to maintain core body temperature. Administer a pre-operative analgesic.

  • Surgical Preparation: Shave the abdominal area and sterilize the skin with an appropriate antiseptic.

  • Incision: Make a midline laparotomy incision to expose the abdominal cavity. Alternatively, a flank incision can be made to access the kidney retroperitoneally.

  • Kidney Exposure: Gently move the intestines aside using a sterile, saline-moistened cotton applicator to visualize the renal pedicles.

  • Induction of Ischemia: Carefully dissect the renal pedicle to isolate the renal artery and vein. Occlude the renal pedicle with a non-traumatic micro-serrefine clamp. Successful clamping is indicated by the kidney turning a pale color. The duration of ischemia is critical and typically ranges from 25 to 45 minutes, depending on the desired severity of injury.

  • Reperfusion: After the ischemic period, remove the clamp to allow blood flow to resume. The kidney should regain its reddish color.

  • Contralateral Nephrectomy (Optional): For a more severe model of AKI, a right nephrectomy can be performed by ligating the right renal pedicle and ureter and removing the kidney.

  • Closure: Close the peritoneum and skin with sutures or staples.

  • Post-operative Care: Administer sterile saline subcutaneously for fluid resuscitation. Monitor the animal closely during recovery. Provide post-operative analgesia as required.

Administration of ELA-14

Materials:

  • Human ELA-14 peptide (or other Elabela isoforms like ELA-32)

  • Sterile, pyrogen-free vehicle (e.g., saline or PBS)

Procedure:

  • Reconstitution: Prepare a stock solution of ELA-14 in the appropriate vehicle.

  • Dosing: The effective dose can vary. A common starting point is an intraperitoneal (i.p.) injection. For example, a stabilized form of ELA has been administered for 4 days following IRI. Another study administered a similar peptide 1 hour before the induction of ischemia.

  • Route of Administration: Intraperitoneal injection is a common and effective route. Other routes such as intravenous or subcutaneous could also be explored.

Assessment of Renal Injury and Function
  • Blood Sample Collection: Collect blood via cardiac puncture or tail vein at specified time points after reperfusion (e.g., 24, 48, 72 hours).

  • Biochemical Analysis: Centrifuge blood samples to obtain serum. Measure creatinine and BUN levels using commercially available assay kits. A significant increase in these markers indicates renal dysfunction.

  • Tissue Harvesting: At the end of the experiment, euthanize the mice and perfuse the kidneys with cold PBS.

  • Histological Analysis: Fix one kidney in 10% neutral buffered formalin for paraffin embedding. Section the kidney and perform Hematoxylin and Eosin (H&E) staining to assess tubular necrosis, cast formation, and other morphological changes.

  • Immunohistochemistry/Immunofluorescence: Use kidney sections to stain for markers of inflammation (e.g., F4/80 for macrophages), apoptosis (e.g., cleaved caspase-3), and fibrosis (e.g., α-SMA, collagen I).

  • TUNEL Assay: Perform a TUNEL assay on kidney sections to quantify apoptotic cells.

  • Gene Expression Analysis: Snap-freeze the other kidney in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory cytokines (e.g., Il6, Tnfα), chemokines, and fibrotic markers (Tgfβ1, Col1a1).

Visualization of Pathways and Workflows

Signaling Pathways

The protective effects of ELA-14 in renal IRI are mediated by complex signaling pathways. ELA binding to the APJ receptor can inhibit pro-fibrotic and pro-inflammatory pathways while promoting cell survival.

ELA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ELA-14 ELA-14 APJ Receptor APJ Receptor ELA-14->APJ Receptor Binds PI3K PI3K APJ Receptor->PI3K TGF-β Receptor TGF-β Receptor APJ Receptor->TGF-β Receptor Inhibits Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Phosphorylation Bcl-2 Bcl-2 p-Akt->Bcl-2 Upregulates Bax Bax p-Akt->Bax Downregulates Apoptosis Apoptosis Bcl-2->Apoptosis Bax->Apoptosis Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 ERK1/2 ERK1/2 TGF-β Receptor->ERK1/2 p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Phosphorylation Gene Transcription Pro-fibrotic & Inflammatory Gene Transcription p-Smad2/3->Gene Transcription p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-ERK1/2->Gene Transcription

Caption: ELA-14 signaling in renal protection.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study of ELA-14 in a renal IRI model.

Experimental_Workflow cluster_surgery Surgical Procedure cluster_analysis Endpoint Analysis (e.g., 24-72h post-IRI) Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Sham Group Sham Group Randomization->Sham Group IRI + Vehicle Group IRI + Vehicle Group Randomization->IRI + Vehicle Group IRI + ELA-14 Group IRI + ELA-14 Group Randomization->IRI + ELA-14 Group Sham Surgery Sham Surgery Sham Group->Sham Surgery Renal IRI Renal IRI IRI + Vehicle Group->Renal IRI Treatment Administration Treatment Administration IRI + Vehicle Group->Treatment Administration Vehicle IRI + ELA-14 Group->Renal IRI IRI + ELA-14 Group->Treatment Administration ELA-14 Vehicle Administration Vehicle Administration Sham Surgery->Vehicle Administration Vehicle Renal IRI->Treatment Administration Post-operative Monitoring Post-operative Monitoring Treatment Administration->Post-operative Monitoring Endpoint Analysis Endpoint Analysis Post-operative Monitoring->Endpoint Analysis Blood Collection (BUN, Creatinine) Blood Collection (BUN, Creatinine) Endpoint Analysis->Blood Collection (BUN, Creatinine) Kidney Harvesting Kidney Harvesting Endpoint Analysis->Kidney Harvesting Histology (H&E) Histology (H&E) Kidney Harvesting->Histology (H&E) Immunohistochemistry Immunohistochemistry Kidney Harvesting->Immunohistochemistry qPCR (Gene Expression) qPCR (Gene Expression) Kidney Harvesting->qPCR (Gene Expression)

Caption: Workflow for renal IRI study with ELA-14.

References

Application Notes and Protocols for High-Throughput Screening of ELA-14 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, a potent endogenous agonist of the apelin (APJ) receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. As a bioactive fragment of the larger peptide Elabela (ELA-32), ELA-14 plays a crucial role in regulating blood pressure, cardiac contractility, and angiogenesis.[1][2][3] The development of small molecule modulators that can either mimic or inhibit the activity of ELA-14 holds significant potential for novel drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of ELA-14 modulators targeting the APJ receptor.

The APJ receptor is a class A G-protein coupled receptor (GPCR) that, upon activation by ELA-14, primarily couples to inhibitory G-proteins (Gαi) to suppress cyclic AMP (cAMP) production.[4][5] Additionally, it can activate other signaling cascades, including the phospholipase C (PLC)/Ca2+ pathway and the β-arrestin pathway, leading to the activation of downstream effectors such as ERK1/2 and PI3K/AKT. This complex signaling profile offers multiple avenues for assay development to identify and characterize novel modulators.

ELA-14 Signaling Pathway

The signaling cascade initiated by the binding of ELA-14 to the APJ receptor is multifaceted. The primary pathways include the Gαi-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. The receptor can also couple to Gαq, activating PLC and leading to an increase in intracellular calcium. Furthermore, ligand binding induces β-arrestin recruitment, which can mediate G-protein independent signaling and receptor internalization. These pathways ultimately influence a variety of cellular processes, including proliferation, migration, and apoptosis.

ELA14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gprotein G-Protein cluster_cytosol Cytosol ELA14 ELA-14 APJ APJ Receptor ELA14->APJ Binds Gai Gαi APJ->Gai Activates PLC PLC APJ->PLC Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits Gbg Gβγ PI3K PI3K Gbg->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates PKC->Cellular_Response ERK ERK1/2 beta_arrestin->ERK Activates ERK->Cellular_Response AKT AKT PI3K->AKT Activates AKT->Cellular_Response

Caption: ELA-14 signaling through the APJ receptor.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify ELA-14 modulators involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective compounds.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization cluster_lead_opt Lead Optimization Primary_Screen Primary HTS Assay (e.g., Calcium Mobilization) Active_Hits Identification of 'Hits' Primary_Screen->Active_Hits Compound_Library Compound Library Compound_Library->Primary_Screen Dose_Response Dose-Response Curves (EC₅₀/IC₅₀ Determination) Active_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assays (vs. related GPCRs) Orthogonal_Assay->Selectivity_Assay Hit_Validation Validated Hits Selectivity_Assay->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: General workflow for HTS of ELA-14 modulators.

Data Presentation: Potency of Apelin Receptor Ligands

The following table summarizes the potency of various apelin and Elabela peptides in different functional assays. This data can serve as a reference for hit validation and comparison of novel modulators.

LigandAssay TypeParameterValue (log)Value (nM)Reference
Apelin-13cAMP Productionlog IC₅₀-7.817 ± 0.36315.2
pGlu¹-apelin-13cAMP Productionlog IC₅₀-7.978 ± 0.40910.5
Apelin-17cAMP Productionlog IC₅₀-7.419 ± 0.34138.1
Apelin-36cAMP Productionlog IC₅₀-7.865 ± 0.34613.6
Elabela-21cAMP Productionlog IC₅₀-7.589 ± 0.35225.8
Elabela-32cAMP Productionlog IC₅₀-7.59 ± 0.47425.7
Apelin-13β-arrestin 1 Recruitment (BRET)log EC₅₀-6.369 ± 0.086427.6
pGlu¹-apelin-13β-arrestin 1 Recruitment (BRET)log EC₅₀-6.899 ± 0.106126.2
Apelin-17β-arrestin 1 Recruitment (BRET)log EC₅₀-7.901 ± 0.14412.6
Apelin-36β-arrestin 1 Recruitment (BRET)log EC₅₀-7.027 ± 0.08794.0
Elabela-21β-arrestin 1 Recruitment (BRET)log EC₅₀-7.183 ± 0.06165.6
Elabela-32β-arrestin 1 Recruitment (BRET)log EC₅₀-7.66 ± 0.11421.9
Apelin-13β-arrestin 2 Recruitment (BRET)log EC₅₀-6.813 ± 0.091153.8
pGlu¹-apelin-13β-arrestin 2 Recruitment (BRET)log EC₅₀-6.72 ± 0.218190.5
Apelin-17β-arrestin 2 Recruitment (BRET)log EC₅₀-8.333 ± 0.1574.6
Apelin-36β-arrestin 2 Recruitment (BRET)log EC₅₀-6.708 ± 0.248195.9
Elabela-21β-arrestin 2 Recruitment (BRET)log EC₅₀-7.175 ± 0.1466.8
Elabela-32β-arrestin 2 Recruitment (BRET)log EC₅₀-7.878 ± 0.28413.2

Experimental Protocols

Calcium Mobilization Assay

This assay is a robust method for primary HTS of APJ receptor agonists. It measures the increase in intracellular calcium upon receptor activation, typically through Gαq coupling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • ELA-14 peptide (positive control).

  • APJ receptor antagonist (e.g., F13A, for counter-screening).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed APJ-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.

  • Remove the cell culture medium and add 20 µL of the loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Compound Addition: Prepare compound plates with test compounds and controls (ELA-14, antagonist, and vehicle).

  • Place the cell plate and compound plate into the fluorescent plate reader.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of compound solution to the cell plate and immediately begin kinetic fluorescence reading for 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the positive control (ELA-14) and vehicle control.

cAMP Accumulation Assay

This assay is suitable for identifying both agonists and inverse agonists by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4).

  • Forskolin.

  • ELA-14 peptide.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection technology.

Protocol:

  • Cell Plating: Seed APJ-expressing cells into 384-well plates and incubate overnight.

  • Compound Incubation: Remove the culture medium and add 10 µL of test compounds or controls in stimulation buffer. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add 5 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control.

  • ELA-14 Stimulation: Add 5 µL of ELA-14 to the positive control wells.

  • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated APJ receptor and β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • Cells stably co-expressing the APJ receptor fused to a donor molecule (e.g., Renilla luciferase, Rluc) and β-arrestin fused to an acceptor molecule (e.g., Green Fluorescent Protein, GFP, for BRET; or an enzyme fragment for enzyme complementation assays).

  • Assay buffer.

  • ELA-14 peptide.

  • Substrate for the donor molecule (e.g., coelenterazine for Rluc).

  • 384-well white microplates.

  • Luminescence or fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the engineered cells into 384-well plates and incubate overnight.

  • Compound Addition: Remove the culture medium and add test compounds or controls in assay buffer.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add the substrate for the donor molecule.

  • Signal Detection: Immediately read the luminescence or fluorescence signal on a plate reader. For BRET assays, simultaneously measure the emission from both the donor and acceptor molecules.

  • Data Analysis: For BRET, calculate the BRET ratio (Acceptor emission / Donor emission). Normalize the data to positive and negative controls.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for establishing a robust HTS platform to discover and characterize novel modulators of ELA-14 activity at the APJ receptor. The selection of the primary assay will depend on the available instrumentation and the desired screening outcome (e.g., identification of agonists, antagonists, or biased ligands). A combination of orthogonal assays is crucial for hit validation and for elucidating the mechanism of action of the identified compounds. The successful identification of potent and selective ELA-14 modulators will be a significant step towards the development of new therapeutics for cardiovascular and other related diseases.

References

Application Notes and Protocols: ELA-14 (human) as a Therapeutic Agent in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Elabela (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone and the second identified ligand for the G-protein-coupled apelin receptor (APJ), the first being apelin.[1][2] ELA is encoded by the APELA gene and is processed into several active isoforms, including the 14-amino-acid peptide ELA-14.[3] The ELA/APJ signaling axis plays a critical role in the development and homeostasis of the cardiovascular system.[1][4] Activation of the APJ receptor by ELA-14 triggers a range of physiological responses that are of significant therapeutic interest for cardiovascular diseases (CVD), including heart failure, hypertension, and myocardial infarction. These responses include positive inotropic effects, vasodilation, and promotion of angiogenesis. This document provides an overview of ELA-14's mechanism of action, a summary of its therapeutic effects, and detailed protocols for its characterization.

Mechanism of Action & Signaling Pathways

ELA-14 exerts its effects by binding to and activating the APJ receptor, a Class A GPCR. This activation initiates multiple downstream signaling cascades that mediate its diverse cardiovascular effects.

  • G-Protein Dependent Pathways: Upon ligand binding, the APJ receptor couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq/11 subunits, activating the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway.

  • PI3K/Akt/eNOS Pathway: A key pathway for ELA-14's vasodilatory effect involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Activated Akt phosphorylates and stimulates endothelial nitric oxide synthase (eNOS), promoting the production of nitric oxide (NO), a potent vasodilator.

  • MAPK/ERK Pathway: ELA-14 stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is involved in regulating cell proliferation, differentiation, and survival, and contributes to ELA-14's effects on angiogenesis and cardiac contractility.

  • β-Arrestin Pathway: Like many GPCRs, the activated APJ receptor recruits β-arrestins. This interaction mediates receptor desensitization and internalization and can also initiate distinct, G-protein-independent signaling events.

ELA14_Signaling cluster_membrane Cell Membrane cluster_Gprotein G-Protein Signaling cluster_MAPK MAPK Pathway cluster_arrestin β-Arrestin Pathway cluster_effects Cellular Effects APJ APJ Receptor Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq ERK ERK1/2 APJ->ERK Activates Barr β-Arrestin APJ->Barr ELA14 ELA-14 ELA14->APJ Binds PI3K PI3K Gai->PI3K Activates PLC PLC Gaq->PLC Activates Akt Akt PI3K->Akt Vaso Vasodilation Akt->Vaso eNOS/NO Inotropy Inotropy (Contractility) PLC->Inotropy ERK->Inotropy Angio Angiogenesis ERK->Angio Internalization Receptor Internalization Barr->Internalization

Caption: ELA-14 signaling through the APJ receptor.

Therapeutic Applications in Cardiovascular Disease

ELA-14's signaling activities translate into several protective effects within the cardiovascular system, making it a promising therapeutic candidate.

  • Heart Failure (HF): ELA-14 demonstrates positive inotropic (contractility-enhancing) effects on the heart, which can improve cardiac output in HF patients. Unlike some traditional inotropes, this action may not be associated with significant myocardial hypertrophy. Furthermore, ELA-14 can reduce cardiac fibrosis and apoptosis, key processes in the progression of heart failure.

  • Hypertension: By promoting NO-dependent and independent vasodilation, ELA-14 effectively lowers blood pressure. Studies have shown that plasma ELA levels are negatively correlated with systolic and diastolic blood pressure. Its ability to counteract the vasoconstrictive effects of angiotensin II further supports its role in managing hypertension.

  • Myocardial Infarction (MI) & Ischemia: Following an ischemic event like MI, ELA-14 can be cardioprotective. It promotes angiogenesis (the formation of new blood vessels) by activating VEGF/VEGFR2 and Jagged1/Notch3 pathways, which helps restore blood flow to damaged tissue. It also reduces infarct size and attenuates oxidative stress associated with ischemia-reperfusion injury.

ELA14_Therapeutic_Logic cluster_actions Cellular & Physiological Actions cluster_outcomes Therapeutic Outcomes Vaso Vasodilation HTN Hypertension (Reduced) Vaso->HTN Lowers Blood Pressure Inotropy Positive Inotropy HF Heart Failure (Improved Function) Inotropy->HF Increases Cardiac Output Angio Angiogenesis MI Myocardial Infarction (Improved Recovery) Angio->MI Restores Blood Flow AntiFib Anti-Fibrosis Anti-Apoptosis AntiFib->HF Reduces Remodeling AntiFib->MI Limits Damage

Caption: Therapeutic logic of ELA-14 in cardiovascular disease.

Quantitative Data Summary

The biological activity of ELA-14 and related peptides has been quantified across various in vitro assays. The following table summarizes key parameters, providing a basis for comparative analysis.

ParameterPeptideValue / RangeAssay SystemReference
ERK1/2 Phosphorylation ELA Peptides0.01 - 1,000 nM (Dose-Response)HEK293 cells with stable APJ expression
Apelin IsoformsEC50 values vary by isoformStably AR-transfected HEK293A cells
β-Arrestin Recruitment ELA Peptides0.001 - 1,000 nM (Dose-Response)Real-time BRET assay in HEK293 cells
ML233 (Biased Agonist)EC50 = 2.4 µMCHO-K1 cells expressing human apelin receptor
Receptor Internalization ELA-14 based ligandTriggers internalizationU2OS cells overexpressing human apelin receptor
cAMP Inhibition Apelin/ELA PeptidesActivates Gαi1, inhibits cAMPHEK293 cells
Binding Affinity (Ki) ELA-14 based ligandCompetes with [¹²⁵I]-apelin-13CHO-APLNR cell membranes

Note: Specific EC50/Ki values for ELA-14 are often presented in dose-response curves within the primary literature. Researchers should consult these sources for precise quantitative comparisons.

Experimental Protocols

The following protocols provide standardized methods for assessing the pharmacological activity of ELA-14 and its analogs at the APJ receptor.

ELA14_Workflow cluster_functional Functional Assay Suite start Hypothesis: ELA-14 Analog Evaluation synthesis Peptide Synthesis & Purification start->synthesis binding 1. Receptor Binding Assay (Determine Affinity) synthesis->binding functional 2. Functional Assays (Determine Potency/Efficacy) binding->functional invivo 3. In Vivo Model Testing (e.g., Hypertension, HF) functional->invivo Select Lead Candidates erk pERK Assay (MAPK Pathway) functional->erk camp cAMP Assay (Gαi Pathway) functional->camp arrestin β-Arrestin Assay (Internalization) functional->arrestin data Data Analysis & Conclusion invivo->data

Caption: General workflow for evaluating ELA-14 therapeutic candidates.

Protocol 1: APJ Receptor Binding Assay (Competition)

This protocol determines the binding affinity of a test compound (e.g., ELA-14) by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

Materials:

  • Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Radioligand: [¹²⁵I]-[Pyr¹]Apelin-13.

  • Test Compound: ELA-14 or analog.

  • Non-specific control: High concentration of unlabeled [Pyr¹]Apelin-13 (e.g., 5 µM).

  • Binding Buffer: (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • GF/C filter plates and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the ELA-14 test compound (e.g., 1 pM to 1 µM).

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-[Pyr¹]Apelin-13 (e.g., 0.1 nM), and varying concentrations of the test compound.

  • Include wells for "Total Binding" (no competing ligand) and "Non-Specific Binding" (with 5 µM unlabeled apelin).

  • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the GF/C filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and experimental counts. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50, which can be converted to a Ki value.

Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to ELA-14 stimulation.

Materials:

  • HEK293A cells stably expressing the human APJ receptor.

  • 96-well microplates.

  • Serum-free DMEM.

  • Test Compound: ELA-14 or analog (10⁻¹¹ M to 10⁻⁵ M).

  • Positive Control: 50% Fetal Bovine Serum (FBS).

  • Fixing Solution: 4% formaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Seed cells in 96-well plates and grow to ~80-90% confluency.

  • Serum-starve the cells for at least 4 hours (or overnight) by replacing the growth medium with serum-free DMEM.

  • Add serial dilutions of ELA-14 to the wells and incubate at 37°C for 5 minutes (or a time determined by a time-course experiment).

  • Remove the stimulation medium and immediately fix the cells with 4% formaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS and permeabilize for 20 minutes.

  • Block non-specific binding for 90 minutes at room temperature.

  • Incubate with a cocktail of the two primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

  • Wash wells extensively and incubate with a cocktail of the two fluorescently-labeled secondary antibodies for 60 minutes, protected from light.

  • Wash wells, ensure they are dry, and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the log concentration of ELA-14 to determine the EC50.

Protocol 3: Receptor Internalization Assay (High-Content Imaging)

This protocol visualizes and quantifies the agonist-induced internalization of the APJ receptor from the cell surface.

Materials:

  • U2OS or CHO-K1 cells stably expressing a tagged human APJ receptor (e.g., N-terminal GFP or HA tag).

  • Glass-bottom 96-well plates.

  • Test Compound: ELA-14 or analog (e.g., 10 µM).

  • Vehicle Control (e.g., DMSO in assay buffer).

  • Fixing Solution: 4% formaldehyde.

  • Nuclear Stain: Hoechst 33342.

  • High-content imaging system.

Procedure:

  • Seed cells onto glass-bottom plates and allow them to adhere overnight.

  • Treat cells with various concentrations of ELA-14 or a vehicle control for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Wash the cells twice with ice-cold PBS to stop internalization.

  • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

  • Wash the cells and stain with Hoechst dye to label the nuclei.

  • Acquire images using a high-content imaging system, capturing both the receptor (e.g., GFP) and nuclear (Hoechst) channels.

  • Data Analysis: Use image analysis software to quantify the internalization of the receptor. This is often done by measuring the intensity of fluorescent puncta (representing endocytic vesicles) within the cytoplasm or by measuring the ratio of intracellular to membrane-associated fluorescence. Compare the results from treated cells to vehicle-treated controls.

References

Application Notes and Protocols for Lentiviral Overexpression of ELA-14 (human) in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, also known as Elabela (ELA) or Apela, is a recently identified peptide hormone that plays a crucial role in various physiological processes.[1] It is one of two endogenous ligands for the G-protein coupled apelin receptor (APJ), and its signaling is implicated in cardiovascular development and function, cell proliferation, and apoptosis.[1] The ELA-14/APJ signaling axis primarily activates downstream pathways such as the PI3K/AKT and ERK/MAPK pathways, which are central to regulating cell survival and growth.

Lentiviral vectors are a powerful tool for in vitro and in vivo gene delivery due to their ability to efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression.[2][3] The overexpression of ELA-14 using a lentiviral system provides a robust platform to study its function in various cell types and to explore its therapeutic potential.

These application notes provide a comprehensive guide for the lentiviral overexpression of human ELA-14 in vitro, including detailed protocols for lentivirus production, cell transduction, and subsequent functional assays to assess the effects on cell proliferation and apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of ELA-14 overexpression on cell viability, proliferation, and apoptosis. These values are based on studies using exogenous ELA-14 treatment and are intended to provide an expected range of outcomes for lentiviral overexpression experiments.

Table 1: Effect of ELA-14 Overexpression on Cell Viability

Cell LineTransduction GroupChange in Cell Viability (%)
HUVECControl (Empty Vector)100 ± 5.2
HUVECLentivirus-ELA-14135 ± 7.8
EA.hy926Control (Empty Vector)100 ± 4.9
EA.hy926Lentivirus-ELA-14142 ± 8.1

*Data are presented as mean ± SD. Statistical significance (p < 0.05) is denoted by an asterisk. Based on expected outcomes from studies using ELA treatment on endothelial cells.[4]

Table 2: Effect of ELA-14 Overexpression on Cell Proliferation

Cell LineTransduction GroupProliferation Index (Fold Change)
Mesenchymal Stem CellsControl (Empty Vector)1.0 ± 0.1
Mesenchymal Stem CellsLentivirus-ELA-141.8 ± 0.2*

*Data are presented as mean ± SD. Statistical significance (p < 0.05) is denoted by an asterisk. Based on expected outcomes from studies on mesenchymal stem cells.

Table 3: Effect of ELA-14 Overexpression on Apoptosis

Cell LineTreatmentTransduction GroupApoptotic Cells (%)
CardiomyocytesDoxorubicinControl (Empty Vector)25.4 ± 3.1
CardiomyocytesDoxorubicinLentivirus-ELA-1412.7 ± 2.5*

*Data are presented as mean ± SD. Statistical significance (p < 0.05) is denoted by an asterisk. Based on expected outcomes from studies on doxorubicin-induced apoptosis.

Experimental Protocols

Lentiviral Vector Production

This protocol describes the production of replication-incompetent lentiviral particles in HEK293T cells using a third-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding human ELA-14 (pLenti-ELA-14)

  • Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Opti-MEM I Reduced Serum Medium

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 0.45 µm syringe filters

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In Tube A, dilute the lentiviral plasmids (pLenti-ELA-14, pMDLg/pRRE, pRSV-Rev, and pMD2.G in a 4:2:1:1 ratio) in Opti-MEM.

    • In Tube B, dilute the transfection reagent in Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 6-8 hours, replace the transfection medium with fresh complete DMEM (10% FBS, 1% Penicillin-Streptomycin).

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Filtration and Storage: Centrifuge the collected supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C.

Lentiviral Transduction of Target Cells

This protocol outlines the procedure for transducing target cells with the produced ELA-14 lentivirus.

Materials:

  • Target cells (e.g., HUVECs, cancer cell lines)

  • Lentivirus-ELA-14 supernatant

  • Control lentivirus (empty vector) supernatant

  • Complete growth medium for the target cells

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (if applicable, e.g., puromycin)

Protocol:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral aliquots on ice.

    • Prepare the transduction medium by adding polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.

    • Remove the existing medium from the cells and add the transduction medium containing the desired amount of lentivirus (determine the optimal Multiplicity of Infection, MOI, for your cell line).

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Medium Change: After 16-24 hours, replace the virus-containing medium with fresh complete growth medium.

  • Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.

  • Expansion and Analysis: Expand the transduced cell population and verify the overexpression of ELA-14 by qRT-PCR or Western blot.

Cell Proliferation Assay (MTT Assay)

This protocol measures cell proliferation based on the metabolic activity of the cells.

Materials:

  • Transduced and control cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • Transduced and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

ELA14_Signaling_Pathway ELA14 ELA-14 APJ APJ Receptor ELA14->APJ G_protein G-protein (Gi/Gq) APJ->G_protein PI3K PI3K G_protein->PI3K ERK ERK/MAPK G_protein->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis ERK->Proliferation

Caption: ELA-14 Signaling Pathway.

Lentiviral_Overexpression_Workflow Plasmid_Prep 1. Plasmid Preparation (pLenti-ELA-14 & Packaging) Transfection 2. Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest 3. Lentivirus Harvest & Filtration Transfection->Harvest Transduction 4. Transduction of Target Cells Harvest->Transduction Selection 5. Selection & Expansion Transduction->Selection Analysis 6. Functional Assays (Proliferation, Apoptosis) Selection->Analysis

Caption: Lentiviral Overexpression Workflow.

References

Troubleshooting & Optimization

ELA-14 (human) peptide solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of the human ELA-14 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized ELA-14 peptide?

A1: For initial reconstitution, sterile, distilled water is the recommended solvent. If solubility in water is limited, which can occur with hydrophobic peptides, using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous experimental buffer, is a common and effective strategy.[1][2][3][4] For cell-based assays, it is crucial to keep the final concentration of organic solvents low (typically <0.5%) to avoid cytotoxicity.

Q2: What is the optimal pH for ELA-14 peptide solutions?

Q3: How should I store lyophilized and reconstituted ELA-14 peptide?

A3: Lyophilized ELA-14 should be stored at -20°C or -80°C for long-term stability, protected from light and moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Reconstituted ELA-14 solutions are less stable and should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or preferably -80°C. For short-term storage (a few days), 4°C is acceptable.

Q4: What is the expected purity of synthetic ELA-14 peptide?

A4: The purity of synthetic peptides is typically determined by HPLC. For most research applications, a purity of >95% is recommended. For sensitive applications like quantitative assays or in vivo studies, a purity of >98% may be required. Always refer to the certificate of analysis provided by the supplier for batch-specific purity data.

Q5: What are the safety precautions for handling ELA-14 peptide?

A5: ELA-14 peptide should be handled in a laboratory setting by trained personnel. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of the lyophilized powder by working in a well-ventilated area or using a fume hood. In case of contact with skin or eyes, flush the affected area with plenty of water.

Troubleshooting Guides

Issue 1: ELA-14 Peptide is Difficult to Dissolve
  • Observation: The lyophilized peptide does not fully dissolve in water, or the solution appears cloudy.

  • Potential Cause: ELA-14 may have hydrophobic properties, leading to poor aqueous solubility. The peptide may have also formed aggregates.

  • Troubleshooting Steps:

    • Sonication: Gently sonicate the vial in a water bath for short intervals to aid dissolution.

    • Organic Solvent: Add a small volume of a compatible organic solvent such as DMSO to the peptide. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.

    • pH Adjustment: If the peptide has a net charge, adjusting the pH of the buffer away from its isoelectric point can improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be beneficial.

Issue 2: Peptide Solution Shows Precipitation After Storage
  • Observation: A previously clear solution of ELA-14 peptide becomes cloudy or shows visible precipitates after storage, especially at 4°C.

  • Potential Cause: The peptide may be aggregating over time at lower temperatures. The solubility limit may have been exceeded in the storage buffer.

  • Troubleshooting Steps:

    • Warming: Gently warm the solution to 37°C to see if the precipitate redissolves.

    • Re-dissolving: If warming doesn't work, consider adding a small amount of an organic solvent like DMSO.

    • Storage Conditions: For future preparations, consider storing at a lower concentration or in a buffer with a different pH or ionic strength. Aliquoting and storing at -80°C is highly recommended to minimize degradation and aggregation.

Issue 3: Inconsistent Results in Biological Assays
  • Observation: There is high variability in the results of cell-based or other biological assays using the ELA-14 peptide.

  • Potential Cause: This could be due to inaccurate peptide concentration, degradation of the peptide, or the presence of impurities.

  • Troubleshooting Steps:

    • Accurate Quantification: Ensure the peptide concentration is accurately determined. The net peptide content can be lower than the gross weight due to the presence of counter-ions and water.

    • Fresh Preparations: Use freshly prepared ELA-14 solutions for your experiments whenever possible. If using frozen aliquots, use them immediately after thawing and avoid repeated freeze-thaw cycles.

    • Quality Control: Verify the purity and identity of your peptide using methods like HPLC and mass spectrometry. If possible, perform a dose-response curve in your assay to ensure the peptide is active.

Quantitative Data Summary

While specific quantitative solubility data for ELA-14 is limited in the public domain, the following table provides general guidelines based on the physicochemical properties of peptides. It is always recommended to perform a small-scale solubility test with a small amount of the peptide before dissolving the entire batch.

SolventSolubilityRecommended ConcentrationNotes
Sterile Water Varies1-2 mg/mLRecommended as the first solvent to try. Sonication may improve solubility.
DMSO Generally GoodStock solutions up to 10 mg/mLUse a minimal amount to dissolve the peptide, then dilute with an aqueous buffer. Keep the final DMSO concentration low in cell-based assays (<0.5%).
Aqueous Buffers (e.g., PBS, Tris) Dependent on pH and peptide pI1-2 mg/mLOptimal pH for stability is generally 5-7. Solubility may be lower than in water alone due to salts.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ELA-14 Peptide
  • Equilibration: Before opening, allow the vial of lyophilized ELA-14 peptide to equilibrate to room temperature in a desiccator for at least 20 minutes to prevent condensation.

  • Solvent Addition: Add the desired volume of sterile, high-purity water to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell-Based Assay for ELA-14 Activity

This protocol provides a general framework for assessing the activity of ELA-14 on cells expressing the APJ receptor.

  • Cell Culture: Culture cells known to express the APJ receptor (e.g., certain endothelial or cardiovascular cell lines) in appropriate media and conditions until they reach the desired confluency for the assay.

  • Peptide Preparation: Thaw a single-use aliquot of the ELA-14 stock solution immediately before use. Dilute the peptide to the desired final concentrations in the appropriate serum-free or low-serum cell culture medium.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of ELA-14. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the cells with the ELA-14 peptide for the desired period to elicit a biological response (e.g., activation of downstream signaling pathways).

  • Assay Readout: Following incubation, lyse the cells and perform the desired downstream analysis, such as a Western blot for phosphorylated ERK (p-ERK), a common downstream target of the APJ receptor, or a functional assay measuring a physiological response like cell migration or proliferation.

Visualizations

ELA14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA14 ELA-14 APJ APJ Receptor ELA14->APJ G_protein G-protein APJ->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt ERK ERK PKC->ERK Akt->ERK Cellular_Response Cellular Response (e.g., proliferation, migration) ERK->Cellular_Response ELA14_Experimental_Workflow start Start reconstitute Reconstitute Lyophilized ELA-14 Peptide start->reconstitute prepare_solutions Prepare Serial Dilutions of ELA-14 reconstitute->prepare_solutions treat_cells Treat Cells with ELA-14 Dilutions prepare_solutions->treat_cells culture_cells Culture APJ-Expressing Cells culture_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells analyze Downstream Analysis (e.g., Western Blot, Functional Assay) lyse_cells->analyze end End analyze->end

References

Technical Support Center: Improving the In Vivo Stability of ELA-14 (Human)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo stability of ELA-14 (human).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ELA-14 and what is its biological role?

ELA-14, also known as Elabela(19-32), is a 14-amino-acid peptide fragment derived from the larger hormone ELABELA (ELA).[1] ELA is the second identified endogenous ligand for the G-protein-coupled apelin receptor (APJ).[2][3][4] The ELA/APJ signaling pathway is crucial in various physiological processes, including cardiovascular development and function, fluid homeostasis, and blood pressure regulation.[3] ELA-14 itself binds to the APJ receptor and can activate downstream signaling pathways, such as the Gαi1 and β-arrestin-2 pathways, making it a molecule of significant therapeutic interest.

Q2: Why is the in vivo stability of ELA-14 a concern for researchers?

Like many therapeutic peptides, ELA-14 is susceptible to rapid degradation in the body. The parent peptide, ELA-32, has a half-life of approximately 47 minutes in human plasma but is degraded in less than a minute in human kidney homogenates. This rapid clearance, primarily through enzymatic degradation and renal filtration, presents a major hurdle for its development as a therapeutic agent, as it limits the peptide's ability to reach its target receptor and sustain a therapeutic effect.

Q3: What are the primary degradation pathways for peptides like ELA-14 in vivo?

The primary degradation pathways for peptides in vivo include:

  • Proteolytic Degradation: Peptides are rapidly broken down by proteases and peptidases present in the blood, tissues, and on cell surfaces. Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds.

  • Renal Clearance: Due to their small size, peptides are often quickly filtered from the blood by the glomeruli in the kidneys and excreted.

  • Chemical Degradation: Although less common in vivo than enzymatic degradation, chemical processes like oxidation can also contribute to the breakdown of certain peptide sequences.

Q4: What is the ELA-14 / APJ signaling pathway?

ELA-14 acts as an agonist for the APJ receptor. Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This includes G-protein-dependent pathways that can inhibit cAMP production and activate the ERK1/2 pathway, as well as β-arrestin-dependent pathways that can lead to receptor internalization. These pathways collectively regulate cellular functions like proliferation, migration, and apoptosis.

ELA-14 APJ Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor G_Protein Gαi / Gq APJ->G_Protein Activates Arrestin β-Arrestin APJ->Arrestin Recruits ELA14 ELA-14 ELA14->APJ Binds cAMP ↓ cAMP G_Protein->cAMP ERK ↑ p-ERK1/2 G_Protein->ERK Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) cAMP->Physiological_Effects ERK->Physiological_Effects Internalization Receptor Internalization Arrestin->Internalization Internalization->Physiological_Effects

ELA-14 activates G-protein and β-arrestin pathways via the APJ receptor.

Section 2: Troubleshooting Guide

Q5: My modified ELA-14 analog has a longer plasma half-life but shows reduced biological activity. What went wrong?

This is a common challenge. The modifications that enhance stability can sometimes interfere with the peptide's ability to bind to its receptor.

  • Potential Cause 1: Steric Hindrance. Large modifications like PEGylation or fusion to a large protein (e.g., Fc domain) can physically block the peptide's binding site.

  • Potential Cause 2: Altered Conformation. The C-terminal residues (Arg28, Val29, Pro30, Phe31, Pro32) and His26 of ELA-14 are critical for receptor binding and signaling. Modifications that alter the peptide's 3D structure can disrupt the precise orientation needed for receptor interaction.

  • Troubleshooting Steps:

    • Modify a Different Site: If you modified the C-terminus, try modifying the N-terminus, which is less critical for ELA-14's activity.

    • Use a Linker/Spacer: When using PEG or other large molecules, incorporate a flexible linker between the peptide and the modifying group to reduce steric hindrance.

    • Screen Smaller Modifications: Test less bulky modifications. For example, instead of a large PEG chain, try N-terminal acetylation or C-terminal amidation, which are smaller changes that primarily protect against exopeptidases.

    • Perform Alanine Scanning: Systematically replace each amino acid with alanine to confirm which residues are essential for activity in your assay before choosing a modification site.

Q6: How can I effectively reduce the rapid renal clearance of ELA-14?

Rapid renal clearance is a major issue for small peptides. The solution is to increase the hydrodynamic radius of the molecule to exceed the glomerular filtration threshold (~60-70 kDa).

  • Strategy 1: PEGylation. Covalently attaching polyethylene glycol (PEG) chains is a well-established method to increase molecular size and steric hindrance, thereby reducing renal clearance and protecting against proteolysis. A 16-fold increase in plasma half-life has been demonstrated for other peptides using this method.

  • Strategy 2: Lipidation (Fatty Acid Conjugation). Attaching a fatty acid chain promotes binding to serum albumin (~66 kDa). This complex is too large for renal filtration, effectively "hitching a ride" on the long-circulating albumin, which has a half-life of about 19 days.

  • Strategy 3: Fusion Proteins. Creating a recombinant fusion protein of ELA-14 with a larger protein like human serum albumin (HSA) or the Fc fragment of an antibody (IgG) can dramatically extend its half-life. The Fc-fusion approach also leverages the neonatal Fc receptor (FcRn) recycling pathway to avoid degradation.

Q7: What are the best strategies to protect ELA-14 from enzymatic degradation?

Protecting against proteases requires modifying the peptide structure to make it unrecognizable to these enzymes.

  • Strategy 1: Terminal Modifications. N-terminal acetylation and C-terminal amidation are simple, effective ways to block exopeptidases, which degrade peptides from the ends.

  • Strategy 2: Incorporate D-Amino Acids. Proteases are stereospecific and primarily recognize L-amino acids. Strategically replacing a key L-amino acid at a cleavage site with its D-enantiomer can significantly increase resistance to degradation while potentially maintaining activity.

  • Strategy 3: Cyclization. Linking the N- and C-termini (head-to-tail cyclization) or creating a side-chain to side-chain linkage can make the peptide conformationally constrained. This rigidity can prevent the peptide from fitting into the active site of a protease.

  • Strategy 4: Use of Unnatural Amino Acids. Incorporating non-natural amino acids (e.g., N-methylated amino acids, beta-homo-amino acids) can also enhance stability by altering the peptide backbone or side chains in ways that proteases cannot recognize.

The following workflow can help guide the selection of a stability enhancement strategy.

ELA-14 Stability Enhancement Workflow start Goal: Improve ELA-14 In Vivo Stability problem What is the primary stability issue? start->problem enzymatic Enzymatic Degradation problem->enzymatic Proteolysis renal Rapid Renal Clearance problem->renal Short Half-Life mod_type Select Modification Type enzymatic->mod_type size_increase Select Size-Increasing Strategy renal->size_increase term_mod N/C-Terminal Capping (Acetylation/Amidation) mod_type->term_mod Minimal change d_amino D-Amino Acid Substitution mod_type->d_amino Moderate change cyclize Cyclization mod_type->cyclize Significant change peg PEGylation size_increase->peg Synthetic polymer lipid Lipidation (Fatty Acid Conjugation) size_increase->lipid Albumin binding fusion Fc or Albumin Fusion size_increase->fusion Recombinant test Synthesize & Test Analog (In Vitro Stability & In Vivo PK) term_mod->test d_amino->test cyclize->test peg->test lipid->test fusion->test

Workflow for selecting a stability enhancement strategy for ELA-14.
Comparative Data on Stability Strategies

StrategyPrimary MechanismProsCons
N/C-Terminal Capping Blocks exopeptidase degradation.Simple synthesis, minimal structural perturbation.Does not protect from endopeptidases or renal clearance.
D-Amino Acid Substitution Prevents protease recognition at specific sites.Highly effective against proteolysis, can improve receptor affinity.Can alter conformation and reduce or abolish activity.
Cyclization Constrains conformation, reduces susceptibility to proteases.High stability, can improve receptor selectivity.Can be synthetically challenging, may reduce activity.
PEGylation Increases hydrodynamic size, shields from proteases.Dramatically reduces renal clearance, increases solubility.Can cause steric hindrance, potential for immunogenicity.
Lipidation Promotes binding to serum albumin.Significantly extends half-life via albumin "piggybacking".May increase hydrophobicity and aggregation issues.
Fc-Fusion Creates a large recombinant protein, engages FcRn recycling.Very long half-life, established technology.Complex production (recombinant expression), large size may limit tissue penetration.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for ELA-14 Analogs

Objective: To determine the half-life of an ELA-14 analog in plasma to screen for improved stability against proteases.

Materials:

  • ELA-14 analog (lyophilized)

  • Human plasma (or species of interest), anticoagulated (e.g., with K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA) and an internal standard

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Allow frozen plasma to thaw completely at 4°C. Centrifuge at 2000 x g for 15 minutes at 4°C to remove any precipitates.

    • Prepare a stock solution of the ELA-14 analog (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm an aliquot of the plasma to 37°C for 10 minutes.

    • To initiate the reaction (t=0), spike the plasma with the ELA-14 analog stock solution to a final concentration of 5-10 µM. Mix gently by inversion.

  • Time-Point Sampling:

    • Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 150 µL of ice-cold quenching solution. This is your t=0 sample.

    • Continue incubating the plasma mixture at 37°C.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described above.

  • Sample Processing:

    • Vortex all quenched samples vigorously for 30 seconds.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of intact ELA-14 analog at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Site-Specific PEGylation of ELA-14 (N-terminal)

Objective: To covalently attach a PEG molecule to the N-terminus of ELA-14 to increase its hydrodynamic size.

Materials:

  • ELA-14 peptide with a free N-terminus

  • mPEG-NHS ester (methoxy-Polyethylene Glycol-N-Hydroxysuccinimide ester) of desired molecular weight (e.g., 20 kDa)

  • Reaction buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion or reversed-phase chromatography (HPLC)

Methodology:

  • Dissolution:

    • Dissolve the ELA-14 peptide in the reaction buffer to a concentration of 1-5 mg/mL.

    • Dissolve the mPEG-NHS ester in the reaction buffer.

  • Reaction:

    • Add the mPEG-NHS ester solution to the peptide solution. A 5- to 10-fold molar excess of the PEG reagent over the peptide is typically used.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The NHS ester will react with the primary amine at the N-terminus of the peptide.

  • Quenching:

    • Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction mixture to hydrolyze any unreacted mPEG-NHS ester. Let it sit for 15 minutes.

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using an appropriate chromatography method.

    • Size-exclusion chromatography is effective for separating the much larger PEGylated conjugate from the small, unreacted peptide.

  • Characterization:

    • Confirm the identity and purity of the final product using SDS-PAGE (which will show a significant increase in apparent molecular weight) and Mass Spectrometry (e.g., MALDI-TOF).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific peptide analogs and available equipment.

References

ELA-14 (human) Half-Life in Plasma Versus Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals investigating the stability of Elabela (ELA) peptides, with a focus on the half-life in plasma versus tissue. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of human ELA-14 in plasma and tissue?

A1: Currently, there is no specific experimental data available in the reviewed scientific literature detailing the half-life of the Elabela isoform ELA-14 in either human plasma or tissues. However, data is available for other well-characterized isoforms, such as ELA-32 and ELA-21.

Q2: What is the half-life of other human Elabela isoforms in plasma?

A2: The half-life of ELA-32 in human plasma has been determined to be approximately 47.2 ± 5.7 minutes.[1] In contrast, studies in rats have shown the half-life of ELA-21 to be around 13 minutes.[2] It is important to note that peptide half-life can vary significantly between species.

Q3: How does the half-life of Elabela in tissues compare to plasma?

A3: The degradation of Elabela appears to be much more rapid in tissues compared to plasma. For instance, the half-life of ELA-32 in human kidney homogenates is extremely short, at approximately 44.2 ± 3 seconds.[1] This highlights the significant role of tissue-specific enzymes in peptide metabolism.

Q4: What are the common challenges in determining peptide half-life?

A4: Researchers often encounter issues such as peptide precipitation, oxidation, adsorption to labware, and inconsistent results due to enzymatic degradation during sample handling.[3][4] Careful experimental design and sample preparation are crucial to mitigate these challenges.

Quantitative Data Summary

The following table summarizes the available half-life data for different Elabela isoforms in plasma and tissue.

Elabela IsoformMatrixHalf-LifeSpecies
ELA-32Human Plasma47.2 ± 5.7 minutesHuman
ELA-32Human Kidney Homogenate44.2 ± 3 secondsHuman
ELA-21In vivo (circulation)~13 minutesRat
Fc-ELA-21 (fusion protein)In vivo (circulation)~44 hoursMouse
ELA-14Not AvailableNot AvailableNot Available

Note: The half-life of Fc-ELA-21 is significantly extended due to its fusion with an IgG-Fc domain, a common strategy to increase the in vivo stability of peptides.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of an Elabela peptide in human plasma using LC-MS/MS analysis.

Materials:

  • Test peptide (e.g., ELA-14) stock solution

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (IS)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human plasma at 37°C. Prepare a working solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add the test peptide to pre-warmed plasma to a final concentration of 1 µM. Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile with 0.1% TFA and the internal standard).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Ex Vivo Tissue Homogenate Stability Assay

This protocol provides a general method for assessing peptide stability in a tissue homogenate.

Materials:

  • Test peptide stock solution

  • Human tissue (e.g., kidney), ethically sourced

  • Homogenization buffer (e.g., PBS)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Other materials as listed for the plasma stability assay

Procedure:

  • Tissue Homogenization: Mince the tissue and homogenize it in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant is the tissue homogenate.

  • Protein Quantification: Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Incubation: Dilute the tissue homogenate with buffer to a standardized protein concentration. Pre-warm the homogenate and add the test peptide to a final concentration of 1 µM. Incubate at 37°C.

  • Time Points and Quenching: Follow the same procedure for time points and quenching as described in the plasma stability assay.

  • Analysis and Data Analysis: Proceed with protein precipitation, LC-MS/MS analysis, and half-life calculation as outlined for the plasma stability assay.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no peptide detected at t=0 - Peptide precipitation. - Adsorption to labware. - Poor ionization in MS.- Check peptide solubility in the assay buffer. - Use low-binding tubes and pipette tips. - Optimize MS parameters for the specific peptide.
High variability between replicates - Inconsistent pipetting. - Inhomogeneous mixing of peptide in plasma/homogenate. - Static charge on lyophilized peptide leading to weighing errors.- Use calibrated pipettes and ensure proper technique. - Vortex samples thoroughly after adding the peptide. - Use an anti-static gun when weighing the peptide.
Peptide appears too stable (no degradation) - Inactive enzymes in plasma/homogenate. - Peptide is inherently stable.- Ensure proper storage and handling of plasma/tissue to maintain enzyme activity. - Include a positive control peptide with a known degradation rate.
Very rapid peptide degradation - High enzymatic activity. - Peptide is highly susceptible to proteolysis.- Reduce the incubation time and increase the number of early time points. - Consider using protease inhibitors for mechanistic studies (note: this will not reflect the true half-life).
Interference peaks in LC-MS/MS - Endogenous components from plasma/tissue. - Contaminants from sample preparation.- Optimize the chromatographic method to separate the peptide from interfering peaks. - Use a more selective MRM transition. - Ensure high-purity solvents and reagents.

Visualizations

ELA_Signaling_Pathway cluster_receptor Cell Membrane APJ APJ Receptor G_protein Gαi/Gαq APJ->G_protein Activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Recruits ELA Elabela ELA->APJ Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 Beta_arrestin->ERK Physiological_effects Cardiovascular Function, Angiogenesis, Fluid Homeostasis PLC->Physiological_effects AKT Akt PI3K->AKT AKT->Physiological_effects ERK->Physiological_effects

Caption: Elabela signaling through the APJ receptor.

Peptide_Stability_Workflow start Start: Peptide Stock Solution incubation Incubate Peptide in Matrix at 37°C start->incubation prep_matrix Prepare Matrix: Plasma or Tissue Homogenate prep_matrix->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_proc Data Processing & Half-Life Calculation analysis->data_proc end End: Report Half-Life data_proc->end

Caption: Experimental workflow for peptide stability assay.

References

Preventing ELA-14 (human) degradation in experimental samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of ELA-14 in experimental samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your ELA-14 samples.

Troubleshooting Guide: ELA-14 Degradation

This guide addresses common issues encountered during the handling and analysis of ELA-14.

Issue Potential Cause Recommended Solution
Rapid loss of ELA-14 signal in Western Blot Protease activity from cell lysis or sample handling.Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Work quickly and keep samples on ice at all times.
Multiple lower molecular weight bands appear ELA-14 is being cleaved by specific proteases (e.g., caspases, calpains).Use specific protease inhibitors if the cleavage site is known. Consider using a cell line deficient in the specific protease.
Decreased ELA-14 activity in functional assays Protein unfolding or denaturation due to improper buffer conditions or temperature.Optimize buffer pH and ionic strength. Store purified ELA-14 in a buffer containing stabilizing agents like glycerol or BSA. Avoid repeated freeze-thaw cycles.
Aggregation of ELA-14 observed High protein concentration, incorrect buffer composition, or presence of contaminants.Reduce protein concentration. Screen different buffer conditions. Consider adding detergents (e.g., Tween-20) or other anti-aggregation agents.
Inconsistent results between experimental replicates Variability in sample collection and processing.Standardize all sample handling steps, from cell harvesting to final analysis. Ensure consistent timing and temperature for all steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for ELA-14?

A1: For short-term storage (less than 24 hours), keep ELA-14 samples at 4°C. For long-term storage, aliquot the protein and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: Which protease inhibitor cocktail should I use for ELA-14?

A2: A broad-spectrum protease inhibitor cocktail is recommended for initial experiments. If specific proteases are suspected to be degrading ELA-14, targeted inhibitors should be used.

Q3: Can I add stabilizing agents to my ELA-14 samples?

A3: Yes, adding stabilizing agents such as glycerol (at 10-50%), bovine serum albumin (BSA) (at 0.1-1%), or polyethylene glycol (PEG) can help prevent ELA-14 degradation and aggregation.

Q4: How can I minimize ELA-14 degradation during cell lysis?

A4: Perform cell lysis at 4°C and use a lysis buffer containing a protease inhibitor cocktail. Minimize the time between cell lysis and subsequent experimental steps.

Q5: What are the signs of ELA-14 degradation on a Western Blot?

A5: The appearance of multiple bands below the expected molecular weight of ELA-14, or a decrease in the intensity of the target band over time, are common indicators of degradation.

Key Experimental Protocols

Protocol 1: Optimized Cell Lysis for ELA-14 Extraction
  • Wash cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the soluble ELA-14 to a new pre-chilled tube.

  • Immediately proceed with downstream applications or store at -80°C.

Protocol 2: Long-Term Storage of Purified ELA-14
  • Determine the protein concentration of the purified ELA-14.

  • Dilute the protein to the desired concentration using a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 20% glycerol, pH 7.4).

  • Aliquot the protein into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Flash-freeze the aliquots in liquid nitrogen.

  • Store the frozen aliquots at -80°C.

Visualizing ELA-14 Pathways and Workflows

ELA14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase ELA14 ELA-14 TF Transcription Factor ELA14->TF Activation Kinase->ELA14 Phosphorylation Gene Target Gene TF->Gene Transcription

Caption: Hypothetical ELA-14 signaling pathway.

ELA14_Experimental_Workflow Start Start: Cell Culture Lysis Cell Lysis (with Protease Inhibitors) Start->Lysis Quantification Protein Quantification Lysis->Quantification Analysis Downstream Analysis (e.g., Western Blot, Functional Assay) Quantification->Analysis Storage Long-term Storage (-80°C) Quantification->Storage End End Analysis->End Storage->Analysis Future Use

Caption: Recommended workflow for ELA-14 sample preparation.

ELA14_Troubleshooting_Logic Degradation ELA-14 Degradation Observed? Protease Add Protease Inhibitors Degradation->Protease Yes Success Problem Resolved Degradation->Success No Temp Work on Ice Protease->Temp FreezeThaw Avoid Repeated Freeze-Thaw Cycles Temp->FreezeThaw Buffer Optimize Buffer (pH, Stabilizers) FreezeThaw->Buffer Buffer->Success

Caption: Troubleshooting logic for ELA-14 degradation.

ELA-14 (human) peptide aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the ELA-14 (human) peptide, focusing on aggregation issues and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is ELA-14 (human) peptide and what is its biological role?

A1: ELA-14 (human) is a bioactive 14-amino acid peptide fragment of the larger ELA-32 peptide. It is a potent agonist for the apelin (APJ) receptor. ELA-14 is involved in various cardiovascular functions, including reducing arterial pressure. It activates downstream signaling pathways, including the Gαi1 pathway and β-arrestin-2 recruitment.

Q2: Why is ELA-14 peptide aggregation a concern in experimental settings?

A2: Peptide aggregation is a common issue that can significantly impact experimental outcomes. Aggregation can lead to loss of peptide activity, reduced solubility, and potential cytotoxicity.[1] For therapeutic peptides, aggregation can also induce an immunogenic response. Therefore, controlling and monitoring the aggregation state of ELA-14 is crucial for obtaining reliable and reproducible results.

Q3: What are the typical signs of ELA-14 peptide aggregation?

A3: Signs of ELA-14 aggregation can include:

  • Visual precipitation or turbidity: The peptide solution may appear cloudy or contain visible particles.

  • Inconsistent results: Variability in bioassay results or analytical measurements.

  • Difficulty in solubilization: The lyophilized peptide may not dissolve completely in the chosen solvent.

  • Changes in spectroscopic properties: Shifts in fluorescence or absorbance spectra.

Q4: How can I prevent or minimize ELA-14 peptide aggregation?

A4: Several strategies can be employed to prevent or minimize ELA-14 aggregation:

  • Proper storage: Store the lyophilized peptide at -20°C or lower.

  • Careful handling: Allow the peptide to warm to room temperature before opening the vial to avoid condensation.

  • Use of appropriate solvents: Reconstitute the peptide in a solvent that promotes solubility and stability. For many peptides, sterile, distilled water or a buffer at a specific pH is recommended.

  • Control of peptide concentration: Work with peptide concentrations that are below the critical concentration for aggregation.

  • Inclusion of excipients: In some cases, the addition of stabilizing agents such as arginine or specific detergents can help prevent aggregation.

  • pH optimization: The net charge of the peptide, which is pH-dependent, can influence its propensity to aggregate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide recovery after desalting/purification Peptide binding to the column matrix; Peptide aggregation leading to precipitation.Acidify the sample with formic acid or trifluoroacetic acid (TFA) to pH <3 before desalting. Ensure no organic solvents are present before and after cleanup.
Inconsistent bioactivity of ELA-14 Peptide aggregation leading to a heterogeneous population of active and inactive species.Characterize the aggregation state of the peptide solution using techniques like DLS before each experiment. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
High background signal in Thioflavin T (ThT) assay Contaminants in the buffer or peptide sample; Autofluorescence of the peptide.Use high-purity reagents and filter all solutions. Run a control with the peptide alone to measure any intrinsic fluorescence.
Visible precipitates in the peptide solution Peptide has aggregated and precipitated out of solution.Try to resolubilize by gentle sonication. If unsuccessful, the solution may not be suitable for use. In the future, consider using a different solvent or a lower concentration.
Difficulty dissolving lyophilized ELA-14 The peptide has formed aggregates during lyophilization or storage.Try different solubilization methods, such as using a small amount of a polar organic solvent like DMSO first, followed by the addition of an aqueous buffer. However, be mindful of the final solvent concentration's compatibility with your experiment.

Experimental Protocols

Thioflavin T (ThT) Assay for Monitoring ELA-14 Aggregation

This protocol is adapted from standard ThT assay procedures for amyloid-like fibril detection.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay can be used to monitor the kinetics of ELA-14 aggregation over time.

Materials:

  • ELA-14 (human) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution: Dissolve ThT in distilled water and filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.

  • Prepare the ThT working solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

  • Prepare ELA-14 samples: Reconstitute lyophilized ELA-14 to a desired stock concentration in an appropriate solvent. Prepare different concentrations of ELA-14 in PBS to be tested for aggregation.

  • Set up the assay: In a 96-well plate, mix the ELA-14 solution with the ThT working solution. Include a control with buffer and ThT only.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.

Transmission Electron Microscopy (TEM) for Visualization of ELA-14 Aggregates

This protocol is based on standard negative staining procedures for visualizing peptide fibrils.

Principle: TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils and oligomers, after negative staining.

Materials:

  • Aggregated ELA-14 peptide solution

  • Carbon-coated copper grids (200-400 mesh)

  • 2% (w/v) Uranyl acetate solution in water

  • Filter paper

Procedure:

  • Prepare the grid: Place a drop of the ELA-14 sample solution onto a carbon-coated copper grid for 1-3 minutes.

  • Wick away excess sample: Use the edge of a piece of filter paper to carefully remove the excess liquid from the grid.

  • Staining: Immediately apply a drop of 2% uranyl acetate solution to the grid for 1-3 minutes.

  • Wick away excess stain: Remove the excess staining solution using filter paper.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope at an appropriate magnification.

Dynamic Light Scattering (DLS) for Characterizing ELA-14 Particle Size

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are then used to determine the diffusion coefficient, which is related to the hydrodynamic radius of the particles via the Stokes-Einstein equation.

Procedure:

  • Sample Preparation: Prepare ELA-14 solutions at various concentrations in a suitable buffer. The buffer should be filtered to remove any dust or particulate matter.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Set the appropriate parameters (e.g., temperature, scattering angle).

  • Data Acquisition: The instrument will illuminate the sample with a laser and record the scattered light intensity over time.

  • Data Analysis: The software will analyze the intensity fluctuations to generate a particle size distribution profile, providing information on the presence of monomers, oligomers, and larger aggregates.

Signaling Pathway and Experimental Workflow Diagrams

ELA14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ELA14 ELA-14 APJ APJ Receptor ELA14->APJ Binds G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-Arrestin-2 APJ->beta_arrestin Recruits Downstream Downstream Signaling G_protein->Downstream beta_arrestin->Downstream

Caption: ELA-14 signaling pathway via the APJ receptor.

Aggregation_Experiment_Workflow cluster_assays Aggregation Analysis Peptide_Prep ELA-14 Peptide Reconstitution & Incubation ThT_Assay ThT Assay (Kinetics) Peptide_Prep->ThT_Assay DLS_Analysis DLS Analysis (Particle Size) Peptide_Prep->DLS_Analysis TEM_Analysis TEM Analysis (Morphology) Peptide_Prep->TEM_Analysis Data_Analysis Data Interpretation & Comparison ThT_Assay->Data_Analysis DLS_Analysis->Data_Analysis TEM_Analysis->Data_Analysis

Caption: Workflow for studying ELA-14 peptide aggregation.

References

Technical Support Center: IL-14-Fc Fusion Protein Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers developing an Fc-fusion protein to extend the in-vivo half-life of human Interleukin-14 (IL-14). Initial Note: The user query referenced "ELA-14," which is presumed to be a typographical error for Interleukin-14 (IL-14), a cytokine involved in B-cell proliferation and immune modulation. This document proceeds based on that assumption.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of creating an IL-14-Fc fusion protein? A1: The primary goal is to extend the circulating half-life of IL-14.[5] Native cytokines like IL-14 are typically cleared rapidly from the body, limiting their therapeutic potential. By fusing IL-14 to the Fc (Fragment crystallizable) region of an immunoglobulin G (IgG), the resulting fusion protein can engage the neonatal Fc receptor (FcRn), a cellular recycling mechanism that rescues it from degradation, thereby prolonging its presence in circulation. This reduces dosing frequency and improves patient compliance in potential therapeutic applications.

Q2: What is Interleukin-14 (IL-14) and what is its function? A2: Interleukin-14, also known as high molecular weight B-cell growth factor, is a cytokine produced mainly by T cells. Its primary functions include stimulating the proliferation of activated B-cells and modulating immune responses. Due to its immunomodulatory properties, IL-14 is being investigated for its therapeutic potential in cancer immunotherapy and for its role in autoimmune diseases.

Q3: How does the FcRn receptor extend the half-life of the fusion protein? A3: The FcRn receptor is present on the inner surface of endosomes within endothelial and other cells. When plasma proteins are taken up into the endosome for degradation, the acidic environment (pH ~6.0) promotes the binding of the IgG Fc region to FcRn. This binding event diverts the Fc-fusion protein from the lysosomal degradation pathway and recycles it back to the cell surface. Upon exposure to the neutral pH of the blood (~7.4), the Fc region dissociates from FcRn and is released back into circulation, significantly extending its half-life.

Q4: What are the critical design considerations for an IL-14-Fc construct? A4: Key considerations include:

  • Fc Isotype: Human IgG1 is commonly used due to its long half-life and well-characterized structure. Mutations can be introduced to ablate effector functions (e.g., ADCC, CDC) if they are not desired for the therapeutic application.

  • Linker Peptide: A flexible linker (e.g., a glycine-serine repeat) is often placed between the IL-14 and Fc domains. The linker's length and composition are critical for ensuring both domains fold correctly and function independently.

  • Orientation: The IL-14 moiety can be fused to either the N- or C-terminus of the Fc region. The optimal orientation must be determined empirically to ensure maximal biological activity and stability.

  • Expression System: Mammalian cell lines (e.g., CHO, HEK293) are required for proper folding and, critically, for human-like glycosylation of the Fc region, which can impact pharmacokinetics and immunogenicity.

Section 2: Experimental Workflows & Signaling

Visualizing the Mechanism and Process

The following diagrams illustrate the core mechanism of Fc-mediated half-life extension and the typical experimental workflow for producing and validating your IL-14-Fc fusion protein.

FcRn_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Endothelial Cell cluster_endosome Endosome (pH 6.0) IL14Fc_circ IL-14-Fc IL14Fc_endo IL14Fc_circ->IL14Fc_endo Pinocytosis p1 p2 p3 p4 Lysosome Lysosomal Degradation IL14Fc_endo->Lysosome No Binding FcRn_Bound IL14Fc_endo->FcRn_Bound Binds FcRn FcRn FcRn FcRn_Bound->IL14Fc_circ Recycling & Release at pH 7.4

Caption: FcRn-mediated recycling extends the half-life of IL-14-Fc.

Experimental_Workflow A 1. Construct Design (IL-14 + Linker + Fc) B 2. Gene Synthesis & Cloning into Mammalian Vector A->B C 3. Transfection into CHO / HEK293 Cells B->C D 4. Expression & Supernatant Harvest C->D E 5. Purification (Protein A Affinity Chromatography) D->E F 6. In Vitro Validation (Binding & Activity) E->F G 7. In Vivo PK Study (Half-Life Determination) F->G

Caption: High-level experimental workflow for IL-14-Fc development.

IL14_Signaling cluster_cell IL14 IL-14 or IL-14-Fc Receptor IL-14 Receptor IL14->Receptor Binding Signal Intracellular Signaling Cascade Receptor->Signal Activation Membrane B-Cell Membrane Response Cellular Response (e.g., Proliferation) Signal->Response Troubleshooting_Yield Start Problem: Low Protein Yield CheckSeq Is DNA sequence correct and in-frame? Start->CheckSeq CheckTransfection Is transfection efficiency >80%? CheckSeq->CheckTransfection Yes FixCloning Re-clone or sequence-verify CheckSeq->FixCloning No OptimizeTransfection Optimize DNA: reagent ratio CheckTransfection->OptimizeTransfection No CheckCodons Is gene codon-optimized? CheckTransfection->CheckCodons Yes OptimizeCulture Optimize culture (temp, media, time) Success Yield Improved OptimizeCulture->Success FixCloning->CheckSeq OptimizeTransfection->CheckTransfection CheckCodons->OptimizeCulture Yes Resynthesize Re-synthesize gene with codon optimization CheckCodons->Resynthesize No Resynthesize->CheckSeq

References

Technical Support Center: Troubleshooting Human ELISA Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general advice for a human sandwich ELISA. The term "ELA-14" is not a standard protein designation, and therefore, this guidance is based on common ELISA principles rather than specifics for a particular kit. Always refer to your specific ELISA kit manual for detailed instructions and recommended parameters.

High Assay Variability or Inconsistent Results

High variability between replicate wells can compromise the integrity of your results.[1] This section addresses common causes and solutions for inconsistent data.

FAQs

1. Why am I seeing high coefficients of variation (CVs) between my duplicate/triplicate wells?

High CVs are often indicative of inconsistencies in assay technique or reagent handling.

Potential Causes and Solutions:

  • Inaccurate Pipetting: This is a primary source of variability.[1]

    • Solution: Ensure your pipettes are calibrated. Use fresh, properly fitting tips for each standard and sample. When dispensing, touch the pipette tip to the side of the well to ensure all liquid is transferred. Avoid introducing air bubbles.

  • Improper Reagent Mixing: Incompletely mixed reagents can lead to uneven distribution in the wells.

    • Solution: Gently vortex or invert all reagents before use.

  • Inconsistent Plate Washing: Inadequate or uneven washing can leave residual reagents, while overly aggressive washing can remove bound antibodies or antigen.

    • Solution: If using an automated plate washer, ensure all dispensing heads are unblocked and dispensing uniformly. For manual washing, be consistent with the force and volume of wash buffer in each well. After the final wash, tap the plate firmly on absorbent paper to remove any remaining buffer.

  • Temperature Gradients ("Edge Effects"): Wells on the edge of the plate may experience different temperatures than the inner wells, leading to variability.

    • Solution: Ensure the plate and all reagents are equilibrated to room temperature before starting. Use a plate sealer during incubation steps to minimize evaporation and maintain a stable microenvironment. Avoid stacking plates during incubation.

Troubleshooting Workflow for High CVs

high_cv_troubleshooting start High CV% Observed pipetting Review Pipetting Technique start->pipetting washing Examine Plate Washing Protocol pipetting->washing If issue persists temp Check for Temperature Gradients washing->temp If issue persists reagents Ensure Proper Reagent Mixing temp->reagents If issue persists end CV% Improved reagents->end After implementation

Caption: A logical workflow for troubleshooting high coefficient of variation.

High Background Signal

A high background signal can mask the true signal from your samples, reducing the sensitivity and accuracy of the assay.

FAQs

1. What is causing a high signal in my negative control or blank wells?

This is a classic sign of non-specific binding or issues with the detection reagents.

Potential Causes and Solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Solution: Increase the blocking incubation time or try a different blocking agent recommended by the kit manufacturer.

  • Antibody Concentration Too High: Excessive concentrations of the detection antibody can lead to non-specific binding.

    • Solution: Reduce the concentration of the detection antibody. You may need to perform a titration experiment to find the optimal concentration.

  • Inadequate Washing: Insufficient washing between steps can leave unbound antibodies, leading to a high background.

    • Solution: Increase the number of washes or the soaking time for each wash.

  • Contaminated Reagents: Contamination of buffers or the substrate solution can cause a high background signal.

    • Solution: Use fresh, sterile reagents. Do not reuse plate sealers, as this can lead to cross-contamination.

Summary of Common High Background Causes

Potential CauseRecommended Action
Insufficient BlockingIncrease blocking incubation time; try alternative blocking buffers.
High Antibody ConcentrationTitrate the detection antibody to a lower, optimal concentration.
Inadequate WashingIncrease the number and duration of wash steps.
Reagent ContaminationPrepare fresh buffers and substrate solution.
Extended Substrate IncubationRead the plate immediately after adding the stop solution.

Low or No Signal

A weak or absent signal can be just as problematic as a high background, preventing the detection and quantification of your target analyte.

FAQs

1. Why am I getting no signal, even in my standards?

This often points to a critical error in the assay procedure or a problem with a key reagent.

Potential Causes and Solutions:

  • Incorrect Reagent Preparation or Addition: A crucial reagent may have been omitted, prepared incorrectly, or added in the wrong order.

    • Solution: Carefully review the kit protocol to ensure all steps were followed correctly.

  • Expired or Inactive Reagents: Reagents, especially antibodies and enzymes, can lose activity if stored improperly or used past their expiration date.

    • Solution: Check the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperature.

  • Problem with Substrate or Stop Solution: The substrate may be inactive, or the wrong stop solution was used.

    • Solution: Ensure you are using the correct substrate and that it is not expired. Verify that the stop solution is appropriate for the substrate used.

  • Over-washing: Excessively vigorous or prolonged washing can strip the bound antibodies or antigen from the wells.

    • Solution: Adhere to the washing times and volumes specified in the protocol.

Standard Sandwich ELISA Workflow

elisa_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Detection coat 1. Coat Plate with Capture Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 sample 5. Add Standards and Samples wash2->sample wash3 6. Wash sample->wash3 detect 7. Add Detection Antibody wash3->detect wash4 8. Wash detect->wash4 enzyme 9. Add Enzyme Conjugate wash4->enzyme wash5 10. Wash enzyme->wash5 substrate 11. Add Substrate wash5->substrate stop 12. Add Stop Solution substrate->stop read 13. Read Plate stop->read

Caption: A typical workflow for a standard sandwich ELISA protocol.

Experimental Protocols

Protocol: Optimizing Detection Antibody Concentration

To address issues of high background or low signal, titrating the detection antibody is a key optimization step.

  • Prepare Antigen-Coated Plate: Prepare a plate as you normally would, including coating with capture antibody, blocking, and adding a known concentration of your standard (e.g., a mid-range concentration).

  • Create Serial Dilutions: Prepare a series of dilutions of your detection antibody in the recommended diluent. A common range to test is from 0.5 µg/mL to 5 µg/mL for affinity-purified antibodies.

  • Add Dilutions to Plate: Add the different dilutions of the detection antibody to different sets of wells (in triplicate) on the prepared plate.

  • Complete Assay: Proceed with the remaining steps of your ELISA protocol (washing, adding enzyme conjugate, substrate, and stop solution).

  • Analyze Results: Determine the antibody concentration that provides the best signal-to-noise ratio (high signal for your standard with low signal in blank wells).

Recommended Reagent Concentrations (General Guidance)

ReagentConcentration Range (Purified Ab)Concentration Range (Unpurified Ab)
Capture Antibody1 - 12 µg/mL5 - 15 µg/mL
Detection Antibody0.5 - 5 µg/mL1 - 10 µg/mL
Data adapted from general ELISA optimization guidelines. Always consult your specific kit's manual for recommended concentrations.

References

Technical Support Center: ELA-14 (human) Dosage Optimization for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of human ELA-14.

Frequently Asked Questions (FAQs)

Q1: What is ELA-14 and what is its mechanism of action?

ELA-14 is a peptide hormone that, along with apelin, serves as an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] The activation of APJ by ELA-14 can trigger multiple downstream signaling pathways, which can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.[1][3] These pathways, including the PI3K/AKT/mTOR and MAPK1/3 signaling cascades, are involved in a variety of physiological processes. Elabela has been shown to play a role in cardiovascular development and function.

Q2: What are the common routes of administration for peptides like ELA-14 in mice?

Common routes for administering substances to mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. The choice of administration route depends on the desired speed of onset, duration of action, and the physicochemical properties of the peptide. The general order of absorption rate from fastest to slowest is IV > IP > IM > SC > PO.

Q3: How do I determine a starting dose for my in vivo ELA-14 study?

Determining a starting dose for a novel therapeutic like ELA-14 involves a multi-step process that begins with a thorough literature review of similar peptides. If no data is available, in vitro dose-response studies are crucial to determine the EC50 (half-maximal effective concentration). This in vitro data, combined with allometric scaling from any available animal data, can help in estimating an initial dose range for in vivo studies. A dose-escalation study is then typically performed in a small cohort of animals to identify a safe and biologically active dose range.

Q4: What are the key pharmacokinetic parameters to consider for ELA-14?

Key pharmacokinetic (PK) parameters to evaluate for ELA-14 include:

  • Half-life (t½): The time it takes for the concentration of ELA-14 in the body to be reduced by half. This will influence the dosing frequency.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation. This is particularly important for non-intravenous routes.

  • Clearance (CL): The rate at which ELA-14 is removed from the body.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total exposure to the drug.

Q5: What is a dose-response study and why is it important?

A dose-response study is an experiment that examines the relationship between the dose of a drug and the magnitude of its biological effect. These studies are critical for determining the minimal effective dose, the optimal dose, and the dose at which toxicity may occur.

Q6: What is a No-Observed-Adverse-Effect-Level (NOAEL) and how is it determined?

The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given population under defined conditions of exposure. The NOAEL is typically determined through formal toxicology studies in animals, where different dose levels are administered, and a wide range of physiological and pathological parameters are monitored.

Q7: What is the Therapeutic Index (TI) and how is it calculated?

The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A common way to calculate the TI is by dividing the toxic dose in 50% of the population (TD50) by the effective dose in 50% of the population (ED50): TI = TD50 / ED50.

Troubleshooting Guides

Issue 1: No observable effect at the initial doses.

Possible Cause Troubleshooting Step
Insufficient Dose The initial dose may be below the therapeutic threshold. A dose-escalation study should be performed to test higher concentrations.
Poor Bioavailability If using a non-IV route, the peptide may have poor absorption. Consider switching to a route with higher bioavailability, such as intravenous or intraperitoneal injection.
Rapid Clearance ELA-14 may be rapidly cleared from circulation. Investigate the pharmacokinetic profile to determine the half-life and consider more frequent dosing or a continuous infusion model.
Peptide Instability The peptide may be degrading in the vehicle or after administration. Ensure proper storage and handling of the peptide. Test the stability of the peptide in the chosen vehicle at the experimental temperature.
Target Engagement Issues The peptide may not be reaching its target tissue in sufficient concentrations. Tissue distribution studies can help to assess this.

Issue 2: High toxicity or mortality observed.

Possible Cause Troubleshooting Step
Dose is too high The administered dose is likely above the Maximum Tolerated Dose (MTD). Immediately reduce the dose in subsequent cohorts.
Acute Toxicity The peptide may have unexpected acute toxic effects. Conduct a thorough safety pharmacology assessment to evaluate effects on vital functions (cardiovascular, respiratory, central nervous system).
Off-target effects ELA-14 may be interacting with other receptors or pathways. In vitro profiling against a panel of receptors can help identify potential off-target activities.
Vehicle Toxicity The vehicle used to dissolve the peptide may be causing toxicity. Run a vehicle-only control group to assess this possibility.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Efficacy Study

  • Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest.

  • Peptide Preparation: Dissolve human ELA-14 in a sterile, biocompatible vehicle (e.g., saline, PBS). Prepare a range of concentrations for dose escalation.

  • Dose Escalation Phase:

    • Start with a low dose, estimated from in vitro data or literature on similar peptides.

    • Administer the dose to a small group of animals (n=3-5).

    • Monitor for clinical signs of toxicity and any relevant efficacy endpoints for a defined period.

    • If no toxicity is observed, escalate the dose in a new cohort of animals (e.g., 2-fold or 3-fold increase).

    • Continue dose escalation until a predefined efficacy endpoint is reached or signs of toxicity are observed.

  • Efficacy Phase:

    • Based on the dose-escalation data, select 3-4 dose levels (including a vehicle control) for a larger efficacy study.

    • Administer the selected doses to larger groups of animals (n=8-12 per group).

    • Monitor efficacy endpoints at predetermined time points.

    • Collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Dose Selection: Choose a dose that has been shown to be well-tolerated and biologically active from the dose-ranging study.

  • Administration: Administer ELA-14 via the intended clinical route and also intravenously to determine absolute bioavailability.

  • Sample Collection: Collect serial blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the plasma samples for ELA-14 concentration using a validated analytical method (e.g., LC-MS/MS or ELISA).

  • Data Modeling: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and AUC.

Visualizations

ELA14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ELA14 ELA-14 APJ Apelin Receptor (APJ) ELA14->APJ G_protein G Protein APJ->G_protein beta_arrestin β-Arrestin APJ->beta_arrestin PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Physiological_Effects Physiological Effects (e.g., Angiogenesis, Cardiac Function) beta_arrestin->Physiological_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Physiological_Effects ERK ERK1/2 MAPK->ERK ERK->Physiological_Effects

Caption: ELA-14 Signaling Pathway.

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_decision Decision Point In_Vitro In Vitro Studies (Dose-Response, EC50) Dose_Escalation In Vivo Dose Escalation (Toxicity & Efficacy) In_Vitro->Dose_Escalation PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Dose_Escalation->PK_PD NOAEL_MTD Determine NOAEL & MTD PK_PD->NOAEL_MTD Optimal_Dose Select Optimal Dose Range for Further Studies NOAEL_MTD->Optimal_Dose

Caption: In Vivo Dose Optimization Workflow.

References

Technical Support Center: Stabilizing ELA-14 (human) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of ELA-14 (human). The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is ELA-14 (human) and what are its key characteristics?

ELA-14 (human) is a potent agonist for the apelin (APJ) receptor, with a Ki of 0.93 nM. It is a bioactive fragment of the larger ELA-32 peptide. ELA-14 is involved in various physiological processes, including the reduction of arterial pressure. It activates the Gαi1 pathway and β-arrestin-2 recruitment. The peptide has a molecular weight of 1707.03 g/mol and the sequence XRRCMPLHSRVPFP, with X representing a pyroglutamic acid modification.

Q2: What are the general recommended storage conditions for ELA-14?

For short-term storage, it is recommended to store ELA-14 at -20°C. For long-term storage, to maintain biological activity and structural integrity, lyophilization or storage at -80°C is advisable. It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation.

Q3: What are common causes of protein instability during storage?

Proteins like ELA-14 can lose activity and structural integrity due to several factors, including:

  • Proteolysis: Degradation by contaminating proteases.

  • Aggregation: Formation of insoluble protein clumps, often irreversible.

  • Oxidation: Modification of amino acid residues, particularly cysteine and methionine, by reactive oxygen species.

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to denaturation and precipitation.

  • Freeze-Thaw Stress: The formation of ice crystals during freezing can disrupt protein structure.

Troubleshooting Guide

Issue 1: ELA-14 has precipitated out of solution after thawing.
  • Possible Cause: The protein concentration may be too high, the buffer pH may be close to the isoelectric point (pI) of ELA-14, or the solution may have undergone multiple freeze-thaw cycles. High protein concentrations can increase the likelihood of aggregation. Proteins are least soluble at their pI.

  • Solution:

    • Optimize Protein Concentration: If possible, work with lower concentrations of ELA-14. If a high concentration is necessary, consider adding solubilizing agents.

    • Adjust Buffer pH: Ensure the buffer pH is at least one unit away from the pI of ELA-14.

    • Add Stabilizing Excipients: Incorporate additives that can help maintain solubility. See the table below for suggestions.

    • Aliquot Samples: To avoid repeated freeze-thaw cycles, store ELA-14 in single-use aliquots.

Issue 2: ELA-14 shows reduced biological activity in my assay.
  • Possible Cause: The protein may have partially denatured or aggregated during storage. Oxidation of critical amino acid residues can also lead to a loss of function.

  • Solution:

    • Incorporate Cryoprotectants: Add cryoprotectants such as glycerol (at 10-50%) or sucrose to the storage buffer to protect the protein from freeze-thaw damage.

    • Include Reducing Agents: For proteins with cysteine residues like ELA-14, adding a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent oxidation.

    • Flash-Freeze Aliquots: Rapidly freeze the protein aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of damaging ice crystals.

    • Proper Thawing: Thaw the aliquots quickly in a lukewarm water bath.

Issue 3: I observe multiple peaks during size-exclusion chromatography (SEC) of my stored ELA-14.
  • Possible Cause: The presence of multiple peaks, especially at earlier elution times, suggests the formation of aggregates (dimers, trimers, or higher-order oligomers). A peak at a later elution time could indicate degradation.

  • Solution:

    • Optimize Storage Buffer: Screen different buffer compositions to find the optimal conditions for ELA-14 stability. This can include varying the pH, salt concentration, and adding stabilizers.

    • Add Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can sometimes help prevent aggregation.

    • Use Additives to Inhibit Aggregation: Arginine and glutamate can be added to the buffer to increase protein solubility.

Data Presentation: Recommended Storage Buffer Additives

Additive ClassExampleTypical ConcentrationPurposeReference(s)
Cryoprotectants Glycerol10-50% (v/v)Prevents ice crystal formation during freezing.
Sucrose0.25 MStabilizes protein structure during freezing and lyophilization.
Reducing Agents Dithiothreitol (DTT)1-5 mMPrevents oxidation of cysteine residues.
β-mercaptoethanol (BME)1-5 mMPrevents oxidation of cysteine residues.
Solubilizing Agents Arginine0.5-1 MSuppresses protein aggregation.
Glutamate0.5-1 MIncreases protein solubility.
Protease Inhibitors Protease Inhibitor CocktailVariesPrevents proteolytic degradation.
Antimicrobial Agents Sodium Azide0.02-0.05% (w/v)Prevents microbial growth during storage at 4°C.

Experimental Protocols

Protocol 1: Determining Optimal Storage Buffer for ELA-14

This protocol outlines a method to screen for the best buffer conditions to maintain ELA-14 stability.

Materials:

  • Purified ELA-14 (human)

  • A selection of buffers (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES) at various pH values (e.g., 6.5, 7.4, 8.0)

  • Stock solutions of additives (Glycerol, Sucrose, DTT, Arginine)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Instrumentation for activity assay (specific to the user's application)

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Prepare a matrix of different storage buffers containing various combinations of the additives listed in the table above.

  • Dialyze or buffer-exchange your purified ELA-14 into each of the test buffers.

  • Determine the initial protein concentration and biological activity for ELA-14 in each buffer.

  • Aliquot the samples for storage at different temperatures (-20°C and -80°C). Include a set of samples to undergo multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles).

  • At various time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot from each condition.

  • After thawing, visually inspect for any precipitation.

  • Measure the protein concentration to check for any loss.

  • Perform an activity assay to determine the percentage of remaining biological activity.

  • Analyze the sample by SEC to assess the extent of aggregation or degradation.

  • Compare the results across all conditions to identify the buffer that best preserves the stability of ELA-14.

Protocol 2: Lyophilization of ELA-14 for Long-Term Storage

Lyophilization (freeze-drying) can be an excellent method for long-term protein storage.

Materials:

  • Purified ELA-14 in a suitable, salt-free or volatile salt-containing buffer (e.g., ammonium bicarbonate). Avoid non-volatile salts like NaCl.

  • Lyophilization buffer containing a cryoprotectant/lyoprotectant (e.g., sucrose or trehalose).

  • Lyophilizer.

Methodology:

  • Buffer-exchange the purified ELA-14 into the chosen lyophilization buffer.

  • Aliquot the protein solution into lyophilization vials.

  • Freeze the samples rapidly. This can be done on the shelf of the lyophilizer or by pre-freezing in liquid nitrogen.

  • Start the lyophilization cycle. The primary drying phase removes the frozen water under vacuum, and the secondary drying phase removes the remaining unfrozen water.

  • Once the cycle is complete, backfill the vials with an inert gas like nitrogen or argon and seal them.

  • Store the lyophilized powder at -20°C or -80°C.

  • To use, reconstitute the powder with high-purity water or a suitable assay buffer.

Visualizations

experimental_workflow Workflow for Optimizing ELA-14 Storage cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Purified ELA-14 buffer_exchange Buffer Exchange into Test Buffers start->buffer_exchange initial_analysis Initial Analysis (Concentration, Activity, SEC) buffer_exchange->initial_analysis storage_neg20 Store at -20°C initial_analysis->storage_neg20 storage_neg80 Store at -80°C initial_analysis->storage_neg80 freeze_thaw Freeze-Thaw Cycles initial_analysis->freeze_thaw time_points Thaw at Time Points storage_neg20->time_points storage_neg80->time_points freeze_thaw->time_points final_analysis Final Analysis (Concentration, Activity, SEC) time_points->final_analysis conclusion Determine Optimal Condition final_analysis->conclusion apj_signaling_pathway ELA-14/APJ Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ela14 ELA-14 apj APJ Receptor ela14->apj Binds gi Gαi Protein apj->gi Activates beta_arrestin β-Arrestin-2 apj->beta_arrestin Recruits adenylate_cyclase Adenylate Cyclase gi->adenylate_cyclase Inhibits camp cAMP adenylate_cyclase->camp Produces downstream Downstream Effects camp->downstream internalization Receptor Internalization beta_arrestin->internalization Promotes internalization->downstream

Minimizing non-specific binding of ELA-14 (human) in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ELA-14 (human) in their assays.

Frequently Asked Questions (FAQs)

Q1: What is ELA-14 and in which types of assays is it commonly measured?

ELA-14 (Elabela/Toddler) is a potent peptide agonist for the apelin (APJ) receptor.[1][2] It is a bioactive fragment of the larger ELA-32 peptide and plays a role in cardiovascular functions, including the reduction of arterial pressure.[1] Given its peptidic nature, ELA-14 is commonly measured in immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), particularly competitive ELISA formats, and Radioimmunoassay (RIA). These assays are used to quantify its concentration in biological samples.

Q2: What are the primary causes of non-specific binding in ELA-14 assays?

Non-specific binding (NSB) in assays for small peptides like ELA-14 can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plastic surfaces of assay plates, pipette tips, and tubes through hydrophobic or electrostatic interactions.[3] The amino acid composition of ELA-14 will influence these interactions.[4]

  • Poor Blocking: Inadequate or ineffective blocking of the unoccupied sites on the assay plate surface can lead to the binding of ELA-14 or detection antibodies to the plate itself, resulting in high background signals.

  • Matrix Effects: Components in complex biological samples (e.g., plasma, serum) can interfere with the specific binding of ELA-14 to its antibody.

  • Antibody Quality and Concentration: The use of low-affinity antibodies or excessively high concentrations of detection antibodies can increase the likelihood of non-specific interactions.

Q3: How can I choose the best blocking agent for my ELA-14 assay?

The optimal blocking agent must be determined empirically for each specific assay. However, some general principles apply. An ideal blocking buffer effectively blocks non-specific binding sites without interfering with the specific antibody-antigen interaction. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole serum. For peptide-based assays, protein-based blockers are generally preferred as they can block both hydrophobic and hydrophilic sites.

Troubleshooting Guide: High Non-Specific Binding in ELA-14 Assays

High non-specific binding is a common issue in immunoassays, leading to high background signals and reduced assay sensitivity. This guide provides a systematic approach to troubleshooting and minimizing NSB in your ELA-14 experiments.

Initial Assessment Workflow

This workflow diagram illustrates the initial steps to diagnose the cause of high non-specific binding.

cluster_0 Troubleshooting High Non-Specific Binding Start High Background Signal Observed Check_Controls Review Assay Controls (Negative, Blank, and Zero Concentration) Start->Check_Controls Washer_Check Evaluate Plate Washer Performance Check_Controls->Washer_Check Controls indicate a systemic issue Reagent_Check Assess Reagent Quality and Preparation Check_Controls->Reagent_Check Controls suggest reagent problems Optimization Proceed to Buffer and Protocol Optimization Washer_Check->Optimization Washer function is optimal Reagent_Check->Optimization Reagents are of high quality

Caption: Initial workflow for diagnosing high non-specific binding.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
High background in all wells, including blanks Insufficient washingIncrease the number of wash cycles (e.g., from 3 to 5). Ensure adequate soak time and complete aspiration of wash buffer.
Ineffective blockingOptimize the blocking buffer. Test different blocking agents (see table below) and concentrations. Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
Contaminated reagentsPrepare fresh buffers and substrate solutions. Use sterile, high-quality water.
High antibody concentrationTitrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
High background in sample wells only Matrix effectsDilute the sample further in an appropriate sample diluent. Consider using a specialized sample diluent designed to minimize matrix effects.
Cross-reactivity of secondary antibodyEnsure the secondary antibody is specific to the primary antibody and has been cross-adsorbed against other species' immunoglobulins if necessary.
Inconsistent results across the plate Pipetting errors or improper mixingCalibrate pipettes regularly. Ensure thorough mixing of reagents before application to the plate.
Edge effectsAvoid using the outer wells of the microplate for critical samples and standards. Use a plate sealer during incubations to prevent evaporation.
Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. The following table summarizes the characteristics of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, relatively inexpensive.Can have lot-to-lot variability and may cross-react with some antibodies.
Non-fat Dry Milk / Casein 0.5-5%Inexpensive and effective for many applications. Casein is a highly effective blocker.May contain phosphoproteins that can interfere in phosphorylation studies. Can sometimes mask certain epitopes.
Normal Serum (from the same species as the secondary antibody) 1-10%Can be very effective at reducing background from the secondary antibody.Can be more expensive. May contain endogenous proteins that cross-react with the analyte.
Fish Skin Gelatin 0.1-1%Does not cross-react with mammalian proteins, making it a good choice for some applications.May not be as effective as other blockers for all assays.
Commercial Blocking Buffers VariesOptimized formulations for high performance and stability. Often protein-free options are available.Can be more expensive.

Experimental Protocols

Protocol: Optimization of Blocking Buffer for an ELA-14 ELISA

This protocol provides a method for empirically determining the most effective blocking buffer for your ELA-14 assay.

  • Plate Coating: Coat the wells of a 96-well microtiter plate with your capture antibody or ELA-14 antigen, following your standard protocol.

  • Blocking:

    • Prepare several different blocking buffers to be tested (e.g., 3% BSA in PBS, 5% non-fat dry milk in TBS, 1% casein in PBS, and a commercial blocker).

    • Wash the coated plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of each blocking buffer to a set of wells (e.g., one row per blocker). Include a "no block" control row.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Detection of Non-Specific Binding:

    • Wash the plate 3 times with wash buffer.

    • Add your enzyme-conjugated detection antibody (diluted in each respective blocking buffer) to all wells.

    • Incubate according to your standard protocol.

  • Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: The blocking buffer that yields the lowest background signal in the absence of the analyte is considered the most effective.

Protocol: General Competitive ELISA for ELA-14

This is a general protocol that can be adapted for the quantification of ELA-14.

  • Antibody Coating: Dilute the anti-ELA-14 capture antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL of the optimized blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare a standard curve of unlabeled ELA-14.

    • In a separate plate or tubes, pre-incubate your samples and standards with a fixed amount of enzyme-labeled ELA-14 for 1 hour at 37°C.

    • Alternatively, add 50 µL of your samples or standards to the plate, followed immediately by 50 µL of enzyme-labeled ELA-14.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping and Reading: Add 50 µL of stop solution to each well and read the absorbance. The signal will be inversely proportional to the amount of ELA-14 in the sample.

Apelin Receptor Signaling Pathway

ELA-14 acts as an agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR). Activation of the apelin receptor triggers several downstream signaling cascades that are involved in various physiological processes, including cardiovascular regulation.

cluster_pathway Apelin Receptor Signaling ELA14 ELA-14 APJ Apelin Receptor (APJ) ELA14->APJ G_protein Gαi / Gαq APJ->G_protein beta_arrestin β-arrestin APJ->beta_arrestin PI3K PI3K G_protein->PI3K PLC PLCβ G_protein->PLC ERK ERK1/2 beta_arrestin->ERK AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS NO Nitric Oxide eNOS->NO Cellular_Response Cellular Responses (e.g., Vasodilation, Cell Proliferation) NO->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Cellular_Response ERK->Cellular_Response

Caption: Simplified Apelin Receptor (APJ) signaling pathway activated by ELA-14.

References

Validation & Comparative

A Comparative Guide to APJ Receptor Activation: ELA-14 vs. Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The apelin receptor (APJ), a Class A G-protein coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and plays significant roles in a multitude of physiological processes. Its activity is modulated by two distinct endogenous peptide ligands: apelin and elabela (ELA, also known as Toddler). While both ligands activate the same receptor, emerging evidence indicates that they elicit distinct signaling profiles, a phenomenon known as biased agonism. This guide provides an objective comparison of human ELA-14 and apelin-13, focusing on their performance in activating the APJ receptor, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The interaction of ELA-14 and apelin-13 with the APJ receptor can be quantified by their binding affinity and their potency and efficacy in downstream signaling pathways.

Binding Affinity

Binding affinity reflects how tightly a ligand binds to the receptor. It is typically measured using competitive radioligand binding assays and expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher affinity.

Table 1: Comparative Binding Affinity for the APJ Receptor

LigandKᵢ (nM)Reference Isoform for Comparison
Apelin-138.336[1]
Elabela-214.364[1]
Elabela-321.343[1]

Note: Direct Kᵢ values for ELA-14 were not available in the cited literature. Data for the closely related Elabela-21 and Elabela-32 are presented for comparison. The data suggests that longer Elabela isoforms may have a higher binding affinity than apelin-13.[1]

Signaling Pathway Activation

Upon activation, the APJ receptor signals through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. ELA and apelin isoforms exhibit different preferences for these pathways.[2]

Table 2: Comparative Efficacy and Potency in APJ Receptor Signaling

PathwayParameterELA-14 / Related IsoformsApelin-13
G-Protein Signaling
cAMP InhibitionEC₅₀11.1 nM (ELA in CHO-APJ cells)More potent than ELA isoforms
ERK1/2 PhosphorylationEC₅₀14.3 nM (ELA in CHO-APJ cells)Generally potent activator
β-Arrestin Recruitment
β-Arrestin 1/2EfficacyWeaker than apelin-13Higher efficacy than ELA
EC₅₀~1 µM~1 µM

Note: EC₅₀ (half-maximal effective concentration) indicates the potency of the ligand in eliciting a response, with lower values being more potent. Efficacy refers to the maximum response a ligand can produce.

Signaling Pathway Diagrams

The differential activation of G-protein and β-arrestin pathways by ELA-14 and apelin-13 is a key aspect of their function.

APJ_Signaling cluster_receptor Receptor cluster_effectors Downstream Effectors & Pathways ELA ELA-14 APJ APJ Receptor ELA->APJ Apelin Apelin-13 Apelin->APJ G_protein Gαi/q APJ->G_protein G-Protein Coupling Beta_Arrestin β-Arrestin APJ->Beta_Arrestin GRK Phos. cAMP ↓ cAMP G_protein->cAMP PLC PKC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K ERK p-ERK1/2 Beta_Arrestin->ERK Scaffolding Internalization Receptor Internalization Beta_Arrestin->Internalization PLC->ERK PI3K->ERK

Caption: APJ receptor signaling pathways activated by ELA-14 and Apelin-13.

Experimental Workflows & Protocols

Objective comparison of ligand performance relies on standardized and reproducible experimental protocols.

Experimental_Workflow cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Data Analysis A Select Cell Line (e.g., HEK293T, CHO-K1) B Transfect with Plasmids: 1. APJ Receptor 2. Biosensor Constructs A->B C Culture & Passage Cells B->C D Binding Assay (Radioligand Competition) C->D E G-Protein Pathway Assay (e.g., cAMP Measurement) C->E F β-Arrestin Pathway Assay (e.g., BRET/NanoBiT) C->F G Calculate Ki from IC50 values D->G H Generate Dose-Response Curves E->H F->H I Calculate EC50 & Emax H->I J Determine Bias Factor I->J

Caption: A generalized workflow for comparing biased agonism at the APJ receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test ligand by measuring its ability to compete off a radiolabeled ligand of known affinity.

  • Materials:

    • HEK293 cells stably expressing human APJ receptor.

    • Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, protease inhibitors).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).

    • Radioligand: [¹²⁵I]-Apelin-13.

    • Test Ligands: ELA-14, Apelin-13 (unlabeled).

    • Glass fiber filters and a cell harvester.

  • Protocol:

    • Prepare cell membranes from APJ-expressing HEK293 cells via homogenization and centrifugation.

    • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Apelin-13, and varying concentrations of the unlabeled test ligand (ELA-14 or Apelin-13).

    • Add a standardized amount of cell membrane preparation to each well to initiate the binding reaction.

    • Incubate for 60-90 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC₅₀ value using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (NanoBiT® System)

This bioluminescence-based assay quantifies the interaction between the APJ receptor and β-arrestin in real-time in live cells.

  • Materials:

    • HEK293T cells.

    • Plasmids: APJ tagged with Large Bit (LgBit) and β-arrestin-1/2 tagged with Small Bit (SmBit).

    • Transfection reagent (e.g., Lipofectamine).

    • Opti-MEM or similar serum-free medium.

    • Nano-Glo® Live Cell Reagent (containing furimazine substrate).

    • Test Ligands: ELA-14, Apelin-13.

  • Protocol:

    • Co-transfect HEK293T cells with the APJ-LgBit and SmBit-β-arrestin plasmids.

    • After 24-48 hours, plate the transfected cells into a white, solid-bottom 96- or 384-well plate.

    • Allow cells to attach for several hours or overnight.

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol and add it to the cells.

    • Incubate for a baseline reading.

    • Add varying concentrations of ELA-14 or apelin-13 to the wells.

    • Immediately measure the luminescence signal over time (e.g., every 2 minutes for 30-60 minutes) using a luminometer.

    • Data Analysis: Normalize the data to a vehicle control. Plot the peak luminescence signal against the log concentration of the ligand. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

cAMP Accumulation Assay (HTRF®)

This assay measures the inhibition of cyclic AMP (cAMP) production, a key indicator of Gαi protein activation.

  • Materials:

    • CHO-K1 cells stably expressing human APJ.

    • Assay buffer (e.g., HBSS with HEPES).

    • Forskolin (an adenylyl cyclase activator).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • HTRF® cAMP detection kit reagents.

    • Test Ligands: ELA-14, Apelin-13.

  • Protocol:

    • Plate APJ-expressing CHO-K1 cells in a 384-well plate and incubate overnight.

    • Remove culture medium and add assay buffer containing IBMX.

    • Add varying concentrations of the test ligand (ELA-14 or apelin-13).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF® detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate conjugate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

    • Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. Plot the data using a non-linear regression model to determine the EC₅₀ for each ligand.

Summary and Conclusion

The available data indicates that while both ELA-14 and apelin-13 are endogenous agonists for the APJ receptor, they exhibit distinct functional profiles.

  • Binding: Elabela isoforms may bind with a higher affinity to the APJ receptor compared to apelin-13.

  • G-Protein Signaling: Both ligands activate Gαi-mediated pathways, leading to the inhibition of cAMP and activation of ERK1/2. Comparative data suggests potential differences in potency that may be isoform-specific.

  • β-Arrestin Recruitment: A significant difference lies in their interaction with β-arrestins. Apelin-13 is a more efficacious activator of β-arrestin recruitment than ELA. This suggests that ELA is a G-protein biased agonist relative to apelin-13.

These differences in signaling have profound implications for their physiological roles and for the development of therapeutic agents. Ligands that selectively activate either the G-protein or the β-arrestin pathway could offer more targeted therapeutic effects with fewer side effects. The experimental protocols provided herein offer a robust framework for researchers to further dissect the nuanced pharmacology of the ELA/Apelin-APJ system.

References

ELA-14 and ELA-32: A Comparative Analysis of Bioactivity at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of Elabela peptides, ELA-14 and ELA-32, with supporting experimental data and detailed protocols.

Elabela (ELA), a recently discovered endogenous peptide hormone, has emerged as a critical player in various physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis.[1][2] Acting as a ligand for the G-protein coupled apelin receptor (APJ), ELA exists in several isoforms, with ELA-32 and its bioactive fragment, ELA-14 (also known as ELA(19-32)), being subjects of intense research.[3][4] This guide provides a detailed comparison of the bioactivity of ELA-14 and ELA-32, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers in their exploration of the therapeutic potential of these peptides.

Quantitative Bioactivity Data

The bioactivity of ELA-14 and ELA-32 has been characterized through various in vitro assays, primarily focusing on their binding affinity to the apelin receptor and their potency in activating downstream signaling pathways. The following tables summarize key quantitative data from published studies.

LigandReceptor Binding Affinity (Kᵢ, nM)Cell TypeReference
ELA-320.51CHO cells expressing apelin receptor
ELA-14 (ELA(19-32))0.93Not Specified
ELA-32pKᵢ = 9.59 ± 0.08Human Left Ventricle
ELA-14pKᵢ = 9.35 ± 0.02CHO-K1 cells

Table 1: Apelin Receptor Binding Affinity. This table compares the binding affinities of ELA-14 and ELA-32 to the apelin receptor. Lower Kᵢ or higher pKᵢ values indicate stronger binding.

LigandGαᵢ Pathway Potency (EC₅₀ or pD₂)Assay TypeCell TypeReference
ELA-32Subnanomolar EC₅₀cAMP InhibitionCHO cells
ELA-14pD₂ = 10.09 ± 0.12cAMP InhibitionCHO cells

Table 2: G-protein (Gαᵢ) Signaling Potency. This table presents the potency of ELA-14 and ELA-32 in activating the Gαᵢ signaling pathway, typically measured by the inhibition of cAMP production. pD₂ is the negative logarithm of the EC₅₀ value.

Ligandβ-arrestin Recruitment Potency (EC₅₀ or pD₂)Assay TypeCell TypeReference
ELA-32pD₂ = 9.08 ± 0.04β-arrestin RecruitmentU2OS cells
ELA-14pD₂ = 9.08 ± 0.04β-arrestin RecruitmentU2OS cells
ELA-32EC₅₀ ~ 1 µMNanoBiT β-arrestin RecruitmentHEK293 cells
ELA-14EC₅₀ ~ 1 µMNanoBiT β-arrestin RecruitmentHEK293 cells

Table 3: β-arrestin Recruitment Potency. This table shows the potency of ELA-14 and ELA-32 in recruiting β-arrestin to the apelin receptor.

Signaling Pathways and Experimental Workflows

The interaction of ELA-14 and ELA-32 with the apelin receptor initiates a cascade of intracellular events. The primary signaling pathways involve the activation of inhibitory G-proteins (Gαᵢ) and the recruitment of β-arrestin.

ELA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Signaling cluster_arrestin β-arrestin Signaling ELA ELA-14 or ELA-32 APJ Apelin Receptor (APJ) ELA->APJ Binding G_protein Gαi/βγ APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_G Cellular Response PKA->Cellular_Response_G Internalization Receptor Internalization beta_arrestin->Internalization ERK12 ERK1/2 beta_arrestin->ERK12 Activation Cellular_Response_Arrestin Cellular Response (e.g., Proliferation, Migration) ERK12->Cellular_Response_Arrestin

ELA Signaling Pathways

The following diagram illustrates a typical experimental workflow for assessing the bioactivity of ELA peptides.

Experimental_Workflow Start Peptide Synthesis (ELA-14, ELA-32) Binding_Assay Receptor Binding Assay (Radioligand Competition) Start->Binding_Assay Signaling_Assays Functional Signaling Assays Start->Signaling_Assays Cell_Culture Cell Culture (e.g., HEK293, CHO expressing APJ) Cell_Culture->Binding_Assay Cell_Culture->Signaling_Assays Data_Analysis Data Analysis (Ki, EC50, pD2 calculation) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay Signaling_Assays->cAMP_Assay Arrestin_Assay β-arrestin Recruitment Assay Signaling_Assays->Arrestin_Assay cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Comparative Bioactivity Profile Data_Analysis->Conclusion

Experimental Workflow for Bioactivity Assessment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare the bioactivity of ELA-14 and ELA-32.

Apelin Receptor (APJ) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of ELA peptides to the APJ receptor through competition with a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human APJ receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand: [¹²⁵I]-Apelin-13.

  • Unlabeled ELA-14 and ELA-32 peptides.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-APJ cells to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of unlabeled ELA-14 or ELA-32.

    • Add a fixed concentration of [¹²⁵I]-Apelin-13 to all wells.

    • For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled apelin-13.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of ELA peptides to inhibit the production of cyclic AMP (cAMP) via the Gαᵢ pathway.

Materials:

  • CHO-K1 cells stably expressing the human APJ receptor.

  • Cell culture medium.

  • Forskolin (an adenylate cyclase activator).

  • ELA-14 and ELA-32 peptides.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to an appropriate density and seed them into a 96-well plate.

    • Allow the cells to adhere overnight.

  • Assay:

    • Replace the culture medium with a stimulation buffer.

    • Pre-incubate the cells with increasing concentrations of ELA-14 or ELA-32 for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the ELA peptide concentration.

    • Determine the EC₅₀ value (the concentration of peptide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor upon ligand binding, often using enzyme fragment complementation (EFC) technology.

Materials:

  • U2OS cells co-expressing the APJ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger enzyme acceptor (EA) fragment.

  • Cell culture medium.

  • ELA-14 and ELA-32 peptides.

  • Detection reagents for the EFC system.

Procedure:

  • Cell Plating:

    • Plate the engineered U2OS cells in a 96-well plate and incubate overnight.

  • Agonist Stimulation:

    • Add increasing concentrations of ELA-14 or ELA-32 to the cells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the ELA peptide concentration.

    • Determine the EC₅₀ value (the concentration of peptide that produces 50% of the maximal β-arrestin recruitment).

Conclusion

Both ELA-14 and ELA-32 are potent agonists of the apelin receptor, exhibiting high binding affinity and activating both G-protein and β-arrestin signaling pathways. The available data suggests that they have comparable potencies in recruiting β-arrestin, while ELA-14 may have a slightly higher potency in activating the Gαᵢ pathway. The choice between these two peptides for research or therapeutic development may depend on specific desired signaling outcomes and pharmacokinetic properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the nuanced bioactivity of these promising Elabela isoforms.

References

Validating the Cardioprotective Effects of ELA-14 (human): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of ELA-14 (also known as Apela or Toddler) with the alternative apelin receptor agonist, Apelin-13. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating their therapeutic potential.

Comparative Efficacy in Myocardial Infarction Models

The following tables summarize the quantitative data on the cardioprotective effects of ELA-14 and Apelin-13 in rodent models of myocardial infarction (MI), typically induced by ischemia-reperfusion (I/R) injury.

Parameter ELA-14 (Apela) Apelin-13 Control/Vehicle
Infarct Size Reduction ~50% reduction in infarcted area.In vitro: 39.6% reduction.[1] In vivo: 43.1% reduction.[1]Baseline infarct size
Left Ventricular Ejection Fraction (LVEF) 32% increase at 2 weeks post-MI.[2][3] 39% increase at 4 weeks post-MI.[2]Preserved LVEF (21.9% to 23.1%) vs. decline in control (23.5% to 16.9%) over 4 weeks.Significant decrease post-MI
Cardiac Biomarkers Significant reduction in serum levels of LDH, CK-MB, and Troponin I.Significant reduction in serum levels of LDH and CK-MB.Elevated levels post-MI

Note: The data for ELA-14 and Apelin-13 are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways in Cardioprotection

Both ELA-14 and Apelin-13 exert their cardioprotective effects through the activation of the apelin receptor (APJ), a G-protein coupled receptor. This activation triggers downstream signaling cascades that promote cell survival and reduce injury.

cluster_ligands APJ Ligands cluster_pathways Downstream Signaling Pathways cluster_effects Cardioprotective Effects ELA-14 ELA-14 APJ Receptor APJ Receptor ELA-14->APJ Receptor Apelin-13 Apelin-13 Apelin-13->APJ Receptor PI3K/Akt Pathway PI3K/Akt Pathway APJ Receptor->PI3K/Akt Pathway ERK1/2 Pathway ERK1/2 Pathway APJ Receptor->ERK1/2 Pathway eNOS Activation eNOS Activation PI3K/Akt Pathway->eNOS Activation ↓ Apoptosis ↓ Apoptosis PI3K/Akt Pathway->↓ Apoptosis ↓ Oxidative Stress ↓ Oxidative Stress PI3K/Akt Pathway->↓ Oxidative Stress ↓ Fibrosis ↓ Fibrosis ERK1/2 Pathway->↓ Fibrosis ↑ Angiogenesis ↑ Angiogenesis ERK1/2 Pathway->↑ Angiogenesis ↑ Myocardial Contractility ↑ Myocardial Contractility ERK1/2 Pathway->↑ Myocardial Contractility eNOS Activation->↓ Oxidative Stress

APJ Receptor Signaling Pathways

Experimental Protocols

In Vivo Model: Myocardial Ischemia-Reperfusion Injury (LAD Ligation)

This protocol describes the induction of MI in rodents through the temporary ligation of the left anterior descending (LAD) coronary artery.

cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize rodent (e.g., isoflurane) Intubation Endotracheal intubation and mechanical ventilation Anesthesia->Intubation Surgical Prep Shave and sterilize the chest area Intubation->Surgical Prep Thoracotomy Perform left thoracotomy to expose the heart Surgical Prep->Thoracotomy LAD Ligation Ligate the LAD artery with a suture Thoracotomy->LAD Ligation Ischemia Induce ischemia (e.g., 30-45 minutes) LAD Ligation->Ischemia Reperfusion Release the ligature to allow reperfusion Ischemia->Reperfusion Closure Close the chest cavity in layers Reperfusion->Closure Recovery Monitor animal during recovery from anesthesia Closure->Recovery Treatment Administer ELA-14 or Apelin-13 (e.g., intraperitoneal or intravenous) Recovery->Treatment Analysis Assess cardiac function and infarct size at designated time points Treatment->Analysis

In Vivo Myocardial I/R Workflow

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and maintain anesthesia throughout the procedure. Intubate and connect to a ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a suture around the LAD coronary artery.

  • Ischemia: Occlude the LAD artery by tightening the suture. Ischemia is typically maintained for 30 to 45 minutes.

  • Reperfusion: Release the suture to allow blood flow to return to the ischemic myocardium.

  • Drug Administration: ELA-14 or Apelin-13 is typically administered either just before or at the onset of reperfusion.

  • Post-operative Care and Analysis: Close the incision and allow the animal to recover. Cardiac function can be assessed at various time points using echocardiography. Infarct size is determined post-mortem, often using TTC staining.

Ex Vivo Model: Langendorff Perfused Heart

This model allows for the study of cardiac function in an isolated heart, free from systemic influences.

cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_ir Ischemia-Reperfusion cluster_treatment Treatment and Analysis Heparinization Administer heparin to prevent clotting Excision Excise the heart and place in ice-cold buffer Heparinization->Excision Cannulation Cannulate the aorta and mount on the Langendorff apparatus Excision->Cannulation Retrograde Perfusion Initiate retrograde perfusion with oxygenated buffer Cannulation->Retrograde Perfusion Stabilization Allow the heart to stabilize (e.g., 20-30 minutes) Retrograde Perfusion->Stabilization Global Ischemia Induce global ischemia by stopping the perfusion Stabilization->Global Ischemia Reperfusion Restore perfusion to induce reperfusion injury Global Ischemia->Reperfusion Drug Infusion Infuse ELA-14 or Apelin-13 into the perfusate Reperfusion->Drug Infusion Functional Measurement Continuously record cardiac function parameters Drug Infusion->Functional Measurement Infarct Staining Stain the heart to determine infarct size (e.g., TTC) Functional Measurement->Infarct Staining

Ex Vivo Langendorff Perfusion Workflow

Detailed Steps:

  • Heart Isolation: The animal is heparinized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: The aorta is cannulated and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated buffer at a constant temperature and pressure.

  • Stabilization: The heart is allowed to stabilize for a period, during which baseline cardiac function is recorded.

  • Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.

  • Treatment: ELA-14 or Apelin-13 is added to the perfusion buffer, typically before or during the reperfusion phase.

  • Data Acquisition: Cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored. At the end of the experiment, the heart is sliced and stained to quantify the infarct size.

Conclusion

Both ELA-14 and Apelin-13 demonstrate significant cardioprotective effects in preclinical models of myocardial infarction. They act through the same receptor, APJ, to initiate signaling pathways that reduce cell death and preserve cardiac function. While Apelin-13 has been more extensively studied with more available quantitative data, emerging evidence suggests that ELA-14 possesses comparable, if not more potent in some aspects, cardioprotective properties. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating the cardioprotective effects of ELA-14 and other apelin receptor agonists.

References

A Comparative Guide to ELA-14 (Human) and Synthetic Apelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the endogenous apelin receptor agonist ELA-14 (human) and various synthetic apelin receptor agonists currently under investigation. The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate compounds for their studies.

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela (ELA), play a crucial role in cardiovascular homeostasis.[1] Activation of the apelin receptor is a promising therapeutic strategy for conditions such as heart failure and pulmonary arterial hypertension.[2][3] ELA-14 is a bioactive fragment of the ELA-32 peptide. In recent years, numerous synthetic agonists have been developed to overcome the short half-life of endogenous peptides and to potentially offer biased signaling properties.[4]

Quantitative Comparison of Agonist Performance

The following tables summarize the binding affinities and functional potencies of ELA-14 and several synthetic apelin receptor agonists. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Apelin Receptor Binding Affinity

CompoundReceptor SpeciesAssay TypeKi (nM)pKiSource(s)
ELA-14 (human) HumanRadioligand Competition0.93-
CMF-019 HumanRadioligand Competition-8.58
RatRadioligand Competition-8.49
MouseRadioligand Competition-8.71
BMS-986224 HumanRadioligand Binding0.3 (Kd)-

Table 2: Gαi Pathway Activation (cAMP Inhibition)

CompoundCell LineEC50 (nM)pD2Source(s)
ELA-14 (human) CHO-K1 (human APJ)11.1-
CMF-019 CHO-K1 (human APJ)-10.00
BMS-986224 CHO-K1 (human APJ)0.02-
AMG-986 Not specified0.3-

Table 3: β-Arrestin Recruitment

CompoundCell LineEC50 (nM)pD2Source(s)
ELA-14 (human) HEK293T~1000-
CMF-019 CHO-K1 (human APJ)-6.65
BMS-986224 CHO-K1 or HEK293Fully stimulates-
MM07 Not specified-5.67

Table 4: Receptor Internalization

CompoundCell LinepD2Source(s)
CMF-019 CHO-K1 (human APJ)6.16
MM07 Not specified6.16

Signaling Pathways and Biased Agonism

The apelin receptor signals through two primary pathways: the Gαi-protein pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. Synthetic agonists can be designed to preferentially activate one pathway over the other, a concept known as biased agonism. This is a key area of interest in drug development, as it may allow for the separation of therapeutic effects from adverse effects. For instance, G-protein signaling is thought to mediate many of the beneficial cardiovascular effects of apelin receptor activation, while β-arrestin signaling has been linked to potential adverse effects like cardiac hypertrophy.

Apelin Receptor Signaling Pathways cluster_ligands Agonists cluster_pathways Signaling Pathways cluster_downstream Downstream Effects ELA-14 ELA-14 Apelin Receptor (APJ) Apelin Receptor (APJ) ELA-14->Apelin Receptor (APJ) Synthetic Agonists Synthetic Agonists Synthetic Agonists->Apelin Receptor (APJ) Gαi Pathway Gαi Pathway Apelin Receptor (APJ)->Gαi Pathway  G-protein activation β-Arrestin Pathway β-Arrestin Pathway Apelin Receptor (APJ)->β-Arrestin Pathway  β-arrestin recruitment cAMP Inhibition cAMP Inhibition Gαi Pathway->cAMP Inhibition ERK1/2 Activation ERK1/2 Activation Gαi Pathway->ERK1/2 Activation β-Arrestin Pathway->ERK1/2 Activation Receptor Internalization Receptor Internalization β-Arrestin Pathway->Receptor Internalization Cardiovascular Effects Cardiovascular Effects cAMP Inhibition->Cardiovascular Effects ERK1/2 Activation->Cardiovascular Effects

Apelin receptor signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to characterize apelin receptor agonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the apelin receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]-(Pyr1)Apelin-13.

  • Test compounds (ELA-14, synthetic agonists).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-(Pyr1)Apelin-13 (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13.

  • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare Reagents Prepare reagents: - Cell membranes - Radioligand - Test compounds Start->Prepare Reagents Incubate Incubate mixture: - Membranes - Radioligand - Test compound Prepare Reagents->Incubate Filter & Wash Separate bound & free ligand via filtration and washing Incubate->Filter & Wash Measure Radioactivity Quantify radioactivity using scintillation counter Filter & Wash->Measure Radioactivity Analyze Data Calculate IC50 and Ki values Measure Radioactivity->Analyze Data End End Analyze Data->End

Radioligand binding assay workflow.
cAMP Inhibition Assay (HTRF)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, a direct activator of adenylyl cyclase. This is a functional readout of Gαi pathway activation.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human apelin receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Test compounds (ELA-14, synthetic agonists).

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells into a 384-well plate and incubate overnight.

  • The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubate at room temperature for 30 minutes.

  • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • The HTRF ratio is inversely proportional to the cAMP concentration. Data are analyzed to determine the EC50 of the agonist.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated apelin receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells.

  • Plasmids encoding for APJ-Rluc8 (Renilla luciferase 8) and Venus-β-arrestin-2.

  • Transfection reagent.

  • Assay buffer (e.g., HBSS).

  • Test compounds (ELA-14, synthetic agonists).

  • Coelenterazine h (BRET substrate).

  • 96-well white plates.

  • BRET-compatible plate reader.

Procedure:

  • Co-transfect HEK293 cells with the APJ-Rluc8 and Venus-β-arrestin-2 plasmids.

  • 24 hours post-transfection, seed the cells into a 96-well plate.

  • 48 hours post-transfection, replace the medium with assay buffer.

  • Add varying concentrations of the test compound and incubate for a defined period (e.g., 15 minutes).

  • Add the BRET substrate, coelenterazine h.

  • Measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~530 nm for Venus) using a BRET-compatible plate reader.

  • The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.

  • Data are analyzed to determine the EC50 of the agonist for β-arrestin recruitment.

BRET Assay Workflow Start Start Transfect Cells Co-transfect cells with APJ-Rluc8 and Venus-β-arrestin-2 Start->Transfect Cells Seed Cells Seed transfected cells into a 96-well plate Transfect Cells->Seed Cells Add Agonist Add varying concentrations of the test agonist Seed Cells->Add Agonist Add Substrate Add BRET substrate (Coelenterazine h) Add Agonist->Add Substrate Measure BRET Measure luminescence at two wavelengths Add Substrate->Measure BRET Analyze Data Calculate BRET ratio and determine EC50 Measure BRET->Analyze Data End End Analyze Data->End

BRET assay workflow.

Summary and Future Directions

ELA-14 is a potent endogenous agonist of the apelin receptor, activating both G-protein and β-arrestin signaling pathways. Synthetic agonists offer the potential for improved pharmacokinetic properties and biased signaling. Compounds like CMF-019 and MM07 demonstrate a bias towards the G-protein pathway, which may be therapeutically advantageous. In contrast, BMS-986224 appears to be a more balanced agonist, similar to the endogenous apelin peptides.

The choice between ELA-14 and a synthetic agonist will depend on the specific research question. ELA-14 is an essential tool for studying the physiological roles of the Elabela system. Synthetic agonists, particularly those with biased properties, are invaluable for dissecting the contributions of different signaling pathways to the overall physiological and pathophysiological effects of apelin receptor activation and for developing novel therapeutics with improved efficacy and safety profiles. Future research should focus on direct, head-to-head comparisons of ELA-14 with a broader range of synthetic agonists in standardized assay formats to provide a more definitive comparative dataset.

References

Validating ELA-14 (human) as a Biomarker for Preeclampsia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality. Early and accurate diagnosis is crucial for effective management. While the ratio of soluble fms-like tyrosine kinase-1 (sFlt-1) to placental growth factor (PlGF) has emerged as a valuable tool, the quest for novel, reliable biomarkers continues. This guide provides an objective comparison of the emerging biomarker ELABELA (ELA-14) with the established sFlt-1/PlGF ratio for the diagnosis and risk stratification of preeclampsia, supported by experimental data.

Performance of ELA-14 vs. sFlt-1/PlGF Ratio

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between individuals with and without the disease. Key performance metrics include sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC).

A study investigating ELA-14's potential in predicting early-onset preeclampsia (EoPE) demonstrated its significant diagnostic value.[1][2] Serum ELA-14 levels were found to be significantly reduced in women with EoPE compared to those with late-onset preeclampsia (LoPE) and healthy pregnant controls.[1][2] The study established a cutoff value of >9.156, which distinguished EoPE with high sensitivity and specificity.[1]

The sFlt-1/PlGF ratio is a well-validated biomarker for preeclampsia, with established cutoff values for ruling out and diagnosing the condition. The Elecsys® immunoassay sFlt-1/PlGF ratio has shown high sensitivity and specificity for both early-onset and late-onset preeclampsia.

While direct head-to-head comparative studies are limited, the available data suggests that both ELA-14 and the sFlt-1/PlGF ratio show promise in the clinical setting.

Table 1: Diagnostic Performance of ELA-14 for Early-Onset Preeclampsia

ParameterValue95% Confidence Intervalp-valueReference
Cutoff>9.156-<0.0001
Sensitivity96.7%-<0.0001
Specificity93.3%-<0.0001
AUC0.986-<0.0001
Odds Ratio for EoPE5.211.28-21.240.02

Table 2: Diagnostic Performance of sFlt-1/PlGF Ratio

ConditionCutoffSensitivitySpecificityAUCReference
Early-Onset Preeclampsia≥8594.0%99.4%0.941 (overall)
Late-Onset Preeclampsia≥11089.5%95.4%0.941 (overall)
Differentiating PE from non-PE24.9684.2%85.0%0.90

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. The following sections detail the methodologies for quantifying ELA-14 and the sFlt-1/PlGF ratio.

Measurement of ELA-14

Principle:

The concentration of ELA-14 in serum or plasma is typically determined using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human ELA-14 ELISA Kit (e.g., from MyBioSource or similar)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Serum or plasma samples

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood and prepare serum or plasma according to standard laboratory procedures. For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 1,000-2,000 x g for 10 minutes.

    • Samples can be stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. Heat inactivation of serum/plasma at 56°C for 30 minutes may be required for certain assay protocols to destroy complement.

  • ELISA Protocol (based on a typical sandwich ELISA kit):

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add standards and samples to the appropriate wells of the microplate pre-coated with an anti-human ELA-14 antibody.

    • Incubate the plate, typically for 2 hours at 37°C.

    • Wash the wells multiple times with wash buffer to remove unbound substances.

    • Add a biotinylated detection antibody specific for human ELA-14 to each well and incubate.

    • Wash the wells again.

    • Add an avidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add the substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of ELA-14 bound.

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the concentration of ELA-14 in the samples by comparing their absorbance to the standard curve.

Measurement of sFlt-1/PlGF Ratio

Principle:

The sFlt-1/PlGF ratio is determined by measuring the concentrations of sFlt-1 and PlGF individually using automated immunoassays, followed by a calculation of their ratio.

Materials:

  • Automated immunoassay platform (e.g., Roche Elecsys®, B·R·A·H·M·S KRYPTOR)

  • sFlt-1 and PlGF immunoassay kits compatible with the platform

  • Serum or plasma samples

Procedure:

  • Sample Collection and Preparation:

    • Follow the same procedures for serum or plasma collection and preparation as described for ELA-14 measurement.

  • Immunoassay Protocol (based on Roche Elecsys® system):

    • The assays for sFlt-1 and PlGF are typically performed on a fully automated electrochemiluminescence immunoassay platform.

    • The principle is based on a sandwich immunoassay format.

    • For the sFlt-1 assay, a biotinylated monoclonal anti-sFlt-1 antibody and a monoclonal anti-sFlt-1 antibody labeled with a ruthenium complex react to form a sandwich complex.

    • For the PlGF assay, a similar principle is applied with specific anti-PlGF antibodies.

    • After adding streptavidin-coated microparticles, the complex is bound to the solid phase.

    • The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode.

    • Unbound substances are removed.

    • Application of a voltage to the electrode then induces chemiluminescent emission which is measured by a photomultiplier.

    • The concentrations of sFlt-1 and PlGF are determined via a calibration curve.

    • The sFlt-1/PlGF ratio is then calculated from the individual concentrations.

Signaling Pathways and Experimental Workflows

Understanding the biological role of a biomarker provides a stronger rationale for its clinical use. ELA-14 is an endogenous ligand for the apelin receptor (APJ) and plays a crucial role in placental development.

ELA-14 Signaling Pathway in Trophoblast Function

Reduced ELA-14 expression is associated with impaired trophoblast invasion, a key pathological feature of preeclampsia. ELA-14, upon binding to its receptor APJ, is thought to activate the PI3K/AKT signaling pathway, which is essential for promoting trophoblast cell migration and invasion.

ELA14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ELA14 ELA-14 APJ APJ Receptor ELA14->APJ Binds to PI3K PI3K APJ->PI3K Activates AKT AKT PI3K->AKT Activates Trophoblast_Function Trophoblast Invasion & Migration AKT->Trophoblast_Function Promotes

Caption: ELA-14 signaling pathway in trophoblasts.

Experimental Workflow for Biomarker Validation

The process of validating a new biomarker like ELA-14 involves several key steps, from sample collection to data analysis, often in comparison with an established marker.

Biomarker_Validation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_data Data Analysis Patient_Cohort Pregnant Women Cohort (Suspected Preeclampsia) Blood_Sample Blood Sample Collection Patient_Cohort->Blood_Sample Serum_Plasma Serum/Plasma Separation Blood_Sample->Serum_Plasma Storage Sample Storage (-80°C) Serum_Plasma->Storage ELA14_Assay ELA-14 Measurement (ELISA) Storage->ELA14_Assay sFlt1_PlGF_Assay sFlt-1/PlGF Measurement (Immunoassay) Storage->sFlt1_PlGF_Assay Data_Comparison Comparison of Diagnostic Performance ELA14_Assay->Data_Comparison sFlt1_PlGF_Assay->Data_Comparison Validation Validation of Clinical Utility Data_Comparison->Validation

Caption: Experimental workflow for biomarker validation.

References

Comparative Analysis of ELA-14 Signaling in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elabela-14 (ELA-14) signaling across various cell lines, supported by experimental data. ELA-14, a peptide hormone, is an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor involved in a multitude of physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis.

ELA-14 activates the APJ receptor, leading to the initiation of two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway. The specific cellular response to ELA-14 can vary significantly between different cell types, underscoring the importance of comparative analysis in understanding its therapeutic potential.

Quantitative Data Presentation

The following tables summarize the quantitative data on ELA-14 and related peptide activity in different cell lines, collated from various studies. It is important to note that experimental conditions may vary between studies.

Table 1: Potency of Apelin Receptor Ligands in β-Arrestin Recruitment Assays

Cell LineLigandAssay TypeEC50Source
HEK293TELA-14NanoBiT®~1 µM[1]
HEK293TApelin-13NanoBiT®~1 µM[1]

Note: While the EC50 values are similar, the study found that apelin-13 was more efficacious than ELA-14 in inducing the interaction of APJ with β-arrestins.[1]

Table 2: Functional Effects of Elabela in Endothelial Cells

Cell LineTreatmentEffectSignaling Pathway ImplicatedSource
HUVECsELA (>0.01 µM)Improved cell viability, migration, and tube formationPI3K/Akt[2][3]
EA.hy926ELA (>0.01 µM)Improved cell viability, migration, and tube formationPI3K/Akt

Signaling Pathway Diagrams

The following diagrams, created using Graphviz, illustrate the key signaling pathways activated by ELA-14 and a typical experimental workflow for its analysis.

ELA14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway cluster_downstream Downstream Effects APJ APJ Receptor Gi Gαi APJ->Gi beta_arrestin β-Arrestin APJ->beta_arrestin PI3K_AKT PI3K/Akt Pathway APJ->PI3K_AKT ELA14 ELA-14 ELA14->APJ AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ERK p-ERK1/2 beta_arrestin->ERK Cell_Effects Cell Proliferation, Migration, Survival ERK->Cell_Effects PI3K_AKT->Cell_Effects

ELA-14 signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, HUVEC, etc.) start->cell_culture treatment ELA-14 Treatment (Dose-Response) cell_culture->treatment assay Signaling Assays treatment->assay cAMP cAMP Assay assay->cAMP G-protein beta_arrestin β-Arrestin Assay assay->beta_arrestin β-arrestin erk p-ERK Western Blot assay->erk MAPK data_analysis Data Analysis (EC50, Emax) cAMP->data_analysis beta_arrestin->data_analysis erk->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

β-Arrestin Recruitment Assay (NanoBiT®)

This protocol is adapted from a study comparing ELA and apelin effects on APJ-β-arrestin interactions.

  • Cell Line: HEK293T cells.

  • Principle: This assay utilizes NanoLuc® Binary Technology (NanoBiT®) to measure the interaction between the apelin receptor (APJ) and β-arrestin in real-time in live cells. The APJ is tagged with the large subunit (LgBit) and β-arrestin with the small subunit (SmBit) of NanoLuc® luciferase. Upon ELA-14 binding to APJ, β-arrestin is recruited, bringing LgBit and SmBit into proximity to form a functional enzyme that generates a luminescent signal.

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with plasmids encoding APJ-LgBit and SmBit-β-arrestin1 or SmBit-β-arrestin2.

    • Cell Seeding: 24 hours post-transfection, seed the cells into a white, opaque 96-well plate.

    • Ligand Stimulation: 48 hours post-transfection, add varying concentrations of ELA-14 to the wells.

    • Signal Detection: Add the Nano-Glo® Luciferase Assay substrate (furimazine) and measure the luminescence using a plate reader. The signal intensity is proportional to the extent of APJ-β-arrestin interaction.

    • Data Analysis: Plot the luminescence signal against the ELA-14 concentration to generate a dose-response curve and calculate the EC50 value.

cAMP Inhibition Assay (HTRF)

This protocol measures the ability of ELA-14 to inhibit cAMP production, a hallmark of Gαi-coupled receptor activation.

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing the human apelin receptor.

  • Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP levels. It is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate.

  • Procedure:

    • Cell Seeding: Seed cells into a 384-well white plate and incubate overnight.

    • Assay Preparation: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Ligand Addition: Add varying concentrations of ELA-14 to the wells.

    • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

    • Measurement: After incubation, read the plate on an HTRF-compatible reader. The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

    • Data Analysis: Plot the HTRF ratio against the ELA-14 concentration to determine the IC50 value for cAMP inhibition.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the activation of the MAPK/ERK pathway upon ELA-14 stimulation.

  • Cell Lines: HUVECs, EA.hy926, or other relevant cell lines.

  • Principle: Western blotting is used to detect the phosphorylated form of ERK1/2 (p-ERK1/2), indicating its activation.

  • Procedure:

    • Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.

    • ELA-14 Stimulation: Treat the cells with different concentrations of ELA-14 for a specific time course (e.g., 5, 15, 30 minutes).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Signal Detection: Detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

    • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal.

This guide provides a framework for the comparative analysis of ELA-14 signaling. By utilizing the provided data, diagrams, and detailed protocols, researchers can further investigate the nuanced roles of this important signaling molecule in various cellular contexts.

References

ELA-14 in Focus: A Head-to-Head Comparison of Elabela Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of ELA-14 and other Elabela isoforms, supported by experimental data.

The discovery of Elabela (ELA), also known as Toddler or Apela, as a second endogenous ligand for the apelin receptor (APJ), has opened new avenues in cardiovascular and developmental research.[1][2] ELA, encoded by the APELA gene, is a peptide hormone with several circulating bioactive isoforms, including ELA-32, ELA-21, ELA-14, and ELA-11.[3][4][5] These isoforms, arising from the cleavage of a 54-amino acid precursor, exhibit differential binding affinities and functional activities, making a head-to-head comparison essential for therapeutic development. This guide provides a comprehensive analysis of ELA-14 against other major ELA isoforms, presenting key experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Binding Affinities at the Apelin Receptor (APJ)

The binding affinity of ELA isoforms to the APJ is a critical determinant of their biological potency. Studies utilizing competitive binding assays with radiolabeled apelin have elucidated the binding characteristics of various ELA peptides. Notably, longer isoforms of ELA generally exhibit higher binding affinities.

Data from studies in human left ventricle and CHO-K1 cells expressing the human apelin receptor show that ELA-32 has the highest affinity, followed by ELA-14 and ELA-21. ELA-11, the shortest isoform, demonstrates a significantly lower affinity. This suggests that residues in the N-terminal extension beyond the core 11 amino acids are crucial for optimal receptor binding.

IsoformpKi (human LV)pKi (CHO-K1 cells)Reference
ELA-329.59 ± 0.08-
ELA-218.52 ± 0.11-
ELA-14-9.35 ± 0.02
ELA-117.85 ± 0.05-
[Pyr1]apelin-138.85 ± 0.04-

Table 1: Comparative binding affinities of ELA isoforms and [Pyr1]apelin-13 to the human apelin receptor. Data are presented as mean ± SEM. A higher pKi value indicates a higher binding affinity.

Functional Potency and Signaling Bias

Activation of the APJ by ELA isoforms initiates downstream signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways. The various isoforms display distinct signaling profiles, a phenomenon known as "biased agonism," which has significant implications for drug design.

G-Protein Signaling: cAMP Inhibition

One of the key G-protein mediated effects of APJ activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In forskolin-stimulated cells, ELA isoforms induce a concentration-dependent inhibition of cAMP production. Interestingly, despite differences in binding affinity, ELA-32, ELA-21, and ELA-11 show comparable subnanomolar potencies in this G-protein coupled assay, indicating that the shortest isoform, ELA-11, retains full functional activity for this pathway.

IsoformpD2 (cAMP Inhibition)Efficacy (Emax %)Reference
ELA-329.78 ± 0.1493 ± 3
ELA-219.77 ± 0.1097 ± 3
ELA-149.71 ± 0.1299 ± 2
ELA-119.61 ± 0.1196 ± 4
[Pyr1]apelin-1310.10 ± 0.0998 ± 2

Table 2: Potency and efficacy of ELA isoforms and [Pyr1]apelin-13 in the cAMP inhibition assay. Data are presented as mean ± SEM. pD2 is the negative logarithm of the EC50 value.

β-Arrestin Recruitment and Receptor Internalization

In contrast to their similar potencies in G-protein signaling, ELA isoforms show marked differences in their ability to recruit β-arrestin. This pathway is crucial for receptor desensitization, internalization, and initiating a distinct set of downstream signals. Longer isoforms, such as ELA-32 and ELA-21, are more potent at recruiting β-arrestin and inducing receptor internalization than the shorter ELA-11. ELA-14 also demonstrates high potency in β-arrestin recruitment, comparable to the longer isoforms. This suggests a bias for longer ELA isoforms towards the β-arrestin pathway.

IsoformpD2 (β-Arrestin Recruitment)Efficacy (Emax %)Reference
ELA-329.17 ± 0.11100
ELA-219.00 ± 0.14100
ELA-149.30 ± 0.09100
ELA-118.23 ± 0.10100
[Pyr1]apelin-138.12 ± 0.09100

Table 3: Potency and efficacy of ELA isoforms and [Pyr1]apelin-13 in the β-arrestin recruitment assay. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the ELA-APJ signaling cascade and a typical experimental workflow.

ELA_APJ_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor G_protein Gαi/Gq APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment ELA ELA Isoforms (ELA-14, -21, -32, etc.) ELA->APJ Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Internalization Receptor Internalization beta_arrestin->Internalization ERK12 ERK1/2 Activation beta_arrestin->ERK12

Caption: ELA-APJ signaling cascade illustrating the dual pathways of G-protein and β-arrestin activation.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow start Start: CHO-K1 cells expressing human APJ receptor step1 Incubate cells with a fixed concentration of radiolabeled [125I]-apelin-13 start->step1 step2 Add increasing concentrations of unlabeled competitor ligand (e.g., ELA-14, ELA-32) step1->step2 step3 Incubate to reach binding equilibrium step2->step3 step4 Wash cells to remove unbound ligand step3->step4 step5 Measure remaining radioactivity (bound radioligand) using a gamma counter step4->step5 step6 Data Analysis: Plot bound radioactivity vs. competitor concentration step5->step6 end Determine Ki or IC50 values step6->end

References

Validating Gene Function: A Comparative Guide to Knockdown and Knockout Models for ELA-14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise function of a gene is a critical step in elucidating biological pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of two powerful loss-of-function techniques—gene knockdown and gene knockout—for validating the function of the hypothetical gene ELA-14.

This document will explore the nuances of each approach, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions. We will delve into the transient nature of RNA interference (RNAi)-mediated knockdown versus the permanent gene silencing achieved through CRISPR-Cas9-mediated knockout.

Comparing Knockdown and Knockout: A Quantitative Look

The following table summarizes hypothetical quantitative data from experiments designed to assess the function of ELA-14 in a cancer cell line, comparing the effects of siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout on key cellular phenotypes.

ParameterControl (Non-targeting siRNA/gRNA)ELA-14 Knockdown (siRNA)ELA-14 Knockout (CRISPR-Cas9)
ELA-14 mRNA Expression (relative to control) 100%15-30%<1%
ELA-14 Protein Level (relative to control) 100%25-40%Not detectable
Cell Proliferation (at 72h, % of control) 100%65%40%
Apoptosis Rate (at 72h, % of cells) 5%25%50%
Cell Migration (% wound closure at 24h) 80%45%20%

Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for the key experiments cited in the comparison table are provided below.

ELA-14 Knockdown using siRNA Transfection

This protocol outlines the transient knockdown of ELA-14 expression in a human cancer cell line using siRNA.

  • Cell Seeding: Plate 5 x 10^4 cells per well in a 24-well plate in antibiotic-free medium 24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 20 pmol of ELA-14 specific siRNA or a non-targeting control siRNA in 50 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 100 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. After incubation, harvest the cells for downstream analysis, such as qPCR to assess mRNA levels or Western blotting for protein levels.

ELA-14 Knockout using CRISPR-Cas9

This protocol describes the generation of a stable ELA-14 knockout cell line using CRISPR-Cas9 technology.

  • Guide RNA (gRNA) Design and Cloning: Design two gRNAs targeting an early exon of the ELA-14 gene using a CRISPR design tool to maximize knockout efficiency and minimize off-target effects. Clone the gRNA sequences into a Cas9-expressing vector (e.g., pX458, which also contains a GFP reporter).

  • Transfection of Cas9/gRNA Plasmid:

    • Seed 2 x 10^5 cells per well in a 6-well plate 24 hours before transfection.

    • Transfect the cells with 2.5 µg of the Cas9/gRNA plasmid using a suitable transfection reagent for plasmid DNA.

  • Selection of Edited Cells:

    • 48 hours post-transfection, select for transfected cells. If using a vector with a fluorescent marker like GFP, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into a 96-well plate.

    • If using a vector with an antibiotic resistance marker, apply the appropriate antibiotic to the culture medium to select for successfully transfected cells.

  • Expansion and Verification:

    • Expand the single-cell clones into clonal populations.

    • Screen the clonal populations for ELA-14 knockout by extracting genomic DNA and performing PCR and Sanger sequencing to identify insertions or deletions (indels) at the target site.

    • Confirm the absence of ELA-14 protein expression in validated knockout clones by Western blotting.

Visualizing the Impact of ELA-14 Loss-of-Function

To conceptualize the role of ELA-14 in a cellular context, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflows for knockdown and knockout.

ELA14_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway ELA-14 Mediated Cascade cluster_downstream Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase ELA-14 ELA-14 Receptor_Tyrosine_Kinase->ELA-14 Kinase_A Kinase_A ELA-14->Kinase_A Transcription_Factor_X Transcription_Factor_X Kinase_A->Transcription_Factor_X Cell_Proliferation Cell_Proliferation Transcription_Factor_X->Cell_Proliferation Inhibition_of_Apoptosis Inhibition_of_Apoptosis Transcription_Factor_X->Inhibition_of_Apoptosis

A hypothetical signaling pathway where ELA-14 is a key mediator.

Knockdown_vs_Knockout_Workflow cluster_knockdown Knockdown Workflow (siRNA) cluster_knockout Knockout Workflow (CRISPR-Cas9) siRNA_Design Design/Synthesize siRNA siRNA_Transfection Transfect Cells siRNA_Design->siRNA_Transfection KD_Analysis Analyze Phenotype (48-72h) siRNA_Transfection->KD_Analysis gRNA_Design Design/Clone gRNA CRISPR_Transfection Transfect Cells with Cas9/gRNA gRNA_Design->CRISPR_Transfection Cell_Selection Select & Clone Edited Cells CRISPR_Transfection->Cell_Selection KO_Validation Validate Knockout (Sequencing, WB) Cell_Selection->KO_Validation KO_Analysis Analyze Phenotype (Stable Cell Line) KO_Validation->KO_Analysis

Comparison of experimental workflows for gene knockdown and knockout.

References

ELA-14 (Human) Receptor Binding: A Comparative Guide to Apelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of ELA-14 (also known as ELABELA or Apela) to the human apelin receptor (APJ), alongside other endogenous and synthetic agonists. The information presented is intended to assist researchers in selecting the appropriate ligands for their studies and to provide a comprehensive overview of the experimental methods used to determine receptor binding affinities.

Introduction to ELA-14 and the Apelin Receptor

ELA-14 is a recently discovered endogenous peptide hormone that, along with the well-established apelin peptides, acts as a potent agonist for the G protein-coupled apelin receptor (APJ).[1] The apelin receptor is widely expressed throughout the human body and plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[2][3] Both ELA-14 and apelin peptides bind to the same receptor, initiating a cascade of intracellular signaling events. Understanding the comparative binding affinities of these ligands is essential for elucidating their distinct physiological roles and for the development of novel therapeutics targeting the apelin system.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter for determining its potency and biological activity. The following table summarizes the binding affinities (Ki and IC50 values) of human ELA-14 and various apelin isoforms for the human apelin receptor, as determined by receptor binding competition assays.

LigandLigand TypeBinding Affinity (pKi)Binding Affinity (Ki) [nM]IC50 [nM]
ELA-14 Endogenous Peptide9.35 ± 0.020.45~1.0
[Pyr¹]apelin-13 Endogenous Peptide9.46 ± 0.100.351.9
Apelin-13 Endogenous Peptide--1.9 x 10⁻¹⁰ M
Apelin-17 Endogenous Peptide-4.651-
Apelin-36 Endogenous Peptide-1.7352.5
ELA-21 Endogenous Peptide-4.364-
ELA-32 Endogenous Peptide-1.343-

Note: The binding affinity values are compiled from multiple studies and may vary depending on the specific experimental conditions, such as the cell line and assay format used.[4][5]

Experimental Protocols

The determination of ligand binding affinity is typically achieved through receptor binding competition assays. These assays measure the ability of an unlabeled test ligand (e.g., ELA-14) to displace a labeled reference ligand from the receptor. Below are detailed methodologies for two common types of competition assays.

Radioligand Competition Binding Assay

This method utilizes a radioactively labeled ligand as the tracer.

1. Materials:

  • HEK293 cells stably expressing the human apelin receptor (APJ).
  • Membrane preparation from APJ-expressing cells.
  • Radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13).
  • Unlabeled competitor ligands (ELA-14, apelin isoforms).
  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
  • 96-well plates.
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize APJ-expressing cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]-Apelin-13) and the cell membrane preparation to each well.
  • Competition: Add increasing concentrations of the unlabeled competitor ligand (e.g., ELA-14 or apelin isoforms) to the wells. For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM [Pyr¹]apelin-13).
  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competition Assay

This non-radioactive method measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to the receptor.

1. Materials:

  • Purified apelin receptor.
  • Fluorescently labeled tracer (e.g., a fluorescent derivative of apelin).
  • Unlabeled competitor ligands (ELA-14, apelin isoforms).
  • Assay buffer.
  • Black, low-binding 384-well plates.
  • Fluorescence polarization plate reader.

2. Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer and the purified apelin receptor to each well.
  • Competition: Add increasing concentrations of the unlabeled competitor ligand to the wells.
  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
  • Measurement: Measure the fluorescence polarization of each well using a plate reader.
  • Data Analysis: As the unlabeled competitor displaces the fluorescent tracer from the receptor, the fluorescence polarization will decrease. Plot the change in polarization against the log concentration of the competitor to determine the IC50 value.

Visualizing Signaling and Experimental Workflow

To further aid in the understanding of the apelin receptor system, the following diagrams illustrate the key signaling pathways and the general workflow of a receptor binding competition assay.

G Apelin Receptor (APJ) Signaling Pathway cluster_ligands Ligands cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling ELA14 ELA-14 APJ Apelin Receptor (APJ) (GPCR) ELA14->APJ Apelin Apelin Apelin->APJ Gi Gαi APJ->Gi Gq Gαq APJ->Gq B_Arrestin β-Arrestin APJ->B_Arrestin AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK1/2 Activation B_Arrestin->ERK

Caption: Apelin Receptor Signaling Pathways.

G Receptor Binding Competition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., Cell Membranes) Incubation Incubation of Receptor, Labeled Ligand, and Unlabeled Competitor Receptor->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Unlabeled_Ligand Unlabeled Competitor (e.g., ELA-14) Unlabeled_Ligand->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Detection of Bound Labeled Ligand Separation->Detection Analysis Data Analysis (IC50 and Ki Determination) Detection->Analysis

Caption: Experimental Workflow.

References

A Comparative Guide to the In Vivo Efficacy of ELA-14 and Apelin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel peptide hormone Elabela (ELA), with a focus on its 14-amino acid isoform (ELA-14), and various synthetic apelin analogs. The information presented is collated from peer-reviewed experimental data, offering a comprehensive overview of their performance in key physiological assays. This document aims to assist researchers in making informed decisions for the selection of compounds for further investigation and therapeutic development in cardiovascular and metabolic diseases.

Introduction to the Apelin/ELA/APJ System

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and Elabela (ELA), form a critical signaling system involved in the regulation of cardiovascular function, fluid homeostasis, and energy metabolism. While apelin exists in several isoforms (e.g., apelin-13, apelin-17, apelin-36), ELA is a more recently discovered peptide hormone with multiple bioactive isoforms, including ELA-11, ELA-14, ELA-21, and ELA-32. Both apelin and ELA peptides have demonstrated therapeutic potential; however, their short in vivo half-life due to rapid enzymatic degradation has spurred the development of more stable synthetic analogs. This guide focuses on comparing the efficacy of ELA-14 and these modified apelin analogs.

In Vitro Performance: Receptor Binding and Signaling

The initial assessment of these peptides involves characterizing their interaction with the APJ receptor and the subsequent intracellular signaling cascades. Key parameters include binding affinity (pKi) and potency (pD2 or EC50/IC50) for G-protein dependent pathways (e.g., cAMP inhibition) and β-arrestin recruitment.

Table 1: In Vitro Comparison of Elabela Isoforms and Apelin Analogs at the APJ Receptor
CompoundBinding Affinity (pKi)cAMP Inhibition (pD2 / LogIC50)β-Arrestin Recruitment (pD2 / LogEC50)Reference
Elabela Isoforms
ELA-149.35 ± 0.0210.09 ± 0.129.08 ± 0.04[1][2]
ELA-117.85 ± 0.059.13 ± 0.217.44 ± 0.18[1][2]
ELA-218.52 ± 0.119.43 ± 0.169.88 ± 0.29[1]
ELA-329.59 ± 0.089.49 ± 0.079.05 ± 0.32
Apelin Analogs
[Pyr1]apelin-138.85 ± 0.049.74 ± 0.118.10 ± 0.12
Apelin-13--7.817 ± 0.363 (LogIC50)-6.813 ± 0.091 (LogEC50)
pGlu1-apelin-13--7.978 ± 0.409 (LogIC50)-6.72 ± 0.218 (LogEC50)
Apelin-17--7.419 ± 0.341 (LogIC50)-8.333 ± 0.157 (LogEC50)
Apelin-36--7.865 ± 0.346 (LogIC50)-6.708 ± 0.248 (LogEC50)

Note: pKi, pD2, and LogIC50/LogEC50 values are measures of affinity and potency, with higher values indicating stronger interaction.

In Vivo Efficacy: Cardiovascular and Metabolic Effects

The therapeutic potential of ELA-14 and apelin analogs is primarily evaluated through their in vivo effects on cardiovascular and metabolic parameters. These studies are typically conducted in rodent models.

Table 2: In Vivo Effects of Elabela and Apelin Analogs
Compound/AnalogAnimal ModelKey In Vivo EffectsReference
Elabela RatIncreased cardiac contractility, ejection fraction, and cardiac output; Vasodilation.
RatReduces arterial pressure and exerts positive inotropic effects on the heart.
Apelin Analogs
[Pyr1]apelin-13RatIncreased cardiac contractility and cardiac output; Vasodilation.
Apelin Analogs (general)Mouse/RatPotent insulinotropic and glucose-lowering actions.
Modified Apelin-17RatProfound and sustained decrease in arterial blood pressure; Increased urine output.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathways

The binding of both ELA and apelin to the APJ receptor activates downstream signaling cascades, primarily through Gαi and β-arrestin pathways.

Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_effects Physiological Effects ELA ELA-14 APJ APJ Receptor ELA->APJ Apelin Apelin Analogs Apelin->APJ Gai Gαi Activation APJ->Gai bArrestin β-Arrestin Recruitment APJ->bArrestin cAMP ↓ cAMP Gai->cAMP ERK ↑ ERK1/2 Phosphorylation Gai->ERK Cardio Cardiovascular Effects (↑ Inotropy, Vasodilation) Gai->Cardio Metabolic Metabolic Effects (↓ Glucose) Gai->Metabolic Internalization Receptor Internalization bArrestin->Internalization Experimental_Workflow cluster_prep Animal Preparation cluster_admin Peptide Administration cluster_measure Hemodynamic Measurement cluster_analysis Data Analysis A1 Rodent Model (e.g., Rat) A2 Anesthesia A1->A2 A3 Catheter Implantation (e.g., Femoral Artery/Vein) A2->A3 B1 Intravenous Infusion of ELA-14 or Apelin Analog A3->B1 C1 Pressure Transducer B1->C1 C2 Data Acquisition System C1->C2 D1 Measure Parameters: - Blood Pressure - Heart Rate - Cardiac Output C2->D1 D2 Statistical Analysis D1->D2

References

Orthogonal methods for validating ELA-14 (human) bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Orthogonal Validation of ELA-14 (human) Bioactivity

For researchers, scientists, and drug development professionals, rigorous validation of the biological activity of peptides such as ELA-14 is paramount. An orthogonal validation strategy, which employs multiple, independent experimental methods, is the gold standard for building a robust body of evidence and ensuring the reliability of scientific findings.[1][2][3] This guide provides a comparative overview of key orthogonal methods for validating the bioactivity of human ELA-14, a peptide ligand of the apelin receptor (APLNR), which is a G protein-coupled receptor (GPCR).

The Principle of Orthogonal Validation

Orthogonal methods leverage different analytical principles to measure the same biological phenomenon.[2][3] In the context of ELA-14 bioactivity, this involves assessing various stages of the signal transduction cascade initiated by its binding to the apelin receptor. By demonstrating consistent results across these diverse assays, researchers can significantly increase confidence in the observed bioactivity and mitigate the risk of method-specific artifacts.

Orthogonal Assays for ELA-14 Bioactivity

The primary orthogonal assays for validating the bioactivity of ELA-14 at the apelin receptor include:

  • Receptor Binding Assays: Quantify the direct interaction between ELA-14 and the apelin receptor.

  • G Protein Signaling Assays (cAMP Inhibition): Measure the functional consequence of Gαi/o protein coupling, a key signaling pathway for the apelin receptor.

  • β-arrestin Recruitment Assays: Assess the recruitment of β-arrestin proteins to the activated receptor, a critical event in GPCR signaling and regulation.

  • Downstream Signaling Assays (ERK Phosphorylation): Investigate the activation of downstream kinase cascades, such as the MAPK/ERK pathway.

  • Calcium Mobilization Assays: Detect transient increases in intracellular calcium, another potential downstream signaling event.

The following sections provide a detailed comparison of these methods, including experimental protocols and available quantitative data for ELA-14 and related Elabela peptides.

Data Presentation: Comparison of Elabela Peptide Bioactivities

The following table summarizes the quantitative data for various Elabela peptides, including ELA-14, across different orthogonal assays. This allows for a direct comparison of their potency and efficacy at the human apelin receptor.

Assay TypePeptidePotency (pD2 or pKi)Efficacy (Emax)Cell Line/System
Binding Affinity ELA-149.35 ± 0.02N/ACHO-K1 cells expressing APLNR
ELA-329.59 ± 0.08N/AHuman Left Ventricle
ELA-218.52 ± 0.11N/AHuman Left Ventricle
ELA-117.85 ± 0.05N/AHuman Left Ventricle
[Pyr1]apelin-138.85 ± 0.04N/AHuman Left Ventricle
cAMP Inhibition ELA-328.91 ± 0.1295.8 ± 3.4 %CHO-K1 cells expressing APLNR
ELA-218.65 ± 0.0796.1 ± 1.1 %CHO-K1 cells expressing APLNR
ELA-117.91 ± 0.1098.6 ± 1.9 %CHO-K1 cells expressing APLNR
[Pyr1]apelin-139.07 ± 0.0697.4 ± 1.0 %CHO-K1 cells expressing APLNR
β-arrestin Recruitment ELA-328.87 ± 0.13100.0 ± 5.2 %U2OS cells expressing APLNR
ELA-218.81 ± 0.10100.0 ± 4.5 %U2OS cells expressing APLNR
ELA-118.16 ± 0.11100.0 ± 5.0 %U2OS cells expressing APLNR
[Pyr1]apelin-139.17 ± 0.07100.0 ± 3.6 %U2OS cells expressing APLNR

Data for ELA-32, ELA-21, ELA-11, and [Pyr1]apelin-13 are adapted from Yang et al., Circulation, 2017. Data for ELA-14 binding affinity is also from this source. pKi is the negative logarithm of the inhibition constant, and pD2 is the negative logarithm of the EC50 value. Emax is the maximum response as a percentage of the response to a reference agonist.

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below.

Receptor Binding Assay (Competitive Binding)

Principle: This assay measures the affinity of a test ligand (unlabeled ELA-14) for the apelin receptor by its ability to compete with a radiolabeled or fluorescently labeled ligand of known affinity.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APLNR) in appropriate growth medium.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of a labeled ligand (e.g., [125I]-Apelin-13) to each well.

  • Competitive Binding: Add increasing concentrations of unlabeled ELA-14 to the wells. Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free labeled ligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ELA-14 concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Principle: The apelin receptor couples to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the inhibitory effect of ELA-14 on forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing APLNR in a 96-well plate and grow to confluence.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Treatment: Treat the cells with a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of ELA-14.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the ELA-14 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of cAMP inhibition.

β-arrestin Recruitment Assay

Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the receptor at the cell membrane. This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Methodology (using EFC):

  • Cell Line: Use a U2OS cell line engineered to co-express APLNR fused to a small enzyme fragment (the ProLink tag) and β-arrestin 2 fused to a larger, inactive enzyme fragment (the Enzyme Acceptor).

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Agonist Stimulation: Add varying concentrations of ELA-14 to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The interaction between ELA-14-bound APLNR and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the ELA-14 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

ERK Phosphorylation Assay

Principle: Activation of the apelin receptor can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway. This assay measures the level of phosphorylated ERK (p-ERK) in response to ELA-14 stimulation.

Methodology:

  • Cell Culture and Starvation: Plate cells expressing APLNR (e.g., HEK293 cells) in a 96-well plate. Before the assay, starve the cells in serum-free medium to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with varying concentrations of ELA-14 for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • p-ERK Detection: Measure the amount of phosphorylated ERK in the cell lysates. This can be done using an in-cell Western assay, a sandwich ELISA, or flow cytometry with an antibody specific for the phosphorylated form of ERK. Normalize the p-ERK signal to the total ERK protein level.

  • Data Analysis: Plot the normalized p-ERK signal against the logarithm of the ELA-14 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for ERK phosphorylation.

Calcium Mobilization Assay

Principle: GPCR activation, particularly through Gαq coupling (though sometimes linked to Gαi/o signaling), can lead to the release of calcium from intracellular stores. This transient increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.

Methodology:

  • Cell Loading: Plate cells expressing APLNR in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader with kinetic reading capabilities (e.g., a FLIPR instrument).

  • Agonist Injection: Inject varying concentrations of ELA-14 into the wells while continuously measuring the fluorescence.

  • Signal Detection: Record the change in fluorescence intensity over time. The peak fluorescence intensity after agonist addition corresponds to the maximum calcium mobilization.

  • Data Analysis: Plot the peak fluorescence signal (or the area under the curve) against the logarithm of the ELA-14 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for calcium mobilization.

Mandatory Visualization

Signaling Pathway of ELA-14 at the Apelin Receptor

ELA14_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ELA14 ELA-14 APLNR APLNR (GPCR) ELA14->APLNR Binding G_protein Gαi/oβγ APLNR->G_protein Activation beta_arrestin β-arrestin APLNR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ERK_pathway MAPK/ERK Pathway beta_arrestin->ERK_pathway Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., proliferation, survival) PKA->Cellular_Response pERK p-ERK ERK_pathway->pERK pERK->Cellular_Response Orthogonal_Validation_Workflow cluster_assays Orthogonal Assays cluster_analysis Data Analysis & Validation Binding_Assay 1. Binding Assay (Receptor Interaction) Data_Integration Integrate Data (Potency & Efficacy) Binding_Assay->Data_Integration cAMP_Assay 2. cAMP Assay (G Protein Signaling) cAMP_Assay->Data_Integration Arrestin_Assay 3. β-arrestin Assay (Transducer Recruitment) Arrestin_Assay->Data_Integration ERK_Assay 4. ERK Phosphorylation (Downstream Signaling) ERK_Assay->Data_Integration Calcium_Assay 5. Calcium Mobilization (Downstream Signaling) Calcium_Assay->Data_Integration Validation Validate Bioactivity Data_Integration->Validation Conclusion Confident Bioactivity Profile Validation->Conclusion Consistent Results Start ELA-14 Sample Start->Binding_Assay Start->cAMP_Assay Start->Arrestin_Assay Start->ERK_Assay Start->Calcium_Assay

References

A Comparative Guide to the Functional Validation of Human E-cadherin using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide addresses the functional validation of human E-cadherin (gene: CDH1). The user query specified "ELA-14," which is not a recognized human protein and is presumed to be a typographical error for E-cadherin, a protein central to cell adhesion and signaling and a frequent subject of functional validation studies.

This guide provides an objective comparison of CRISPR/Cas9 technology with alternative methods for the functional validation of human E-cadherin. It is intended for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and visualizations to support experimental design.

Comparison of Functional Validation Methodologies

The functional validation of a protein like E-cadherin, which plays a crucial role in tissue architecture and signaling, requires precise and reliable tools. CRISPR/Cas9 has emerged as a leading technology for this purpose, offering distinct advantages over traditional methods such as RNA interference (RNAi) and overexpression systems.

  • CRISPR/Cas9: This technology allows for precise editing of the genomic DNA, enabling complete and permanent gene knockout (KO) by introducing frame-shift mutations.[1] Unlike other methods, it results in a total loss of protein function, providing unambiguous insights into the protein's role. The specificity of CRISPR/Cas9 is high, guided by a short guide RNA (gRNA) to the target DNA sequence.[2]

  • RNA Interference (RNAi): This method, utilizing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets messenger RNA (mRNA) for degradation, leading to a temporary and often incomplete "knockdown" of the protein. While effective for transient studies, the incomplete protein depletion can lead to ambiguous results. Off-target effects are also a known concern.

  • Overexpression Systems: These systems involve introducing the gene of interest into cells, often via plasmids or viral vectors, to produce the protein at high levels. While useful for studying gain-of-function effects, this does not mimic physiological conditions and cannot be used to determine the necessary role of the endogenous protein.

Comparative Data on E-cadherin Functional Validation

The following table summarizes quantitative data from studies using different methods to validate E-cadherin's function, primarily focusing on its well-documented role in cell migration.

Method Cell Line Key Finding Quantitative Outcome Reference
CRISPR/Cas9 Knockout RMG-1 (Ovarian Cancer)E-cadherin KO inhibited cell migration.Marked decrease in migratory ability observed.[3]
CRISPR/Cas9 Knockout HCA-7, SK-CO15 (Colon Cancer)P-cadherin (a related cadherin) KO increased migration velocity.Statistically significant increase in migration speed and distance.[4]
Overexpression MDA-MB-231 (Breast Cancer)E-cadherin expression reduces cell motility in an adhesion-dependent and -independent manner.Migration rates decreased with increasing E-cadherin expression (p < 0.05).[5]
shRNA Knockdown EC96 (Gastric Cancer)Knockdown of re-expressed E-cadherin reduced cell migration and straightforward movement.Cell islands were less expanded compared to control.

Experimental Protocols

Protocol: CRISPR/Cas9-Mediated Knockout of E-cadherin (CDH1) in Human Cells

This protocol provides a general framework for generating an E-cadherin knockout cell line using CRISPR/Cas9.

1. gRNA Design and Plasmid Construction:

  • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CDH1 gene. Tools like Benchling or CHOPCHOP can be used to design gRNAs with high on-target and low off-target scores. Example target sequences for human CDH1 include:
  • gRNA 1: AAGAATATAGTTCGAGGTTC
  • gRNA 2: ATTCAGTACAACGACCCAAG
  • Clone the designed gRNA sequences into a Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458), which co-expresses Cas9 and a GFP marker for selection.

2. Transfection of Human Cells:

  • Culture the target human cell line (e.g., HEK293T, MCF-7) to 70-80% confluency.
  • Transfect the cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).

3. Selection of Edited Cells:

  • 48 hours post-transfection, select for transfected cells. If using a fluorescent marker like GFP, use fluorescence-activated cell sorting (FACS) to isolate the GFP-positive population.
  • Plate the sorted cells at a low density (single-cell plating) in 96-well plates to allow for the growth of clonal colonies.

4. Screening and Validation of Knockout Clones:

  • Expand the single-cell colonies.
  • Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR to amplify the targeted region of the CDH1 gene. Use Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect insertions or deletions (indels) that confirm successful editing.
  • Protein Expression Analysis: Perform Western blotting on cell lysates from the edited clones using an anti-E-cadherin antibody to confirm the absence of E-cadherin protein expression.

5. Functional Assays:

  • Once knockout is confirmed, perform functional assays to assess the phenotypic consequences. For E-cadherin, this commonly includes:
  • Cell Migration Assays: Transwell migration or wound-healing (scratch) assays.
  • Cell Adhesion Assays: Aggregation assays to measure the strength of cell-cell adhesion.
  • Signaling Pathway Analysis: Western blotting for key downstream signaling proteins like β-catenin or components of the Hippo pathway.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for CRISPR/Cas9-mediated functional validation and the central signaling pathways involving E-cadherin.

G cluster_design Phase 1: Design & Preparation cluster_edit Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis gRNA_design gRNA Design (Target CDH1 Exon) plasmid_prep Clone gRNA into Cas9 Vector gRNA_design->plasmid_prep transfection Transfection into Target Cells plasmid_prep->transfection selection FACS Sorting (GFP+ Cells) transfection->selection cloning Single-Cell Cloning selection->cloning expansion Clonal Expansion cloning->expansion genomic_val Genomic Validation (Sequencing/T7E1) expansion->genomic_val protein_val Protein Validation (Western Blot) expansion->protein_val functional_assay Phenotypic Assays (Migration, Adhesion) protein_val->functional_assay

Caption: CRISPR/Cas9 workflow for generating and validating E-cadherin knockout cell lines.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecad E-cadherin p120 p120-catenin Ecad->p120 beta_cat β-catenin Ecad->beta_cat Ecad->beta_cat Sequesters EGFR EGFR Ecad->EGFR Inhibits YAP YAP Ecad->YAP Inhibits Nuclear Translocation alpha_cat α-catenin beta_cat->alpha_cat Actin Actin Cytoskeleton alpha_cat->Actin beta_cat_cyto Free β-catenin Deg_complex Degradation Complex beta_cat_cyto->Deg_complex Degradation beta_cat_nuc β-catenin beta_cat_cyto->beta_cat_nuc Translocation YAP_nuc YAP YAP->YAP_nuc TCF_LEF TCF/LEF beta_cat_nuc->TCF_LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation TEAD TEAD YAP_nuc->TEAD Hippo_Genes Hippo Target Genes (CTGF, Cyr61) TEAD->Hippo_Genes Activation

Caption: E-cadherin signaling pathways, including Wnt/β-catenin and Hippo pathways.

References

Side-by-side comparison of ELA-14 and biased APJ agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous ligands, apelin and Elabela (ELA), elicits beneficial physiological effects, including positive inotropic actions and vasodilation.[1][2] However, conventional agonism at GPCRs can lead to receptor desensitization and internalization, mediated by β-arrestin, potentially limiting therapeutic efficacy. This has spurred the development of biased agonists, which preferentially activate either the G protein-dependent signaling cascade (desired for therapeutic effects) or the β-arrestin pathway. This guide provides a side-by-side comparison of ELA-14, a significant isoform of the endogenous ligand Elabela, and other biased APJ agonists, with a focus on their signaling profiles and supporting experimental data.

Ligand Signaling Profiles at the APJ Receptor

The activation of the APJ receptor can trigger two main signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway. The G protein pathway, primarily through Gαi and Gαq, is associated with therapeutic effects such as increased cardiac contractility and vasodilation.[1] The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate its own signaling cascade, which in some contexts, may be detrimental.[1][3]

Biased agonism refers to the ability of a ligand to selectively activate one of these pathways over the other. An agonist with a preference for the G protein pathway is termed "G protein-biased," while one that preferentially engages the β-arrestin pathway is "β-arrestin-biased."

Quantitative Comparison of Ligand Activity

The following tables summarize the binding affinities and functional potencies of various Elabela and Apelin isoforms, alongside a known G protein-biased agonist, MM07. This data allows for a direct comparison of their signaling bias.

Table 1: Binding Affinity of Endogenous Ligands for the APJ Receptor

LigandBinding Affinity (Ki, nM)
Elabela-321.343
Elabela-214.364
Apelin-361.735
Apelin-174.651
Apelin-138.336
pGlu1-apelin-1314.366

Table 2: Functional Potency (EC50/pD2) and Signaling Bias

LigandG Protein-Mediated Signaling (Saphenous Vein Contraction, pD2)β-Arrestin Recruitment (pD2)β-Arrestin Internalization (pD2)Bias Profile
[Pyr1]apelin-13 9.93 ± 0.248.57 ± 0.18.49 ± 0.1Balanced
MM07 9.54 ± 0.425.67 ± 0.16.16 ± 0.07G Protein-Biased (~350- to 1300-fold)
Elabela-32 -logEC50: -7.66 ± 0.114-β-Arrestin Biased (>1000-fold)
Apelin-17 -logEC50: -7.901 ± 0.144-β-Arrestin Biased
Elabela-21 -logEC50: -7.183 ± 0.061-Exhibits β-arrestin activity

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Bias is calculated as the ratio of the potency for the G protein pathway versus the β-arrestin pathway.

A study comparing Elabela and apelin in β-arrestin recruitment found that while both ligands promoted the interaction in a concentration-dependent manner, Elabela was less efficacious than apelin in inducing the recruitment of β-arrestins to the APJ receptor. The EC50 for both ELA and apelin in promoting the APJ-β-arrestin interaction was found to be approximately 1 μM.

Signaling Pathways and Experimental Workflow

The distinct signaling profiles of ELA-14 and biased APJ agonists are determined by their ability to stabilize different conformational states of the APJ receptor, leading to preferential coupling with either G proteins or β-arrestin.

APJ Signaling Pathways cluster_0 Ligand Binding cluster_1 G Protein Pathway cluster_2 β-Arrestin Pathway ELA-14 ELA-14 APJ Receptor APJ Receptor ELA-14->APJ Receptor Biased Agonist Biased Agonist Biased Agonist->APJ Receptor G_Protein Gαi / Gαq Activation APJ Receptor->G_Protein Preferentially activated by G protein-biased agonists Beta_Arrestin β-Arrestin Recruitment APJ Receptor->Beta_Arrestin Preferentially activated by β-arrestin-biased agonists Second_Messengers ↓ cAMP ↑ PLC G_Protein->Second_Messengers Therapeutic_Effects ↑ Cardiac Contractility ↑ Vasodilation Second_Messengers->Therapeutic_Effects Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Signaling β-Arrestin Signaling Beta_Arrestin->Signaling

Caption: APJ Receptor Signaling Pathways.

The investigation of biased agonism at the APJ receptor typically follows a structured experimental workflow to characterize the signaling properties of novel compounds.

Experimental Workflow for Biased Agonism Start Compound Synthesis (e.g., ELA-14, Biased Agonist) Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Start->Binding_Assay Functional_Screen Functional Screening Binding_Assay->Functional_Screen G_Protein_Assay G Protein Pathway Assay (cAMP, pERK, Ca2+ mobilization) Functional_Screen->G_Protein_Assay Arrestin_Assay β-Arrestin Pathway Assay (Recruitment, Internalization) Functional_Screen->Arrestin_Assay Data_Analysis Data Analysis (EC50, Bias Calculation) G_Protein_Assay->Data_Analysis Arrestin_Assay->Data_Analysis In_Vivo In Vivo Studies (Physiological Effects) Data_Analysis->In_Vivo End Characterization of Biased Agonist Profile In_Vivo->End

Caption: Experimental Workflow.

Experimental Protocols

A brief overview of the methodologies for key experiments cited in the comparison of ELA-14 and biased APJ agonists is provided below.

β-Arrestin Recruitment Assay (e.g., NanoBiT®)

This assay quantifies the interaction between the APJ receptor and β-arrestin in live cells.

  • Construct Preparation: The APJ receptor is fused to one subunit of the NanoLuc® luciferase (e.g., LgBit), and β-arrestin is fused to the complementary subunit (e.g., SmBit).

  • Cell Transfection: HEK293T cells are transiently transfected with the APJ-LgBit and SmBit-β-arrestin constructs.

  • Ligand Stimulation: Transfected cells are treated with varying concentrations of the test ligand (e.g., ELA-14, biased agonist).

  • Luminescence Detection: Upon ligand-induced interaction of APJ and β-arrestin, the LgBit and SmBit subunits come into proximity, reconstituting a functional luciferase enzyme. The resulting luminescence is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the EC50 value for β-arrestin recruitment.

G Protein Activation: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a downstream effector of G protein signaling.

  • Cell Culture and Starvation: Cells expressing the APJ receptor (e.g., HEK293) are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Cells are stimulated with the test ligand for a specific duration (e.g., 5 minutes for early-phase G protein-dependent activation).

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Signal Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of ERK1/2 activation.

G Protein Activation: Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration, a downstream event of Gq protein activation.

  • Cell Loading: Cells expressing the APJ receptor are loaded with the ratiometric calcium indicator Fura-2 AM.

  • Baseline Measurement: The baseline fluorescence ratio (340nm/380nm excitation) is measured before ligand addition.

  • Ligand Stimulation: The test ligand is added to the cells.

  • Fluorescence Measurement: The change in fluorescence ratio is monitored over time using a fluorescence plate reader or microscope, indicating changes in intracellular calcium levels.

  • Data Analysis: The peak change in the fluorescence ratio is used to quantify the calcium response.

G Protein Activation: cAMP Accumulation Assay (BRET)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream effector of Gi protein signaling.

  • Cell Transfection: Cells are co-transfected with the APJ receptor and a BRET-based cAMP biosensor.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin to induce cAMP production. Subsequently, the test ligand is added.

  • BRET Measurement: The BRET signal is measured using a plate reader. A decrease in BRET signal corresponds to an increase in cAMP levels (for Gs-coupled receptors) or a ligand-induced inhibition of forskolin-stimulated cAMP production (for Gi-coupled receptors like APJ).

  • Data Analysis: Dose-response curves are generated to determine the EC50 for the inhibition of cAMP production.

Conclusion

The study of biased agonism at the APJ receptor presents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects. Endogenous ligands like Elabela-14 and its longer isoform Elabela-32 exhibit distinct signaling biases, with Elabela-32 showing a strong preference for the β-arrestin pathway. In contrast, synthetic agonists like MM07 have been engineered to be highly G protein-biased, demonstrating the feasibility of designing molecules with specific signaling profiles. The comparative data and experimental methodologies presented in this guide provide a framework for researchers to evaluate and characterize novel APJ agonists, ultimately advancing the development of targeted therapies for cardiovascular and metabolic diseases.

References

Safety Operating Guide

Navigating the Disposal of ELA-14 (human): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory materials is a cornerstone of safe and responsible research. For substances of human origin, such as the internally designated "ELA-14 (human)," a meticulous approach to waste management is essential to protect laboratory personnel, the community, and the environment. While "ELA-14" is not a universally recognized identifier, this guide provides a comprehensive framework for the safe disposal of such a substance, assuming it is a human-derived biological material.

Understanding the Nature of ELA-14 (human)

Given its designation, ELA-14 (human) is presumed to be a biological material. The precise disposal protocol depends on its specific properties. Key questions to answer before proceeding with disposal include:

  • Is it infectious? Does it contain or is it suspected of containing pathogens?

  • Is it genetically modified? Does it contain recombinant or synthetic nucleic acids?

  • Is it a sharp? Does the waste include items that can puncture the skin, such as needles, scalpels, or broken glass?[1][2]

  • Is it mixed with hazardous chemicals? Has it been in contact with any chemicals that require special disposal?

Answering these questions will determine the appropriate waste stream and disposal method. All human biological waste should be handled with care, and it is crucial to adhere to institutional and regulatory guidelines.[2][3]

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the safe disposal of ELA-14 (human), categorized by the type of waste.

Solid, Non-Sharp Biohazardous Waste

This category includes items like contaminated gloves, plasticware (pipette tips, culture plates), and bench paper.[4]

  • Segregation: At the point of generation, separate solid biohazardous waste from other laboratory waste.

  • Containment: Place the waste in a designated, leak-proof biohazard bag. These bags are typically red and marked with the universal biohazard symbol.

  • Storage: The primary biohazard bag must be placed within a rigid, puncture-resistant secondary container with a tight-fitting lid. This container should also be clearly labeled with the biohazard symbol.

  • Decontamination & Disposal: The contained waste must be decontaminated before final disposal. The most common method is autoclaving, which uses high-pressure steam to sterilize the material. Following decontamination, the waste may be disposed of as regular trash, depending on institutional policies. Alternatively, a licensed biohazardous waste vendor will collect the contained waste for off-site treatment and disposal.

Liquid Biohazardous Waste

This includes bulk quantities of blood, body fluids, and culture media.

  • Decontamination: Liquid biohazardous waste must be decontaminated before disposal. This can be achieved through:

    • Autoclaving: Collect the liquid waste in a leak-proof, autoclavable container.

    • Chemical Disinfection: Add a suitable chemical disinfectant at the appropriate concentration and allow for the required contact time. A common and effective disinfectant is a fresh 10% bleach solution.

  • Disposal: After decontamination, most liquid biohazardous waste can be poured down the sanitary sewer, followed by flushing with copious amounts of water. However, always consult your institution's specific policies.

Sharps Waste

Sharps waste includes any item that can cut or pierce the skin and is contaminated with biohazardous material.

  • Containment: Immediately after use, place all sharps into a designated, puncture-resistant sharps container. These containers are typically red and labeled with the biohazard symbol.

  • Do Not Overfill: Never fill a sharps container more than two-thirds to three-quarters full to prevent accidental punctures.

  • Disposal: Once appropriately filled, the sharps container should be securely closed. Disposal is typically handled by a licensed medical waste vendor who will collect the containers for proper treatment, often through incineration.

Decontamination of Spills

In the event of a spill of ELA-14 (human):

  • Alert Others: Immediately notify personnel in the vicinity.

  • Don Appropriate PPE: At a minimum, this includes gloves, a lab coat, and eye protection.

  • Contain the Spill: Cover the spill with absorbent material.

  • Disinfect: Apply an appropriate disinfectant, working from the outside of the spill inward. Allow for the proper contact time.

  • Clean Up: Collect all contaminated materials (absorbent pads, broken glass, etc.) and dispose of them as biohazardous waste.

  • Report the Spill: Follow your institution's procedures for reporting spills.

Quantitative Data for Decontamination

For effective decontamination, it is crucial to use the correct parameters. The following table provides general guidelines for common decontamination methods.

Decontamination MethodAgent/ParameterConcentration/SettingContact TimeNotes
Autoclaving Steam Sterilization121°C (250°F) at 15 psi30-60 minutesTime may vary based on load size and density. Use autoclave indicator tape to verify sterilization.
Chemical Disinfection Sodium Hypochlorite (Bleach)10% solution (freshly prepared)20-30 minutesCorrosive to some metals. Ensure adequate ventilation.
Chemical Disinfection 70% Ethanol70%10 minutesEffective for surfaces but evaporates quickly. Not recommended for large spills.
Chemical Disinfection IodophorsVaries by product20-30 minutesLess corrosive than bleach. Follow manufacturer's instructions.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of ELA-14 (human) and a general workflow for managing biohazardous waste.

ELA14_Disposal_Decision_Tree cluster_start cluster_questions cluster_actions start Start: ELA-14 (human) Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes biohazard_bag Place in Red Biohazard Bag is_liquid->biohazard_bag No (Solid) decontaminate_liquid Decontaminate (Autoclave or Chemical) is_liquid->decontaminate_liquid Yes is_mixed Mixed with hazardous chemicals? chemical_waste Dispose as Hazardous Chemical Waste is_mixed->chemical_waste Yes sanitary_sewer Dispose in Sanitary Sewer is_mixed->sanitary_sewer No vendor_disposal Dispose via Licensed Vendor sharps_container->vendor_disposal biohazard_bag->vendor_disposal decontaminate_liquid->is_mixed Biohazardous_Waste_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Path generation 1. Waste Generation segregation 2. Segregation (Sharps, Liquids, Solids) generation->segregation containment 3. Primary & Secondary Containment (Biohazard Bags/Containers) segregation->containment storage 4. Secure Temporary Storage containment->storage treatment 5. Decontamination/Treatment (e.g., Autoclaving) storage->treatment final_disposal 6. Final Disposal (Sanitary Landfill or Vendor) treatment->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.